molecular formula C28H40N2O17 B1618261 Chitobiose octaacetate CAS No. 7284-18-6

Chitobiose octaacetate

Numéro de catalogue: B1618261
Numéro CAS: 7284-18-6
Poids moléculaire: 676.6 g/mol
Clé InChI: JUYKRZRMNHWQCD-MRBPLDRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Chitobiose octaacetate is a useful research compound. Its molecular formula is C28H40N2O17 and its molecular weight is 676.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

7284-18-6

Formule moléculaire

C28H40N2O17

Poids moléculaire

676.6 g/mol

Nom IUPAC

[(2R,3S,4S,5S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21+,22-,23-,24-,25-,26+,27?,28+/m1/s1

Clé InChI

JUYKRZRMNHWQCD-MRBPLDRXSA-N

SMILES isomérique

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

SMILES canonique

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Autres numéros CAS

7284-18-6

Origine du produit

United States

Foundational & Exploratory

Synthesis of Chitobiose Octaacetate from Chitin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing chitobiose octaacetate, a valuable derivative of chitin (B13524), the second most abundant polysaccharide in nature. The synthesis of this compound is a critical step in the development of various bioactive molecules and pharmaceuticals. This document details two primary synthesis pathways: a chemoenzymatic approach involving the enzymatic hydrolysis of chitin to chitobiose followed by chemical acetylation, and a direct chemical approach through the acetolysis of chitin. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further research in drug discovery and development.

Chemoenzymatic Synthesis of this compound

This two-step approach combines the specificity of enzymatic hydrolysis with the efficiency of chemical acetylation.

Step 1: Enzymatic Hydrolysis of Chitin to Chitobiose

The enzymatic hydrolysis of chitin to chitobiose offers a mild and highly specific method for depolymerization, yielding primarily the disaccharide chitobiose.[1]

1.1.1. Pretreatment of Chitin (Preparation of Colloidal Chitin)

  • Suspend 20 g of chitin flakes in 150 mL of 12 M HCl in a 1000 mL beaker.

  • Stir the mixture continuously overnight at 25 °C.

  • Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4 °C to pellet the chitin.

  • Discard the supernatant and wash the chitin pellet thoroughly with ice-cold distilled water until the pH of the suspension is approximately 7.0.

  • Air-dry the resulting colloidal chitin in an oven at 60 °C and then grind it into a fine powder using a mortar and pestle.

1.1.2. Enzymatic Hydrolysis Reaction

  • Prepare a reaction mixture containing 1 g of dried colloidal shrimp chitin, 4 mg of chitinase (B1577495) (e.g., from Vibrio campbellii), and 8 mg of bovine serum albumin (BSA) in a total volume of 1 L of 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

  • Incubate the mixture for 24 hours at 30 °C with continuous agitation.[2]

  • Terminate the reaction by centrifuging the mixture at 2,359 x g for 40 minutes at 4 °C to remove any unreacted chitin.[2]

  • Concentrate the supernatant containing the chitobiose using a centrifugal filter unit with a 30 kDa molecular weight cut-off.[2]

1.1.3. Purification of Chitobiose

  • The concentrated supernatant can be further purified by preparative High-Performance Liquid Chromatography (HPLC).[1][2]

  • Utilize an Asahipak NH2P-50 10E preparative column (10.0 mm × 250 mm).[2]

  • Conduct the HPLC separation at 25 °C with a flow rate of 1.0 mL/min.[2]

  • The final product can be characterized by QTOF-MS, where the major mass with an m/z of 447.2 corresponds to the ionized mass of (GlcNAc)₂ + Na⁺.[1]

Chitin SourceChitobiose Yield (Small-Scale)Chitobiose Purity (Small-Scale)Reference
Shrimp Shell96%96%[1]
Squid Pen91%91%[1]
Crab Shell91%91%[1]
Scale of ProductionStarting MaterialFinal Yield of Purified ChitobiosePurityReference
Large-Scale1 g shrimp colloidal chitin200 mg>99%[1][2]
Step 2: Peracetylation of Chitobiose to this compound

The hydroxyl groups of the enzymatically produced chitobiose are acetylated to yield the final product, this compound.

  • Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (B92270) (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add acetic anhydride (B1165640) (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.[2]

  • Allow the reaction mixture to stir at room temperature and monitor the progress using Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, quench it by adding dry methanol.[2]

  • Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.[3]

  • Dissolve the residue in dichloromethane (B109758) or ethyl acetate.[2]

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the resulting crude this compound by silica (B1680970) gel column chromatography.[2][3]

Direct Chemical Synthesis: Acetolysis of Chitin

Acetolysis is a one-step method to depolymerize and acetylate chitin simultaneously, offering a more direct route to this compound.[4]

Experimental Protocol: Acetolysis of Chitin
  • Preparation of Acetolysis Reagent: In a fume hood, prepare the acetolysis solution by carefully adding concentrated sulfuric acid to acetic anhydride in a 1:9 (v/v) ratio in a dry glass container. Caution: This reaction is highly exothermic and should be performed with care, preferably in an ice bath. [4][5]

  • Reaction Setup: Suspend the dried chitin powder in glacial acetic acid in a reaction vessel.[5]

  • Acetolysis Reaction: Add the freshly prepared acetolysis solution to the chitin suspension.[4][5]

  • Heat the reaction mixture, for example, in a water bath at 100°C for a defined period (e.g., 10 minutes), with stirring. The reaction progress can be monitored by observing a color change.[6]

  • Reaction Quenching: Stop the reaction by adding excess glacial acetic acid to the heated mixture.[4]

  • Work-up and Purification:

    • Centrifuge the mixture to collect the solid product.[4]

    • Wash the pellet multiple times with water to remove residual acids. This involves resuspending the pellet in water, centrifuging, and decanting the supernatant.[4]

    • The final product, this compound, can be further purified by recrystallization or column chromatography.

Process Visualizations

Chemoenzymatic Synthesis Workflow

G cluster_0 Step 1: Enzymatic Hydrolysis cluster_1 Step 2: Acetylation Chitin Chitin Flakes Pretreatment Acid Pretreatment (Colloidal Chitin) Chitin->Pretreatment HCl Hydrolysis Enzymatic Hydrolysis (Chitinase) Pretreatment->Hydrolysis Chitinase, Buffer Purification1 Purification (HPLC) Hydrolysis->Purification1 Chitobiose Purified Chitobiose Purification1->Chitobiose Acetylation Peracetylation Chitobiose->Acetylation Acetic Anhydride, Pyridine Purification2 Purification (Chromatography) Acetylation->Purification2 Chitobiose_Octaacetate This compound Purification2->Chitobiose_Octaacetate

Caption: Chemoenzymatic synthesis of this compound.

Direct Chemical Synthesis (Acetolysis) Workflow

G Chitin Chitin Powder Acetolysis Acetolysis (Acetic Anhydride, H₂SO₄) Chitin->Acetolysis Workup Reaction Quenching & Work-up Acetolysis->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Chitobiose_Octaacetate This compound Purification->Chitobiose_Octaacetate

Caption: Direct acetolysis pathway for this compound synthesis.

References

An In-depth Technical Guide to Chitobiose Octaacetate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chitobiose octaacetate, a key derivative of chitin (B13524), the second most abundant polysaccharide in nature. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications in research and drug development.

Core Concepts: Molecular Profile and Properties

This compound, also known as peracetylchitobiose, is a fully acetylated derivative of chitobiose. Chitobiose itself is a disaccharide composed of two β-(1→4) linked N-acetylglucosamine units, which is the primary repeating unit of chitin.[1] The full acetylation of the hydroxyl groups in chitobiose yields this compound, a stable, crystalline solid.[2] This modification enhances its solubility in organic solvents, making it a versatile intermediate in synthetic carbohydrate chemistry.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C28H40N2O17[3]
Molecular Weight 676.62 g/mol [3]
Appearance White crystalline solid[2]
Storage Temperature -20°C
Solubility Soluble in DMSO and DMF

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound via Acetolysis of Chitin

This protocol outlines the chemical synthesis of this compound from chitin through acetolysis. This method involves the degradation of the chitin polymer using a mixture of acetic anhydride (B1165640) and sulfuric acid.

Materials:

  • Chitin flakes (from crab or shrimp shells)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Methanol (B129727)

  • Chloroform

  • Ice water

Procedure:

  • Reaction Setup: In a flask, carefully add 36 mL of concentrated sulfuric acid to 400 mL of acetic anhydride while cooling in an ice bath.

  • Addition of Chitin: Slowly add 100 g of chitin flakes to the mixture, ensuring the temperature is maintained between 45-55°C.

  • Reaction: Allow the reaction to proceed at 35°C for approximately seven days. The product may begin to crystallize out of the solution after the second day.

  • Precipitation: Pour the reaction mixture into 20 L of ice water to precipitate the crude product.

  • Isolation: Collect the precipitate by filtration. The crude product will contain a mixture of this compound, glucose pentaacetate, and other oligosaccharide peracetates.

  • Purification:

    • Wash the crude product with warm methanol to remove impurities.

    • Recrystallize the resulting solid from a methanol/chloroform mixture to obtain pure this compound.

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR Spectroscopy: This technique is used to determine the proton environment of the molecule, confirming the presence of the acetyl groups and the sugar backbone. In a suitable deuterated solvent (e.g., CDCl₃), the spectrum will show characteristic signals for the anomeric protons, the ring protons, and the methyl protons of the acetyl groups. A quantitative ¹H-NMR method can be employed to determine the concentration of chitobiose derivatives by selecting the N-acetyl group signals as targets.[4][5][6]

2. Mass Spectrometry (MS):

  • Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is used to determine the molecular weight of this compound. The spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the expected molecular weight of 676.62 g/mol . LC-MS can be used to analyze the purity of chitobiose derivatives.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR Analysis: This method is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretching of the ester and amide groups, C-O stretching, and C-H stretching vibrations.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex carbohydrates and glycoconjugates with potential therapeutic applications.

Glycosylation Reactions

This compound can be converted into a glycosyl donor, a key component in glycosylation reactions. These reactions are fundamental for the synthesis of oligosaccharides, glycoproteins, and glycolipids, which are involved in numerous biological processes and are targets for drug discovery.

Glycosylation_Workflow cluster_synthesis Synthesis of Glycosyl Donor cluster_glycosylation Glycosylation Reaction Chitobiose_Octaacetate This compound Activation Activation Step (e.g., with HBr/AcOH) Glycosyl_Donor Glycosyl Donor (e.g., Glycosyl Bromide) Acceptor_Molecule Acceptor Molecule (e.g., Alcohol, Serine) Glycosylation Glycosylation Glycoconjugate Target Glycoconjugate

Caption: Workflow for the use of this compound in Glycosylation.

Precursor for Bioactive Compounds

This compound can be used to synthesize chitobiose oxazoline (B21484) and other chitin precursors.[2] These precursors are instrumental in the chemoenzymatic synthesis of various chitooligosaccharides. Chitooligosaccharides have demonstrated a range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties, making them promising candidates for drug development.

Signaling_Pathway Chitobiose_Octaacetate This compound Chitobiose_Oxazoline Chitobiose Oxazoline Chitobiose_Octaacetate->Chitobiose_Oxazoline Conversion Chemoenzymatic_Synthesis Chemoenzymatic Synthesis Chitobiose_Oxazoline->Chemoenzymatic_Synthesis Bioactive_Oligosaccharides Bioactive Chitooligosaccharides Chemoenzymatic_Synthesis->Bioactive_Oligosaccharides Drug_Development Drug Development Bioactive_Oligosaccharides->Drug_Development Leads to

Caption: Pathway from this compound to Drug Development.

References

A Technical Guide to Peracetylated Chitobiose for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Synthesis, and Biological Significance

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of peracetylated chitobiose, also known as chitobiose octaacetate. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores its emerging role in neuroprotective signaling pathways.

Core Properties and Identification

Peracetylated chitobiose is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524). The addition of acetyl groups to all available hydroxyl and amine positions significantly alters its solubility and biological activity, making it a compound of interest for various biochemical applications, including as a synthetic precursor and a potential therapeutic agent.

Chemical Identifiers

PropertyValueReference
Compound Name Peracetylated Chitobiose; this compound[1]
CAS Number 41670-99-9[1]
Molecular Formula C₂₈H₄₀N₂O₁₇[1]
Molecular Weight 676.6 g/mol [1]
Formal Name 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose-1,3,6-triacetate[1]

Physicochemical Data

PropertyValueReference
Purity ≥95%[1]
Formulation Crystalline solid[1]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL[1]
Storage -20°C[1]
Stability ≥ 4 years[1]

Biological Activity and Signaling Pathways

Recent studies have highlighted the neuroprotective potential of peracetylated chitosan (B1678972) oligosaccharides (PACOs), including peracetylated chitobiose. Research indicates that PACOs can mitigate cognitive deficits induced by β-amyloid, a hallmark of Alzheimer's disease. The primary mechanism of action involves the modulation of the PI3K/Akt/GSK3β signaling pathway.

PACOs have been shown to attenuate neuron cell damage, reduce levels of oxidative stress markers like lactate (B86563) dehydrogenase (LDH) and malondialdehyde (MDA), and decrease the hyperphosphorylation of Tau protein. By down-regulating the PI3K/Akt signaling cascade, PACOs inhibit the activation of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in neuronal apoptosis and Tau pathology. This suggests that peracetylated chitooligosaccharides could be developed as novel therapeutic agents for neurodegenerative diseases.[2]

PI3K_Akt_GSK3b_Pathway Abeta β-amyloid (Aβ) PI3K PI3K Abeta->PI3K activates PACOs Peracetylated Chitobiose (PACOs) PACOs->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits pTau Tau Hyperphosphorylation GSK3b->pTau promotes Apoptosis Neuronal Apoptosis GSK3b->Apoptosis promotes NeuronDamage Neuron Damage & Cognitive Deficit pTau->NeuronDamage Apoptosis->NeuronDamage

Fig. 1: PACOs' neuroprotective role via PI3K/Akt/GSK3β pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of chitobiose derivatives.

Protocol 1: Synthesis of Peracetylated Chitobiose via Chitin Acetolysis

This protocol describes the chemical degradation of chitin to produce peracetylated chitobiose (this compound). The procedure is adapted from established methods for the acetolysis of polysaccharides, such as cellulose, and is a common, though often briefly described, method for obtaining this compound.[1]

Materials:

  • Crude chitin (e.g., from shrimp shells)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Glacial acetic acid (AcOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Activated carbon (e.g., Norite)

  • Ice bath, heating mantle, round-bottom flask, condenser, Büchner funnel, rotary evaporator.

Procedure:

  • Preparation of Acetolysis Reagent: In a fume hood, carefully prepare the acetolysis mixture. A common ratio is approximately 10:10:1 (v/v/v) of acetic anhydride, glacial acetic acid, and concentrated sulfuric acid. For example, slowly add 20 mL of concentrated H₂SO₄ to 200 mL of acetic anhydride pre-cooled in an ice bath, with constant stirring.

  • Reaction: To the cooled acetolysis reagent, add 20 g of finely ground, dry chitin in small portions to control the exothermic reaction, maintaining the temperature between 45-55°C.

  • Incubation: Once the chitin is fully incorporated, maintain the reaction mixture at a controlled temperature (e.g., 35-40°C) with continuous stirring for an extended period (typically 24-72 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction, cool the mixture in an ice bath and slowly add an excess of cold methanol to quench the remaining acetic anhydride. This will also precipitate the crude product.

  • Initial Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid extensively with cold water until the filtrate is neutral to remove acids. Subsequently, wash with cold methanol to remove other impurities.

  • Recrystallization: Dissolve the crude, moist product in a minimal amount of hot chloroform. For decolorization, the hot solution can be filtered through a pad of activated carbon. Concentrate the filtrate under reduced pressure using a rotary evaporator until crystals begin to form.

  • Final Precipitation and Drying: Pour the concentrated chloroform solution into a large volume of cold methanol with vigorous stirring to precipitate the purified peracetylated chitobiose as fine, white needles. Collect the final product by filtration, wash with a small amount of cold methanol, and dry under vacuum at 40°C.

Acetolysis_Workflow Start Start: Dry Chitin Reagent Prepare Acetolysis Reagent (Ac₂O, AcOH, H₂SO₄) Reaction Add Chitin to Reagent (Control Temperature) Start->Reaction Reagent->Reaction Incubate Incubate with Stirring (24-72h, 35-40°C) Reaction->Incubate Quench Quench with Cold Methanol Incubate->Quench Filter1 Filter & Wash with H₂O and MeOH Quench->Filter1 Recrystallize Recrystallize from Chloroform Filter1->Recrystallize Precipitate Precipitate in Methanol Recrystallize->Precipitate End End: Purified Peracetylated Chitobiose Precipitate->End

Fig. 2: Workflow for the synthesis of peracetylated chitobiose.
Protocol 2: Enzymatic Synthesis of a Selectively N-Acetylated Chitobiose

While peracetylation is a chemical process, enzymatic methods are crucial for producing specific, partially acetylated chitooligosaccharides. This protocol describes the reverse hydrolysis reaction of a chitin deacetylase to synthesize β-D-GlcNAc-(1→4)-GlcN, a mono-N-acetylated chitobiose derivative, from chitobiose.[3]

Materials:

  • Chitobiose

  • Chitin deacetylase from Colletotrichum lindemuthianum

  • Sodium acetate (B1210297) (NaOAc)

  • Reaction buffer

  • Analytical tools (e.g., FAB-MS, NMR)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing chitobiose as the substrate and a high concentration of sodium acetate (e.g., 3.0 M).

  • Enzyme Addition: Add the purified chitin deacetylase from Colletotrichum lindemuthianum to the reaction mixture. The high acetate concentration drives the reverse reaction (acetylation).

  • Incubation: Incubate the mixture under optimal conditions for the enzyme (specific temperature and pH, determined empirically).

  • Monitoring: Monitor the reaction by observing the decrease in free amino groups in the chitooligosaccharides. This can be done using various colorimetric or chromatographic methods.

  • Product Characterization: Upon completion, purify the product from the reaction mixture. The structure of the resulting selectively acetylated product, GlcNAcGlcN, can be definitively confirmed using Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic_Acetylation_Workflow Substrate Substrate: Chitobiose (GlcN-GlcN) Reaction Incubation Substrate->Reaction Enzyme Enzyme: Chitin Deacetylase Enzyme->Reaction Acetate High Concentration Sodium Acetate (3.0 M) Acetate->Reaction drives reverse reaction Product Product: GlcNAc-GlcN Reaction->Product Analysis Analysis: FAB-MS, NMR Product->Analysis

Fig. 3: Enzymatic synthesis of selectively N-acetylated chitobiose.

References

An In-depth Technical Guide to the Solubility of Chitobiose Octaacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chitobiose octaacetate, a fully acetylated derivative of chitobiose. Understanding the solubility of this compound is critical for its application in various fields, including the synthesis of chitin (B13524) precursors and other derivatives for biomedical and pharmaceutical research. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the presence of moisture in the solvents.

SolventConcentration (mg/mL)Notes
Dimethylformamide (DMF)20[1]
Dimethyl sulfoxide (B87167) (DMSO)20[1]
DMSO:PBS (pH 7.2) (1:1)0.5[1]
Ethanol0.5[1]
ChloroformSlightly SolubleHeating is required.[2][3]
MethanolSlightly SolubleHeating is required.[2][3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment of acetylated carbohydrate derivatives.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed to avoid the formation of bubbles during the experiment.

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials.

  • Dissolution: Add a known volume of the organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The agitation should be continuous to facilitate dissolution.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The logical flow of the solubility determination experiment can be visualized as a directed graph. The following diagram, generated using Graphviz, illustrates the key steps in the process.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess this compound equilibration Equilibrate at Constant Temperature with Agitation prep_solid->equilibration prep_solvent Measure Solvent Volume prep_solvent->equilibration filtration Filter Supernatant equilibration->filtration dilution Dilute Sample filtration->dilution quantification Quantify Concentration (e.g., HPLC) dilution->quantification calculation Calculate Solubility quantification->calculation

References

Chitobiose Octaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chitobiose octaacetate is the fully acetylated derivative of chitobiose, a disaccharide unit of the abundant biopolymer chitin (B13524). While its precursor, chitobiose, and other chitooligosaccharides (COS) are widely studied for their broad biological activities, this compound serves primarily as a crucial synthetic intermediate in carbohydrate chemistry. Its peracetylated nature renders it soluble in organic solvents, facilitating chemical modifications that are otherwise challenging with free sugars. This guide provides an in-depth overview of this compound, covering its synthesis from raw chitin, its physicochemical properties, and its emerging relevance in drug development, particularly through the biological activities of its deacetylated and partially acetylated relatives which modulate key signaling pathways in inflammation and neuroprotection.

Synthesis and Purification

The production of this compound is a two-stage process: first, the enzymatic hydrolysis of chitin to produce chitobiose, followed by the chemical acetylation of the resulting disaccharide.

Stage 1: Enzymatic Production of Chitobiose from Chitin

The initial step involves the degradation of chitin, typically sourced from crustacean shells, into its disaccharide subunit, N,N'-diacetylchitobiose (hereafter referred to as chitobiose).

Experimental Protocol:

  • Preparation of Colloidal Chitin:

    • Suspend 20 g of chitin flakes in 150 mL of 12 M concentrated hydrochloric acid (HCl) with slow, continuous stirring.

    • Allow the mixture to stir overnight at 25°C. This process breaks down the highly crystalline structure of chitin.

    • Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the acid-treated chitin.

    • Discard the HCl supernatant and wash the pellet thoroughly with ice-cold distilled water until the pH of the suspension is near neutral (pH ≈ 7.0).

    • Dry the resulting colloidal chitin in an oven at 60°C and grind it into a fine powder using a mortar and pestle.

  • Enzymatic Hydrolysis:

    • Prepare a 1-liter reaction mixture in an Erlenmeyer flask containing 1 g of the dried colloidal chitin powder.

    • Add 20,000 units (approx. 4 mg) of a suitable endochitinase (e.g., from Vibrio campbellii) and a stabilizer like Bovine Serum Albumin (BSA) (approx. 8 mg) to 0.1 M sodium acetate (B1210297) buffer (pH 5.5).

    • Incubate the mixture for 24 hours at 30°C with agitation. The enzyme will specifically cleave the β-(1,4)-glycosidic bonds of chitin to yield chitobiose as the primary product.

    • Terminate the reaction by centrifugation at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin substrate.

  • Purification of Chitobiose:

    • Concentrate the supernatant using a centrifugal filter unit (e.g., Amicon Ultra-15, 30 kDa cutoff) at 4,129 x g for 30 minutes at 4°C.

    • For high-purity chitobiose, perform preparative High-Performance Liquid Chromatography (HPLC).

    • Inject the concentrated sample into an appropriate column (e.g., Asahipak NH2P-50) using a mobile phase gradient of acetonitrile (B52724) and water (e.g., starting at 70:30 v/v).

    • Pool the fractions corresponding to the chitobiose peak, concentrate by rotary evaporation, and freeze-dry to obtain a pure, powdered form. This enzymatic method can achieve high yields and purity.[1]

Stage 2: Acetylation of Chitobiose to this compound

This step involves the per-O-acetylation of the hydroxyl groups of chitobiose using a standard method for carbohydrate chemistry.

Experimental Protocol:

  • Reaction Setup:

    • Dissolve the purified chitobiose (1.0 equivalent) in dry pyridine (B92270) (2–10 mL/mmol) in a flask under an inert argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add acetic anhydride (B1165640) (Ac₂O) dropwise to the solution. A molar excess is required (approximately 1.5–2.0 equivalents for each hydroxyl group, so at least 12-16 equivalents in total).

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding a small amount of dry methanol (B129727) to consume any excess acetic anhydride.

  • Workup and Purification:

    • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove residual pyridine, followed by water, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product further by silica (B1680970) gel chromatography if necessary to obtain the final, high-purity crystalline solid.

Overall Synthesis Workflow

SynthesisWorkflow Chitin Chitin Flakes (from Crustacean Shells) ColloidalChitin Colloidal Chitin Chitin->ColloidalChitin  1. HCl Treatment  (Overnight, 25°C) Chitobiose Purified Chitobiose (N,N'-Diacetylchitobiose) ColloidalChitin->Chitobiose  2. Enzymatic Hydrolysis  (Chitinase, 24h, 30°C)  3. HPLC Purification CrudeProduct Crude Reaction Mixture Chitobiose->CrudeProduct  4. Acetylation  (Acetic Anhydride,  Pyridine, RT) FinalProduct This compound (Crystalline Solid) CrudeProduct->FinalProduct  5. Workup & Purification  (Extraction, Chromatography)

Fig. 1: Overall workflow for the synthesis of this compound from chitin.

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid.[2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Alternate Names Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate[2][3]
CAS Number 41670-99-9, 7284-18-6[2][4][5]
Molecular Formula C₂₈H₄₀N₂O₁₇[2][3]
Molecular Weight 676.62 g/mol [3]
Appearance Crystalline Solid[2]
Melting Point 304-405°C (decomposes)[5]
Solubility Soluble: DMSO (~20 mg/mL), DMF (~20 mg/mL)Slightly Soluble: Ethanol (~0.5 mg/mL), Chloroform (heated), Methanol (heated)Sparingly Soluble: Aqueous Buffers (0.5 mg/mL in 1:1 DMSO:PBS)[2]

Note on Melting Point: The reported value likely indicates the temperature of decomposition rather than a true melting point. For comparison, the structurally similar sucrose (B13894) octaacetate melts in the range of 86-89°C.[6]

Spectroscopic Characterization

While specific, validated spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds.

FT-IR Spectroscopy (Expected Features):

  • ~1740-1750 cm⁻¹: A strong, prominent absorption band corresponding to the C=O stretching of the numerous ester (acetate) groups. This is the most characteristic feature of peracetylated sugars.

  • ~1650-1670 cm⁻¹: A sharp band from the C=O stretching of the amide I bond of the N-acetyl groups.

  • ~1540-1560 cm⁻¹: A band corresponding to the N-H bending of the amide II bond.

  • ~1220-1240 cm⁻¹: A strong band associated with the C-O stretching of the acetyl groups.

  • ~1030-1150 cm⁻¹: A complex region of C-O stretching vibrations from the pyranose rings and glycosidic linkage.

¹H-NMR Spectroscopy (Expected Features):

  • ~1.9-2.2 ppm: A series of sharp singlet peaks, integrating to a total of 24 protons, corresponding to the methyl protons of the eight acetate groups (six O-acetyl and two N-acetyl).

  • ~3.5-5.5 ppm: A complex, crowded region of multiplets corresponding to the 14 protons of the two pyranose rings. The anomeric protons (H-1 and H-1') would typically appear at the downfield end of this region.

  • ~5.5-6.0 ppm: Signals corresponding to the amide protons (N-H), which may be broadened and their chemical shift can be solvent-dependent.

¹³C-NMR Spectroscopy (Expected Features):

  • ~20-23 ppm: Signals from the methyl carbons of the acetate groups.

  • ~50-100 ppm: A series of signals corresponding to the 12 carbons of the pyranose rings. The anomeric carbons (C-1 and C-1') would typically be found in the 90-100 ppm range.

  • ~169-172 ppm: A cluster of signals from the carbonyl carbons of the eight acetate groups.

Mass Spectrometry: The expected molecular ion peak for the protonated molecule [M+H]⁺ would be at m/z 677.6. The sodium adduct [M+Na]⁺ at m/z 699.6 is also commonly observed.[1] Fragmentation would likely proceed through the sequential loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond.

Applications in Research and Drug Development

While this compound is primarily a synthetic intermediate, the biological activities of related, partially or fully deacetylated chitooligosaccharides (COS) are of significant interest to drug development professionals. The octaacetate form provides a chemically stable and soluble precursor for synthesizing these more complex derivatives.

Synthetic Precursor

This compound is a key starting material for the synthesis of chitobiose oxazoline (B21484) and other chitin precursors.[2] The oxazoline derivative is a valuable glycosyl donor in chemoenzymatic synthesis, enabling the construction of longer, well-defined chitooligosaccharides.

Biological Activities of Related Acetylated Oligosaccharides

Studies on mixtures of peracetylated chitooligosaccharides (PACOs), which would include this compound, and COS with varying degrees of acetylation (DA) have revealed potent biological effects.

Table 2: Biological Activities of Acetylated Chitooligosaccharides

Biological ActivityCompound ClassModel SystemKey FindingsReference(s)
Neuroprotection Peracetylated COS (PACOs)Glutamate-induced PC12 cell deathInhibited cell death, reduced LDH release and ROS production. Acetylated chitobiose showed the best effect at 200 µg/mL.[2]
Anti-inflammatory COS (DA = 12% and 50%)LPS-induced RAW264.7 macrophagesReduced phosphorylation of IκBα, inhibiting the NF-κB pathway.[3]
Anti-inflammatory COS (DA = 12%)LPS-induced RAW264.7 macrophagesInhibited phosphorylation of JNK in the MAPK pathway.[7]

Mechanism of Action & Signaling Pathways

Research into acetylated chitooligosaccharides has begun to elucidate the molecular pathways through which they exert their biological effects.

Modulation of Inflammatory Pathways

Chitooligosaccharides with a low to moderate degree of acetylation have demonstrated significant anti-inflammatory activity by targeting core inflammatory signaling cascades. In macrophages stimulated with lipopolysaccharide (LPS), these COS can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. They achieve this by preventing the phosphorylation and subsequent degradation of the inhibitor protein IκBα.[3] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes like IL-1β, IL-6, and TNF-α.

Furthermore, these compounds can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, another critical route for inflammatory signaling. Specifically, they have been shown to inhibit the phosphorylation of JNK (c-Jun N-terminal kinase), thereby dampening the downstream inflammatory response.[7]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases COS Acetylated COS COS->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Genes Activates

Fig. 2: Inhibition of the NF-κB pathway by acetylated chitooligosaccharides (COS).
Role in Neuroprotection

In models of glutamate-induced excitotoxicity, peracetylated chitooligosaccharides (PACOs) have shown neuroprotective effects by modulating the Bcl-2 family of proteins .[2] Glutamate-induced stress typically leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately causing apoptosis. PACOs were found to counteract this process, suggesting they help maintain the mitochondrial integrity by regulating the balance of these key apoptotic proteins.[8]

ApoptosisPathway Glutamate Glutamate Stress Bax Bax (Pro-apoptotic) Glutamate->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Glutamate->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Disrupts Membrane Bcl2->Mitochondria Maintains Integrity Apoptosis Cell Death (Apoptosis) Mitochondria->Apoptosis Initiates PACO Peracetylated COS (e.g., this compound) PACO->Bax Inhibits Upregulation PACO->Bcl2 Promotes

Fig. 3: Neuroprotective mechanism of peracetylated COS via the Bcl-2/Bax pathway.

Conclusion

This compound is a well-defined, chemically stable derivative of chitin that serves as a valuable building block in synthetic carbohydrate chemistry. While it is not typically used directly for biological applications, its role as a precursor to bioactive chitooligosaccharides is of growing importance. The demonstrated anti-inflammatory and neuroprotective activities of partially and fully acetylated oligosaccharides highlight the potential for developing novel therapeutics derived from this abundant natural resource. Future research should focus on synthesizing specific, structurally defined acetylated oligosaccharides from this compound to precisely map structure-activity relationships and optimize their potential as modulators of critical pathways like NF-κB, MAPK, and Bcl-2 for drug development.

References

Unveiling Chitobiose Octaacetate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and characterization of a pivotal carbohydrate derivative, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, holds a significant place in the history of carbohydrate chemistry. Its isolation not only provided crucial insights into the structure of chitin (B13524), the second most abundant polysaccharide in nature, but also established a foundational methodology for the chemical modification of complex carbohydrates. This technical guide explores the discovery and history of this compound, presenting key quantitative data, detailed experimental protocols from seminal works, and visualizations of the underlying chemical processes.

Discovery and Historical Context

The journey into the chemical composition of chitin led to the first isolation of this compound in 1931 by Max Bergmann, Leonidas Zervas, and E. Silberkweit. Their pioneering work involved the acetolysis of chitin, a process of simultaneous acetylation and glycosidic bond cleavage. This discovery was a landmark achievement, as it provided the first chemical evidence for the repeating disaccharide unit, N,N'-diacetylchitobiose, that forms the polymeric backbone of chitin.[1] The isolation of the octaacetate derivative was crucial for the characterization of the underlying disaccharide, chitobiose, due to its crystallinity and stability, which facilitated further structural analysis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₈H₄₀N₂O₁₇-
Molecular Weight 676.62 g/mol -
Melting Point Not consistently reported for the octaacetate in early literature. For comparison, N,N'-diacetylchitobiose has a melting point of 245-247 °C.[2][3][4]
Optical Rotation Specific rotation values for the octaacetate from early literature are not readily available. N,N'-diacetylchitobiose exhibits an optical activity of [α]/D between +15.0° and +19.0° (c = 9-11 mg/mL in water).[3][5]

Experimental Protocols: The Genesis of a Method

The original method for the isolation of this compound, as pioneered by Bergmann and his colleagues, laid the groundwork for subsequent studies on chitin and other complex carbohydrates. While the full, detailed protocol from the 1931 Naturwissenschaften paper is not widely accessible, a more comprehensive description of their work on chitin and chitobiose was published in the Berichte der Deutschen Chemischen Gesellschaft in the same year and the following year. These publications, combined with general knowledge of historical acetolysis procedures, allow for a reconstruction of the likely experimental approach.

Historical Acetolysis of Chitin for the Preparation of this compound

This protocol is a representation of the methods likely employed in the early 20th century for the degradation and acetylation of polysaccharides like chitin.

Materials:

  • Purified Chitin (from crustacean shells or other sources)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Ethanol (B145695)

  • Diethyl Ether

Procedure:

  • Suspension: A sample of finely powdered, dried chitin is suspended in a significant excess of acetic anhydride.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is cautiously added to the suspension. The mixture is typically cooled in an ice bath during this addition to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at a controlled, low temperature for an extended period, often several days. This allows for the gradual breakdown of the chitin polymer and the acetylation of the resulting oligosaccharide fragments.

  • Quenching and Precipitation: The reaction mixture is then poured into a large volume of ice-cold water or an ice-water/ethanol mixture to quench the reaction and precipitate the acetylated products.

  • Isolation: The crude this compound, being insoluble in water, precipitates out of the solution. The precipitate is collected by filtration.

  • Purification: The crude product is then subjected to a series of washing steps, typically with water and then ethanol, to remove residual acids and byproducts.

  • Recrystallization: Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to yield crystalline this compound.

Acetolysis_of_Chitin chitin Chitin Polymer acetolysis Acetolysis Reaction (Cleavage and Acetylation) chitin->acetolysis reagents Acetic Anhydride + Sulfuric Acid (catalyst) reagents->acetolysis quench Quenching (Ice Water/Ethanol) acetolysis->quench precipitation Precipitation quench->precipitation filtration Filtration precipitation->filtration crude_product Crude Chitobiose Octaacetate filtration->crude_product purification Washing and Recrystallization crude_product->purification final_product Crystalline Chitobiose Octaacetate purification->final_product

Figure 1. Experimental workflow for the historical isolation of this compound from chitin.

Logical Relationship in Acetolysis

The process of acetolysis involves two key transformations occurring in a concerted manner: the cleavage of the glycosidic bonds linking the N-acetylglucosamine units and the acetylation of the newly exposed hydroxyl groups as well as the existing hydroxyl and amino groups.

Logical_Relationship acetolysis Acetolysis cleavage Glycosidic Bond Cleavage acetolysis->cleavage acetylation Hydroxyl and Amino Group Acetylation acetolysis->acetylation chitobiose_octaacetate This compound (Acetylated Disaccharide) cleavage->chitobiose_octaacetate acetylation->chitobiose_octaacetate chitin Chitin (Polymer) chitin->acetolysis

Figure 2. Logical relationship of the key chemical transformations during acetolysis of chitin.

Significance and Modern Applications

The discovery and initial synthesis of this compound were pivotal for several reasons. Firstly, it confirmed the β-(1→4)-linkage in chitin. Secondly, it provided a stable, crystalline derivative that could be more easily handled and analyzed than the parent polysaccharide. In modern carbohydrate chemistry, this compound and its derivatives continue to be valuable as starting materials for the synthesis of more complex oligosaccharides and glycoconjugates. These molecules are crucial for studying carbohydrate-protein interactions, developing novel biomaterials, and as potential therapeutic agents. The historical methods, while largely supplanted by more efficient and controlled enzymatic and chemical strategies, remain a testament to the ingenuity of early carbohydrate chemists and form the bedrock of our current understanding of these complex biomolecules.

References

Chitobiose Octaacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose octaacetate, also known as peracetylchitobiose, is a fully acetylated derivative of chitobiose, a disaccharide unit of chitin (B13524). As a key intermediate in the synthesis of various chitooligosaccharide derivatives, it holds significant importance for researchers in glycobiology, medicinal chemistry, and materials science.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization, to support its application in research and development.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[3] It is a chiral molecule and thus optically active. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Systematic Name 2-(acetylamino)-2-deoxy-4-O-[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-D-glucopyranose 1,3,6-triacetate[4]
Synonyms Peracetylchitobiose, N,N'-Diacetylchitobiose hexaacetate[4][5]
Molecular Formula C₂₈H₄₀N₂O₁₇[4][6]
Molecular Weight 676.62 g/mol [4][6]
CAS Number 7284-18-6, 41670-99-9[3][6]
Appearance White crystalline solid[3]
Melting Point α-anomer: 298-300 °C (decomposition)[7]
Specific Optical Rotation ([α]D²⁰) α-anomer: +55° (c 1.0, chloroform)[7]
Solubility Soluble in chloroform (B151607) and other organic solvents. Slightly soluble in water.[8]
Storage Temperature 4°C[3]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the acetolysis of chitin, a process that involves the degradation of the chitin polymer with a mixture of acetic anhydride (B1165640) and sulfuric acid.[2][9]

Materials:

  • Chitin (from crab shells or shrimp shells)

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Acetic acid

  • Methanol

  • Ethanol (B145695)

Procedure:

  • Acetolysis of Chitin: A suspension of chitin in a mixture of acetic anhydride and acetic acid is prepared in a reaction vessel.

  • The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with constant stirring.

  • The reaction mixture is then stirred at a controlled temperature (e.g., 20°C) for a specified period (e.g., 2 hours).[9]

  • Work-up: The reaction is quenched by the addition of methanol.

  • The resulting solution is poured into ice water to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and then with ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_0 Acetolysis cluster_1 Work-up & Purification Chitin Chitin Reaction Stirring at Controlled Temperature Chitin->Reaction Reagents Acetic Anhydride, Acetic Acid, Sulfuric Acid Reagents->Reaction Quenching Quenching with Methanol Reaction->Quenching Precipitation Precipitation in Ice Water Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: General workflow for the synthesis of this compound from chitin.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: Provides information on the proton environment in the molecule, confirming the presence of acetyl groups and the sugar backbone. Samples are typically dissolved in deuterated chloroform (CDCl₃).[10][11]

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.[12]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the ester carbonyl groups (C=O) of the acetate (B1210297) esters, the amide groups (N-H and C=O), and the C-O bonds of the glycosidic linkage.

3. Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of this compound and to confirm its molecular formula. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

Applications in Research and Drug Development

While chitobiose itself exhibits biological activities, including antioxidant properties, this compound is primarily utilized as a versatile precursor for the synthesis of more complex chitooligosaccharides and their derivatives.[13][14] These derivatives are of interest in various fields:

  • Glycobiology: As a building block for the synthesis of defined oligosaccharides to study carbohydrate-protein interactions and the role of glycans in biological processes.

  • Medicinal Chemistry: For the development of novel therapeutic agents. Chitooligosaccharides have been investigated for their potential as anti-inflammatory, anti-tumor, and anti-bacterial agents.[15][16]

  • Biomaterials: In the preparation of biocompatible and biodegradable materials for applications such as drug delivery and tissue engineering.

The following diagram illustrates a potential logical relationship for the use of this compound in research.

G Research Utility of this compound Chitin Chitin (Natural Polymer) ChitobioseOctaacetate This compound (Key Intermediate) Chitin->ChitobioseOctaacetate Acetolysis Derivatives Chitooligosaccharide Derivatives ChitobioseOctaacetate->Derivatives Chemical Modification Applications Biological Studies Drug Discovery Biomaterial Development Derivatives->Applications

Caption: Logical flow from chitin to potential applications via this compound.

Conclusion

This compound is a valuable compound for researchers working in the field of glycoscience. Its well-defined structure and reactivity make it an essential starting material for the synthesis of a wide array of chitooligosaccharide derivatives with potential applications in medicine and biotechnology. This guide provides a foundational understanding of its properties and synthesis to facilitate its use in the laboratory.

References

A Researcher's Guide to Sourcing and Utilizing Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development, biochemistry, and materials science, the procurement of high-purity chemical compounds is a critical first step in experimental success. Chitobiose octaacetate, a derivative of chitobiose, is a valuable precursor for the synthesis of various chito-oligosaccharides and glycoconjugates. This guide provides an in-depth overview of reliable suppliers, key chemical data, and its application as a synthetic precursor.

Commercial Availability of this compound

A number of reputable chemical suppliers offer this compound for research purposes. The compound is typically available in various quantities, and its identity is confirmed by a specific CAS (Chemical Abstracts Service) number. When purchasing, it is crucial to verify the CAS number to ensure the correct substance is being acquired.

Below is a summary of key information for procuring this compound from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedchemExpress41670-99-9C₂₈H₄₀N₂O₁₇676.63
Sigma-Aldrich41670-99-9C₂₈H₄₀N₂O₁₇676.63[1]
GlycoDepot7284-18-6C₂₈H₄₀N₂O₁₇676.62[2]
Dextra UK7284-18-6C₂₈H₄₀N₂O₁₇676.62[3]
BZ Oligo41670-99-9Not SpecifiedNot Specified

Application in Synthesis

This compound serves as a fundamental building block in glycosylation reactions. Its primary utility lies in its role as a precursor for the synthesis of chitosan (B1678972) oxazoline (B21484) and other chitinoid precursors.[4][5][6] These derivatives are instrumental in the development of novel biomaterials, drug delivery systems, and in the study of carbohydrate-protein interactions.

The logical workflow for the utilization of this compound in research is depicted in the following diagram.

G cluster_procurement Procurement cluster_synthesis Synthetic Application cluster_research Research & Development supplier Select Supplier (e.g., MedchemExpress, Sigma-Aldrich) purchase Purchase this compound (Verify CAS Number) supplier->purchase precursor This compound (Starting Material) purchase->precursor Acquired Compound synthesis Synthesize Chitinoid Precursors (e.g., Chitosan Oxazoline) precursor->synthesis application Application in Research (Drug Delivery, Biomaterials) synthesis->application Utilize Derivatives

Workflow for this compound in Research

At present, detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in readily available public literature. Its primary role appears to be that of a foundational chemical for the synthesis of more complex, bioactive molecules. Researchers are encouraged to consult specialized glycoscience literature for advanced synthetic methodologies and applications of its derivatives.

References

Chitobiose Octaacetate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose octaacetate, the fully acetylated derivative of chitobiose, is a valuable carbohydrate building block in synthetic chemistry and a potential precursor for various bioactive molecules. As with any complex organic molecule, understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development applications. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for its stability assessment. While specific kinetic data for this compound is limited in publicly available literature, this guide consolidates information from chemical suppliers, studies on related acetylated carbohydrates, and established principles of chemical stability.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₂₈H₄₀N₂O₁₇N/A
Molecular Weight 676.6 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 304-305 °C (decomposes)N/A
Solubility Soluble in DMSO and DMF.N/A

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound:

ConditionRecommendationDuration
Temperature (Solid) -20°C≥ 4 years
Temperature (In Solvent) -80°C (for 6 months) or -20°C (for 1 month)As specified
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Long-term storage
Container Tightly sealed, light-resistant containerAlways

Note: The stability of this compound in solvent is significantly reduced compared to its solid form. It is advisable to prepare solutions fresh and store them for short periods at low temperatures.

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkages, leading to deacetylation. This process can be catalyzed by acid or base and is also influenced by temperature.

pH Stability

The stability of the acetyl groups in per-acetylated carbohydrates is pH-dependent. In acidic conditions, deacetylation can occur, with studies on related per-acetylated aryl glycosides suggesting that the acetyl groups at positions O-3, O-4, and O-6 are more labile than the one at O-2. Under basic conditions, saponification of the ester groups will lead to rapid deacetylation. For optimal stability, this compound should be maintained in a neutral and anhydrous environment.

Thermal Stability

As a solid, this compound is relatively stable at ambient temperatures for short periods. However, for long-term storage, refrigeration at -20°C is recommended to minimize any potential for degradation. At its melting point, the compound decomposes. Thermal degradation of related polysaccharides like chitosan (B1678972) involves deacetylation and decomposition of the glycosidic linkage and pyranose rings.

Potential Degradation Products

The primary degradation products of this compound are partially deacetylated chitobiose intermediates and ultimately, chitobiose and acetic acid. Further degradation of chitobiose can lead to the formation of N-acetylglucosamine.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and identify potential degradation products. The following is a general protocol that can be adapted for this compound.

Objective

To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Formic acid

  • HPLC system with UV or ELSD detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Forced Degradation Workflow

cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analytical Methods cluster_3 Data Analysis Acidic\n(0.1N HCl, 1N HCl) Acidic (0.1N HCl, 1N HCl) Incubate under stress conditions for defined time points Incubate under stress conditions for defined time points Acidic\n(0.1N HCl, 1N HCl)->Incubate under stress conditions for defined time points Basic\n(0.1N NaOH, 1N NaOH) Basic (0.1N NaOH, 1N NaOH) Basic\n(0.1N NaOH, 1N NaOH)->Incubate under stress conditions for defined time points Oxidative\n(3% H2O2) Oxidative (3% H2O2) Oxidative\n(3% H2O2)->Incubate under stress conditions for defined time points Thermal\n(e.g., 60°C, 80°C) Thermal (e.g., 60°C, 80°C) Thermal\n(e.g., 60°C, 80°C)->Incubate under stress conditions for defined time points Photolytic\n(ICH Q1B) Photolytic (ICH Q1B) Photolytic\n(ICH Q1B)->Incubate under stress conditions for defined time points Dissolve this compound in appropriate solvent (e.g., ACN/Water) Dissolve this compound in appropriate solvent (e.g., ACN/Water) Dissolve this compound in appropriate solvent (e.g., ACN/Water)->Incubate under stress conditions for defined time points Neutralize acidic/basic samples Neutralize acidic/basic samples Incubate under stress conditions for defined time points->Neutralize acidic/basic samples Dilute samples for analysis Dilute samples for analysis Neutralize acidic/basic samples->Dilute samples for analysis HPLC-UV/ELSD for quantification of parent compound and degradation products HPLC-UV/ELSD for quantification of parent compound and degradation products Dilute samples for analysis->HPLC-UV/ELSD for quantification of parent compound and degradation products LC-MS for identification of degradation products LC-MS for identification of degradation products Dilute samples for analysis->LC-MS for identification of degradation products Calculate percentage degradation Calculate percentage degradation HPLC-UV/ELSD for quantification of parent compound and degradation products->Calculate percentage degradation Identify degradation products Identify degradation products LC-MS for identification of degradation products->Identify degradation products Propose degradation pathway Propose degradation pathway Calculate percentage degradation->Propose degradation pathway Identify degradation products->Propose degradation pathway

Caption: Workflow for a forced degradation study of this compound.

Presumed Primary Degradation Pathway: Deacetylation

This compound This compound Partially Deacetylated Intermediates Partially Deacetylated Intermediates This compound->Partially Deacetylated Intermediates Hydrolysis (Acid/Base/Heat) Acetic Acid Acetic Acid This compound->Acetic Acid Chitobiose Chitobiose Partially Deacetylated Intermediates->Chitobiose Further Hydrolysis Partially Deacetylated Intermediates->Acetic Acid N-acetylglucosamine N-acetylglucosamine Chitobiose->N-acetylglucosamine Glycosidic Bond Cleavage

Caption: Presumed primary degradation pathway of this compound via hydrolysis.

Conclusion

This compound is a stable compound when stored under appropriate conditions, primarily at -20°C in a dry, inert atmosphere. The main route of degradation is through the hydrolysis of its acetyl groups, a process that is accelerated by acidic or basic conditions and elevated temperatures. For researchers and drug development professionals, adherence to the recommended storage conditions is paramount to ensure the quality and reliability of this important carbohydrate derivative in their scientific endeavors. The provided experimental framework for forced degradation studies offers a robust approach to further investigate its stability profile and degradation products.

A Technical Guide to the Nomenclature of Acetylated Chitooligosaccharides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core principles governing the classification, characterization, and biological significance of acetylated chitooligosaccharides.

Chitooligosaccharides (COS) are oligomers derived from chitin (B13524), the second most abundant polysaccharide in nature, and its deacetylated derivative, chitosan (B1678972).[1][2] These bioactive compounds, composed of β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN) units, have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The specific biological function of a chitooligosaccharide is intricately linked to its precise molecular structure.[4][5] This guide provides a comprehensive overview of the nomenclature of acetylated chitooligosaccharides, detailing the key structural parameters, analytical techniques for their characterization, and the influence of these parameters on their biological function.

Core Nomenclature and Structural Parameters

The nomenclature of acetylated chitooligosaccharides is primarily defined by three key structural parameters: the Degree of Polymerization (DP), the Degree of Acetylation (DA) or Degree of Deacetylation (DD), and the Pattern of Acetylation (PA).[3][6][7] A thorough understanding of these parameters is crucial for structure-activity relationship studies and the development of targeted therapeutic agents.

  • Degree of Polymerization (DP): This refers to the total number of monosaccharide units (GlcNAc and GlcN) in the oligomer chain.[1][2] Chitooligosaccharides are generally defined as having a DP of less than 20.[2] The DP significantly influences the biological activity of COS.[1]

  • Degree of Acetylation (DA) and Degree of Deacetylation (DD): The DA represents the molar fraction of N-acetylated glucosamine (B1671600) (GlcNAc) units within the chitooligosaccharide chain, typically expressed as a percentage.[6][7] Conversely, the DD represents the molar fraction of deacetylated glucosamine (GlcN) units.[8][9] The relationship between these two parameters is complementary: DD (%) = 100 - DA (%). The DA is a critical factor that affects physicochemical properties such as solubility, viscosity, and ion exchange capacity, as well as biological activities.[8][10]

  • Pattern of Acetylation (PA): This describes the specific sequence and distribution of GlcNAc and GlcN units along the oligosaccharide chain.[3][4] For a given DP and DA, multiple isomers with different acetylation patterns can exist, each potentially exhibiting distinct biological properties.[4]

Based on their degree of acetylation, chitooligosaccharides can be broadly categorized into three main families:[3][11][12]

  • Fully Acetylated Chitooligosaccharides (faCOS): Composed exclusively of N-acetyl-D-glucosamine (GlcNAc) units.[3]

  • Partially Acetylated Chitooligosaccharides (paCOS): Contain a mixture of both GlcNAc and D-glucosamine (GlcN) units.[3]

  • Fully Deacetylated Chitooligosaccharides (fdCOS): Composed exclusively of D-glucosamine (GlcN) units.[3]

The nomenclature for specific paCOS often involves a sequence of 'A' for acetylated (GlcNAc) and 'D' for deacetylated (GlcN) units, read from the non-reducing end to the reducing end. For example, the trisaccharide GlcN-β-1,4-GlcN-β-1,4-GlcNAc is denoted as DDA.[4][5]

Experimental Protocols for Characterization

The precise characterization of acetylated chitooligosaccharides is essential for understanding their structure-function relationships. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and accurate method for determining the Degree of Deacetylation (DD).[8][9] The calculation is based on the integration of specific proton signals.

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve the chitooligosaccharide sample in deuterium (B1214612) oxide (D₂O) containing a known amount of an internal standard (e.g., acetic acid-D4).[8]

  • Data Acquisition: Record the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 600 MHz).[8]

  • Spectral Analysis:

    • Identify the signal corresponding to the protons of the N-acetyl group (–COCH₃) of the GlcNAc units, which typically appears around δ 1.9-2.0 ppm.[10][13]

    • Identify the signal of the anomeric proton of the deacetylated glucosamine unit (H-1D), which resonates at a distinct chemical shift.[8]

  • DD Calculation: The DD is calculated using the following formula: DD (%) = [I(H-1D) / (I(H-1D) + I(H-acetyl)/3)] x 100 where I(H-1D) is the integral value of the H-1D proton signal, and I(H-acetyl) is the integral value of the N-acetyl proton signal.[8]

Mass Spectrometry (MS)

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS/MS, are invaluable for determining the molecular weight, degree of polymerization, and even the sequence of chitooligosaccharides.[8][14][15]

Protocol for MALDI-TOF MS:

  • Sample Preparation: Mix the chitooligosaccharide sample with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).[8]

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to crystallize.

  • Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer. The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the different oligomers, often as sodiated ([M+Na]⁺) or potassiated ([M+K]⁺) adducts.[14]

  • Data Analysis: The DP and the number of acetyl groups can be determined from the molecular weights of the observed ions.[5]

Protocol for LC-MS/MS:

  • Chromatographic Separation: Separate the chitooligosaccharide mixture using liquid chromatography (LC), often with an amine-based column.[15]

  • Mass Analysis: Introduce the eluent into a tandem mass spectrometer (MS/MS).

  • Fragmentation Analysis: Select parent ions for fragmentation to obtain information about the sequence of acetylated and deacetylated units.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of chitooligosaccharide mixtures.[16]

Protocol for HPLC Analysis:

  • Column Selection: Utilize a suitable column, such as an amino column (e.g., LiChrospher 100 NH2), for the separation of oligosaccharides.[16]

  • Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile (B52724) and water. A common gradient involves decreasing the acetonitrile concentration over time to elute higher DP oligomers.[16]

  • Detection: Detect the separated oligosaccharides using a UV detector (at ~205 nm) or a refractive index detector.[16]

  • Quantification: Use external standards of known chitooligosaccharides to create a calibration curve for quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for acetylated chitooligosaccharides as reported in the literature.

Table 1: Physicochemical Properties of Chitooligosaccharides with Varying Degrees of Acetylation.

Degree of Acetylation (DA)Molecular Weight Range (Da)SolubilitySource
0% (fdCOS)341.16 - 993.44 (DP 2-6)High in aqueous solutions[17]
12% (paCOS)Similar to 0% COS for DP 2-6Good in aqueous solutions[17]
50% (paCOS)Similar to 0% COS for DP 2-6Moderate in aqueous solutions[17]
85% (paCOS)Similar to 0% COS for DP 2-6Lower in aqueous solutions[17]
~90% (Chitin)High polymerInsoluble in neutral pH[4]

Table 2: ¹H NMR Chemical Shifts for Key Protons in Chitooligosaccharides.

ProtonChemical Shift (δ, ppm)Monomer UnitSource
N-acetyl (CH₃)~1.9 - 2.0GlcNAc[10][13]
H-2 of GlcN~2.8 - 3.2GlcN[10]
H-1 of GlcN (anomeric)~4.42GlcN[13]
H-3, H-4, H-5, H-6~3.26 - 3.79GlcNAc & GlcN[13]

Signaling Pathways and Experimental Workflows

The biological effects of acetylated chitooligosaccharides are mediated through their interaction with specific cellular receptors, which in turn triggers downstream signaling cascades. For instance, COS are known to modulate the innate immune response in both plants and humans, partly through interactions with Toll-like receptors (TLR2).[1]

Signaling_Pathway cluster_NFkB Cytoplasm COS Chitooligosaccharide (paCOS) TLR2 Toll-like Receptor 2 (TLR2) COS->TLR2 Binding MyD88 MyD88 TLR2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Gene Transcription

Figure 1. Simplified TLR2 signaling pathway initiated by chitooligosaccharides.

The production and characterization of structurally defined chitooligosaccharides often follow a systematic workflow, beginning with the hydrolysis of chitin or chitosan and culminating in detailed structural analysis.

Experimental_Workflow Start Chitin / Chitosan (Raw Material) Hydrolysis Enzymatic or Chemical Hydrolysis Start->Hydrolysis Purification Purification (e.g., Chromatography) Hydrolysis->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (DD determination) Characterization->NMR MS Mass Spectrometry (DP, PA determination) Characterization->MS HPLC HPLC (Purity, Quantification) Characterization->HPLC

Figure 2. General experimental workflow for COS production and analysis.

Conclusion

The nomenclature of acetylated chitooligosaccharides provides a framework for understanding the structure-property-function relationships of these versatile biomolecules. A precise characterization of the Degree of Polymerization, Degree of Acetylation, and Pattern of Acetylation is paramount for the rational design and development of novel chitooligosaccharide-based therapeutics. The methodologies outlined in this guide, from analytical techniques to the visualization of biological pathways, offer a foundational resource for researchers and professionals in the field of drug development and carbohydrate chemistry. The continued exploration of well-defined chitooligosaccharides holds immense promise for advancing human health.

References

The Pivotal Role of Chitobiose Octaacetate in Modern Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, has emerged as a critical building block and versatile tool in the field of glycobiology. Its unique chemical properties make it an ideal precursor for the synthesis of complex glycans, glycan-based probes, and potent glycosylation inhibitors. This technical guide provides an in-depth exploration of the multifaceted role of this compound, offering detailed experimental protocols, quantitative data on its enzymatic interactions, and visual representations of key synthetic and biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and manipulation of glycosylation processes.

Introduction

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a fundamental post-translational modification that governs a vast array of biological processes. The intricate structures of glycans dictate their functional roles, influencing protein folding, cell-cell recognition, signaling, and immune responses. Consequently, the ability to synthesize and modify complex glycans is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics.

This compound [(GlcNAc)₂-octaacetate] serves as a stable, soluble, and readily manipulable precursor for the chemoenzymatic synthesis of a diverse range of glycans. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, it represents a readily available starting material. This guide will elucidate the synthesis of this compound, its conversion into key intermediates, and its application in the generation of bioactive molecules.

Physicochemical Properties of Chitobiose and its Acetylated Form

PropertyChitobioseThis compoundReference
Molecular Formula C₁₆H₃₀N₂O₁₁C₃₂H₄₆N₂O₁₉N/A
Molecular Weight 426.42 g/mol 770.71 g/mol N/A
Solubility Water-solubleSoluble in organic solventsN/A
Antioxidant Activity (IC₅₀) 18 µM (Hydroxyl radical scavenging)Data not available[1]

Synthesis and Derivatization of this compound

This compound is typically synthesized from chitin through a series of chemical modifications. The general workflow involves the depolymerization of chitin to chitobiose, followed by peracetylation.

General Synthesis Workflow

The synthesis of complex glycans from this compound is a multi-step process that combines chemical and enzymatic methods. This chemoenzymatic approach allows for the precise construction of intricate glycan structures.

cluster_synthesis Chemoenzymatic Synthesis of Complex N-Glycans Chitin Chitin Chitobiose Chitobiose Chitin->Chitobiose Enzymatic/Chemical Hydrolysis Chitobiose_Octaacetate Chitobiose Octaacetate Chitobiose->Chitobiose_Octaacetate Acetylation Glycosyl_Donor Activated Glycosyl Donor (e.g., Oxazoline) Chitobiose_Octaacetate->Glycosyl_Donor Chemical Modification Core_Glycan Core Glycan Structure Glycosyl_Donor->Core_Glycan Glycosyltransferase Complex_N_Glycan Complex N-Glycan Core_Glycan->Complex_N_Glycan Further Enzymatic Elongation

Caption: Chemoenzymatic synthesis of N-glycans from chitin.

Experimental Protocol: Enzymatic Deacetylation of this compound

The removal of the acetyl groups from this compound is a crucial step to generate the free chitobiose, which can then be used in various enzymatic reactions. Chitin deacetylases are enzymes that catalyze the hydrolysis of N-acetyl groups.

Materials:

  • This compound

  • Chitin deacetylase (e.g., from Colletotrichum lindemuthianum)

  • Sodium acetate (B1210297) buffer (3.0 M, pH variable depending on the enzyme)

  • Reaction vessel

  • Water bath or incubator

  • HPLC system for product analysis

Procedure:

  • Dissolve a known concentration of this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

  • Prepare the reaction mixture containing sodium acetate buffer and the chitin deacetylase enzyme.

  • Initiate the reaction by adding a specific volume of the this compound stock solution to the reaction mixture. The final concentration of the substrate should be optimized for the specific enzyme used.

  • Incubate the reaction at the optimal temperature for the chitin deacetylase for a predetermined time.

  • Terminate the reaction, for example, by heat inactivation of the enzyme.

  • Analyze the reaction products by HPLC to quantify the formation of deacetylated chitobiose.[2]

Role in the Synthesis of Glycosylation Inhibitors

Derivatives of chitobiose have been investigated as inhibitors of glycosidases, enzymes that play crucial roles in glycan processing and degradation. The synthesis of these inhibitors often starts from chitobiose or its protected forms like this compound.

Inhibition of Glycosidases

While specific IC₅₀ values for inhibitors directly synthesized from this compound are not detailed in the available literature, the inhibitory potential of related chitooligosaccharides highlights the promise of this molecular scaffold. For instance, a study on the inhibitory effects of cyanidin (B77932) and its glycosides on intestinal α-glucosidase reported IC₅₀ values for various compounds, demonstrating the sensitivity of these enzymes to glycan-like structures.

CompoundTarget EnzymeIC₅₀ (mM)Reference
Cyanidin-3-galactosideIntestinal sucrase0.50 ± 0.05[3]
Cyanidin-3-glucosidePancreatic α-amylase0.30 ± 0.01[3]

These data underscore the potential for developing potent and specific glycosidase inhibitors based on the chitobiose framework.

Application in Enzymatic Assays and Kinetic Studies

Peracetylated chitooligosaccharides, including this compound, can serve as substrates for chitinases, allowing for the investigation of their kinetic parameters. Understanding these parameters is essential for characterizing enzyme function and for the development of enzyme-based biotechnological applications.

Chitinase (B1577495) Kinetics

Kinetic studies of chitinases often utilize chromogenic or fluorogenic substrates for ease of detection. While direct kinetic data for this compound is limited, studies on similar substrates provide valuable insights. For example, the kinetic parameters of a barley chitinase were determined using 4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside and (GlcNAc)₄.[4]

SubstrateKₘ (µM)kcat (min⁻¹)Reference
4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside330.33[4]
(GlcNAc)₄335[4]
Experimental Protocol: Chitinase Activity Assay

This protocol outlines a general method for measuring chitinase activity, which can be adapted for use with this compound after appropriate deacetylation.

Materials:

  • Deacetylated chitobiose (substrate)

  • Chitinase enzyme solution

  • Potassium phosphate (B84403) buffer (70 mM, pH 6.0)

  • Reagents for detecting reducing sugars (e.g., DNSA method)

  • Spectrophotometer

Procedure:

  • Prepare a solution of deacetylated chitobiose in the potassium phosphate buffer.

  • Pre-incubate the substrate solution at the optimal temperature for the chitinase.

  • Initiate the reaction by adding a known amount of the chitinase enzyme solution.

  • Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a stopping reagent like DNSA and boiling).

  • Measure the amount of reducing sugars produced using a spectrophotometer.

  • Calculate the enzyme activity based on a standard curve of a known reducing sugar (e.g., N-acetylglucosamine).[5]

Role in Elucidating Biological Pathways

Chitobiose and its derivatives are implicated in various biological pathways, from nutrient sensing in bacteria to the intricate processes of N-glycan biosynthesis and protein folding in eukaryotes.

Chitin Utilization and Morphogenesis in Streptomyces

In soil-dwelling bacteria like Streptomyces coelicolor, the chitobiose-binding protein, DasA, is a key component of the chitobiose ATP-binding cassette (ABC) transport system. This system is not only crucial for chitin utilization as a nutrient source but also plays a role in signaling the onset of morphological development, such as sporulation.[6]

cluster_streptomyces Chitobiose Sensing and Morphogenesis in Streptomyces Extracellular_Chitin Extracellular Chitin Chitobiose Chitobiose Extracellular_Chitin->Chitobiose Hydrolysis Chitinases Chitinases Chitinases->Chitobiose DasA DasA (Chitobiose-binding protein) Chitobiose->DasA DasBC DasBC (ABC transporter) DasA->DasBC Morphogenesis Morphogenesis DasA->Morphogenesis Signaling Intracellular_Chitobiose Intracellular Chitobiose DasBC->Intracellular_Chitobiose Transport Metabolism Metabolism Intracellular_Chitobiose->Metabolism

Caption: Role of DasA in chitobiose uptake and signaling.

Future Perspectives

The applications of this compound in glycobiology are continually expanding. Its utility as a synthetic precursor will be further enhanced by the development of more efficient and stereoselective glycosylation methods. Furthermore, the generation of novel chitobiose-based inhibitors will provide powerful tools for dissecting the roles of specific glycosidases in health and disease, potentially leading to new therapeutic interventions. The use of isotopically labeled this compound could also open new avenues for metabolic labeling studies to trace the fate of glycans in complex biological systems.

Conclusion

This compound stands as a cornerstone molecule in the toolbox of glycobiologists. Its accessibility, stability, and chemical versatility make it an invaluable starting material for the synthesis of complex glycans and their derivatives. This guide has provided a comprehensive overview of its role, from fundamental synthesis and enzymatic interactions to its involvement in biological pathways. As research in glycobiology continues to unravel the complexities of the glycome, the importance of this compound as a key enabling tool is set to grow even further.

References

Natural occurrence of acetylated chitin oligomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Signaling of Acetylated Chitin (B13524) Oligomers

Executive Summary

Chitin, a polymer of N-acetyl-D-glucosamine, is a primary structural component of fungal cell walls and arthropod exoskeletons. Its oligomeric fragments, particularly acetylated chitin oligomers (COs), are potent signaling molecules. In nature, these oligomers are released through the enzymatic activity of chitinases, often during interactions between organisms, such as a plant defending against a fungal pathogen. For plants, which do not produce chitin themselves, these fragments serve as a key molecular signature to recognize a fungal presence and initiate an immune response. This recognition is highly specific, depending on the oligomers' degree of polymerization (DP) and degree of acetylation (DA). Understanding the natural occurrence, chemical properties, and signaling pathways of these molecules is critical for developing novel fungicides, plant immune stimulators, and other therapeutics. This guide provides a technical overview of the sources, biosynthesis, and quantitative analysis of acetylated COs, details the experimental protocols for their study, and visualizes the well-characterized plant immune signaling pathway they trigger.

Natural Occurrence and Biosynthesis

Acetylated chitin oligomers are not typically found as free molecules in large quantities; instead, they are derived from the breakdown of the larger chitin polymer.

  • Sources of Chitin: The primary natural sources of chitin are the cell walls of fungi and the exoskeletons of arthropods (insects, crustaceans) and nematodes.[1][2][3] In fungi, chitin provides structural rigidity and is synthesized by a conserved pathway involving several enzymes, with chitin synthase being the key catalyst for polymerization of N-acetylglucosamine units.[1] Fungal cell walls are dynamic structures where chitin may be partially deacetylated to chitosan (B1678972) by chitin deacetylase enzymes.[4][5] This modification can be a mechanism for pathogenic fungi to evade host detection, as the pattern of acetylation is crucial for recognition by plant immune receptors.[5]

  • Generation of Oligomers: Acetylated COs are generated when chitin polymers are hydrolyzed by chitinase (B1577495) enzymes. This occurs naturally during:

    • Plant Defense: Plants secrete chitinases into the extracellular space to break down the cell walls of invading fungi. This process releases COs, which then act as pathogen-associated molecular patterns (PAMPs) to amplify the plant's defense response.[6]

    • Fungal Morphogenesis: Fungi themselves produce chitinases to remodel their own cell walls during growth and development.

    • Environmental Degradation: Microbial degradation of fungal and insect biomass in the soil releases a heterogeneous mixture of COs.

Quantitative Data on Chitin and its Oligomers

Quantifying the precise concentration and characteristics of free COs in a natural setting (e.g., at a plant-fungus interface) is technically challenging due to their transient nature and low concentrations. However, significant data exists regarding the composition of the parent chitin polymers in fungal cell walls and the effective concentrations of COs used to trigger biological responses in laboratory settings.

Table 1: Chitin and Chitosan Content in Fungal Cell Walls

Fungal Species Method Chitin Content (% dry weight) Chitosan Content (% dry weight) Average Fraction of Acetylation (FA)
Aspergillus niger Solid-State NMR High Low > 0.90
Candida albicans (unstressed) Flow Cytometry Baseline - -
Candida albicans (caspofungin stress) Flow Cytometry 1.6-fold increase vs. unstressed[7] - -

| Candida glabrata (caspofungin stress) | Flow Cytometry | 2.4-fold increase vs. unstressed[7] | - | - |

Table 2: Biologically Active Concentrations and Properties of Acetylated Chitin Oligomers

Oligomer Degree of Polymerization (DP) Degree of Acetylation (DA) Biological System Effective Concentration Observed Effect
Chitooctaose 8 100% Arabidopsis thaliana cells 1 µM Activation of MAP Kinases MPK3/MPK6[8]
Chitohexaose 6 100% Arabidopsis thaliana 100 nM - 1 µM Induction of defense gene expression

| Chitin fragments | 6-8 | >90% | Rice (Oryza sativa) cells | 1 µg/mL | Strong induction of MAMP-triggered immunity (MTI)[9] |

Experimental Protocols

The extraction, purification, and characterization of acetylated COs are essential for their study. Enzymatic methods are generally preferred over harsh chemical hydrolysis as they offer greater control over the final product characteristics.[10]

General Workflow for COs Analysis

The following diagram outlines the typical workflow from a biological source to the characterization of acetylated chitin oligomers.

G cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_bioassay Biological Activity Source Source Material (e.g., Fungal Mycelia) Hydrolysis Enzymatic or Chemical Hydrolysis Source->Hydrolysis Filtration Filtration / Centrifugation (Remove solids) Hydrolysis->Filtration Purification HPLC Purification Filtration->Purification MS (B15284909) Mass Spectrometry (MS) (DP & Sequence) Purification->MS Analyze Fractions NMR NMR Spectroscopy (DA & Structure) Purification->NMR Analyze Fractions Bioassay Plant Cell Culture Assay (e.g., MAPK Activation) Purification->Bioassay Test Fractions

Caption: General workflow for extraction, purification, and analysis of chitin oligomers.

HPLC Purification of N-acetyl-chito-oligosaccharides (NACOs)

High-Performance Liquid Chromatography is a standard method for separating COs based on their degree of polymerization.

  • Objective: To separate a mixture of NACOs (DP 2-6) from an acid hydrolysate of chitin.

  • Instrumentation: HPLC system with a UV detector.

  • Column: LiChrospher 100 NH2 amine column (5 µm, 4 x 250 mm).[11][12]

  • Mobile Phase:

  • Elution Protocol: A linear gradient elution provides the best resolution.[11][13]

    • Initial Conditions: 80% Acetonitrile / 20% Water.

    • Gradient: Linearly decrease the acetonitrile concentration to 60% over 60 minutes.

    • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 205 nm.[11] The acetyl group provides the necessary chromophore.

  • Expected Outcome: Oligomers elute in order of increasing DP, with the monomer (GlcNAc) eluting first. A linear relationship exists between the natural logarithm of the retention time and the DP, which can be used to identify oligomers of DP > 6 for which commercial standards may not be available.[11]

Mass Spectrometry for DP and Sequence Analysis

Mass spectrometry (MS) is used to determine the precise mass of each oligomer, thereby confirming its DP and providing information on the sequence of acetylated (A) and deacetylated (D) units.

  • Objective: To determine the mass and fragmentation pattern of purified COs.

  • Method 1: ESI-MS (Electrospray Ionization)

    • Sample Preparation: Dissolve purified oligomer fractions in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid).

    • Infusion: Infuse the sample directly or via LC coupling into the mass spectrometer.

    • Analysis: Acquire spectra in positive ion mode. The mass difference between adjacent peaks in the resulting distribution corresponds to a single GlcNAc or GlcN residue.

    • Tandem MS (MS/MS): Isolate a specific parent ion (e.g., the [M+H]⁺ ion of a hexamer) and fragment it via collision-induced dissociation (CID). The resulting fragment ions provide sequence information.

  • Method 2: MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization)

    • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for carbohydrates.

    • Sample Spotting: Mix the purified oligomer solution with the matrix solution on a MALDI target plate and allow it to dry, forming co-crystals.

    • Analysis: Acquire spectra in positive ion reflectron mode. This method is excellent for determining the DP of a mixture of oligomers.

NMR Spectroscopy for Degree of Acetylation (DA) Determination

NMR is the gold standard for accurately quantifying the DA.[14][15]

  • Objective: To determine the ratio of N-acetyl-D-glucosamine (GlcNAc) to D-glucosamine (GlcN) units.

  • Method 1: 1H Liquid-State NMR

    • Sample Preparation: The polymer must be soluble. For chitosan or partially deacetylated oligomers, dissolve the sample in deuterium (B1214612) oxide (D₂O) with a small amount of DCl to ensure protonation of the amino groups and complete dissolution.[16] For highly acetylated, insoluble chitin, a preliminary, controlled depolymerization step may be required.[17]

    • Acquisition: Acquire a 1H NMR spectrum.

    • Analysis: The DA is calculated by comparing the integral of the signal from the acetyl protons (-COCH₃) at ~2.0 ppm to the integral of the signals from the sugar ring protons (e.g., H-2 to H-6) between ~3.5 and 4.0 ppm.

  • Method 2: 13C Solid-State CP/MAS NMR

    • Objective: To analyze insoluble samples like native chitin without chemical modification.

    • Acquisition: This technique requires specific optimization to be quantitative. A relaxation delay of 5 seconds and a contact time of 1 ms have been shown to yield quantitative spectra for chitin materials.[18][19]

    • Analysis: The DA is determined by comparing the integrated intensity of the methyl carbon of the acetyl group (~23 ppm) with that of one of the ring carbons (e.g., C-1 at ~105 ppm).[18]

Chitin-Triggered Signaling in Plants

In the model plant Arabidopsis thaliana, the perception of acetylated COs at the cell surface triggers a well-defined signaling cascade, leading to the activation of innate immunity. This pathway is a classic example of PAMP-triggered immunity (PTI).

The Chitin Perception and Signaling Cascade

The binding of a chitin oligomer (typically DP 6-8) to a receptor complex at the plasma membrane initiates a phosphorylation cascade that transmits the signal into the cell.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chitin Chitin Oligomer (PAMP) LYK5 LYK5 (High-affinity receptor) Chitin->LYK5 1. Binding CERK1 CERK1 (Co-receptor kinase) LYK5->CERK1 2. Dimerization PBL27 PBL27 (RLCK) CERK1->PBL27 3. Phosphorylation MAPKKK5 MAPKKK5 PBL27->MAPKKK5 4. Phosphorylation MKK4_5 MKK4 / MKK5 MAPKKK5->MKK4_5 5. Phospho-relay MPK3_6 MPK3 / MPK6 MKK4_5->MPK3_6 6. Phospho-relay WRKYs WRKY TFs (e.g., WRKY33) MPK3_6->WRKYs 7. Activation Genes Defense Gene Expression WRKYs->Genes 8. Transcription

Caption: Chitin signaling pathway in Arabidopsis thaliana.

Key Components of the Pathway
  • Perception: Chitin oligomers are recognized at the cell surface by a receptor complex.[8] The LysM-receptor kinase LYK5 has high binding affinity for chitin and acts as the primary receptor.[20] Upon binding chitin, LYK5 forms a complex with CERK1, another LysM-receptor kinase that is essential for downstream signaling.[20]

  • Initiation of Signaling: The formation of the chitin-LYK5-CERK1 complex leads to the trans-phosphorylation of CERK1's intracellular kinase domain. Activated CERK1 then phosphorylates a receptor-like cytoplasmic kinase (RLCK), PBL27, which is associated with the receptor complex at the plasma membrane.[21][22]

  • MAP Kinase Cascade: Phosphorylated PBL27 acts as a MAP Kinase Kinase Kinase Kinase (MAPKKKK) and phosphorylates MAPKKK5.[21][23] This initiates a canonical three-tiered MAP kinase cascade. MAPKKK5 phosphorylates the MAPK kinases MKK4 and MKK5, which in turn phosphorylate the MAP kinases MPK3 and MPK6.[6][24]

  • Transcriptional Reprogramming: Activated MPK3 and MPK6 translocate to the nucleus where they phosphorylate and activate various transcription factors (TFs).[6] Members of the WRKY family of TFs, such as WRKY33 and WRKY53, are key targets.[2][3] These activated TFs then bind to the promoters of defense-related genes, leading to their rapid expression and the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and reinforcement of the plant cell wall.

Conclusion and Future Directions

Acetylated chitin oligomers are fundamental to the interaction between fungi and plants, acting as a critical signal for the plant immune system. The specificity of this interaction, governed by the oligomers' DP and DA, highlights the sophisticated molecular recognition systems that have evolved in plants. The methodologies outlined in this guide—from extraction and purification to detailed structural characterization and pathway analysis—provide the essential tools for researchers in plant science and drug development. Future research should focus on the in situ characterization of the specific oligomers released during infection, the discovery of fungal effectors that modify or mask these PAMPs, and the development of stable, highly active COs that can be used as commercial biopesticides or plant defense primers.

References

Chitobiose Octaacetate as a Precursor for Chitobiose Oxazoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chitobiose oxazoline (B21484) from its precursor, chitobiose octaacetate. This conversion is a critical step in the chemoenzymatic synthesis of various glycoconjugates and oligosaccharides with significant potential in drug development and biomedical research. This document details the experimental protocols, quantitative data, and the biological relevance of chitobiose oxazoline, offering a valuable resource for researchers in the field of glycoscience.

Introduction

Chitobiose, a disaccharide composed of two β-1,4-linked N-acetylglucosamine (GlcNAc) units, is a fundamental building block of chitin, the second most abundant polysaccharide in nature after cellulose. Its derivatives, particularly chitobiose oxazoline, are valuable intermediates in the synthesis of complex carbohydrates. Chitobiose oxazoline serves as an activated glycosyl donor, readily participating in enzymatic transglycosylation reactions to form larger oligosaccharides and glycoconjugates. This property makes it a key tool for the synthesis of bioactive molecules with potential therapeutic applications. The synthesis of chitobiose oxazoline from the readily available and stable this compound is a crucial enabling step for these advanced applications.

Synthesis of Chitobiose Oxazoline from this compound

The conversion of this compound to chitobiose oxazoline is typically achieved through a Lewis acid-catalyzed intramolecular cyclization. This method has been established for the synthesis of oxazolines from various peracetylated N-glycan oligosaccharides. The following sections provide a detailed experimental protocol for this transformation.

Experimental Protocol: Lewis Acid-Catalyzed Cyclization

This protocol is based on established methods for the synthesis of oligosaccharide oxazolines from their peracetylated precursors using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous dichloroethane.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified duration. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench the reaction by the addition of anhydrous triethylamine to neutralize the acidic catalyst.

  • Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure chitobiose oxazoline.

  • Characterization: Confirm the structure and purity of the product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of chitobiose oxazoline from this compound. Please note that specific yields may vary depending on the reaction scale and purity of reagents.

ParameterValue
Starting Material This compound
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Anhydrous Dichloroethane
Reaction Temperature 0 °C to Room Temperature
Typical Yield 70-85%

Table 1: Quantitative Summary of Chitobiose Oxazoline Synthesis

Characterization Data

The structural identity of the synthesized chitobiose oxazoline should be confirmed by spectroscopic analysis.

Analysis Expected Observations
¹H NMR Characteristic signals for the oxazoline ring protons, acetyl groups, and the sugar backbone. The anomeric proton signal of the starting material will be absent.
¹³C NMR Resonances corresponding to the carbons of the oxazoline ring and the sugar moiety.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated mass of chitobiose oxazoline.

Table 2: Spectroscopic Characterization of Chitobiose Oxazoline

Experimental Workflow and Reaction Mechanism

The synthesis of chitobiose oxazoline from this compound follows a well-defined workflow and reaction mechanism.

G cluster_workflow Experimental Workflow Start Dissolve this compound in Anhydrous DCE Add_Catalyst Add TMSOTf at 0 °C Start->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Monitor Monitor by TLC React->Monitor Quench Quench with Et3N Monitor->Quench Workup Aqueous Workup Quench->Workup Purify Silica Gel Chromatography Workup->Purify Characterize NMR and MS Analysis Purify->Characterize End Pure Chitobiose Oxazoline Characterize->End

Caption: A flowchart illustrating the key steps in the synthesis of chitobiose oxazoline.

The reaction is believed to proceed through the activation of the anomeric acetate by the Lewis acid, followed by intramolecular attack of the nitrogen atom of the adjacent N-acetyl group to form the oxazoline ring.

Biological Significance and Applications of Chitobiose Oxazoline

Chitobiose and its derivatives play important roles in various biological processes. In some bacteria, such as Borrelia burgdorferi, chitobiose is utilized for the production of N-acetylglucosamine, a crucial component of the bacterial cell wall.[1] The chb operon in Escherichia coli is involved in the utilization of chitobiose.[1]

The primary application of chitobiose oxazoline in research and drug development lies in its role as a glycosyl donor for enzymatic synthesis.

Chemoenzymatic Synthesis of Oligosaccharides

Chitobiose oxazoline is a key substrate for chitinases and other glycosidases in transglycosylation reactions. These enzymes can catalyze the transfer of the chitobiosyl moiety from the oxazoline donor to an acceptor molecule, enabling the synthesis of well-defined, longer chitooligosaccharides. This chemoenzymatic approach offers high regio- and stereoselectivity, which is often difficult to achieve through purely chemical synthesis.

G cluster_pathway Enzymatic Transglycosylation Donor Chitobiose Oxazoline Enzyme Glycosidase (e.g., Chitinase) Donor->Enzyme Acceptor Acceptor Molecule (e.g., another sugar) Acceptor->Enzyme Product Elongated Oligosaccharide Enzyme->Product Transglycosylation

References

Methodological & Application

Application Notes and Protocols for Glycosylation using Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the glycosylation of an asparagine residue using chitobiose octaacetate as the glycan donor. The described methodology is a crucial step in the synthesis of N-glycopeptides and glycoproteins, which are essential tools for research in glycobiology, immunology, and drug discovery. The protocol is designed to be a comprehensive guide, from the activation of the chitobiose donor to the purification of the final glycosylated product.

Overview of the Glycosylation Strategy

The chemical synthesis of N-glycopeptides typically involves the incorporation of a pre-glycosylated amino acid building block during solid-phase peptide synthesis (SPPS). This protocol focuses on the preparation of such a building block, specifically an Fmoc-protected asparagine residue glycosylated with chitobiose.

The overall strategy involves a two-step process:

  • Activation of this compound: The commercially available this compound is first converted to a more reactive glycosyl donor, a chitobiose oxazoline (B21484) derivative. This activation is crucial for efficient glycosylation.

  • Glycosylation of Asparagine: The chitobiose oxazoline is then reacted with a suitably protected asparagine derivative to form the N-glycosidic bond.

Subsequent deprotection steps yield the final Fmoc-Asn(chitobiosyl)-OH building block, which can be directly used in SPPS.

Experimental Protocols

Materials and Reagents
Protocol 1: Synthesis of Peracetylated Chitobiose Oxazoline

This protocol describes the conversion of this compound to its corresponding oxazoline derivative, a more reactive glycosyl donor.[1][2]

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Add activated 4 Å molecular sieves to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (e.g., 0.2-0.5 eq) dropwise to the stirred solution. The use of a Lewis acid like TMSOTf is crucial for the formation of the oxazoline.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding triethylamine (Et3N).

  • Filter the mixture to remove the molecular sieves and wash the filter cake with DCM.

  • Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude peracetylated chitobiose oxazoline.

  • Purify the crude product by silica gel column chromatography.

Table 1: Quantitative Data for Chitobiose Oxazoline Synthesis

ParameterValueReference
Starting MaterialThis compoundN/A
Key ReagentTMSOTf[1][2]
SolventAnhydrous DCM[1]
Reaction Time1-2 hoursN/A
Typical YieldModerate to good[1]
Protocol 2: Glycosylation of Fmoc-Asp-OtBu with Chitobiose Oxazoline

This protocol details the coupling of the activated chitobiose oxazoline to a protected asparagine derivative.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the purified peracetylated chitobiose oxazoline (1.0 - 1.5 eq) and Fmoc-Asp-OtBu (1.0 eq) in anhydrous DCM.

  • Add activated 4 Å molecular sieves.

  • Cool the mixture to 0 °C.

  • Add a catalytic amount of TMSOTf (e.g., 0.1-0.3 eq) to initiate the glycosylation reaction.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction with Et3N and filter off the molecular sieves.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product, Fmoc-Asn(peracetyl-chitobiosyl)-OtBu, by silica gel column chromatography.

Table 2: Quantitative Data for Asparagine Glycosylation

ParameterValueReference
Glycosyl DonorPeracetylated Chitobiose Oxazoline[1]
Glycosyl AcceptorFmoc-Asp-OtBuN/A
CatalystTMSOTf[1]
SolventAnhydrous DCM[1]
Reaction TimeOvernightN/A
Typical YieldGoodN/A
Protocol 3: Deprotection of the Glycosylated Asparagine Building Block

This protocol describes the removal of the tert-butyl and acetyl protecting groups to yield the final Fmoc-protected glycosylated asparagine for use in SPPS.

Procedure:

Step 1: Removal of the tert-Butyl (tBu) group

  • Dissolve the purified Fmoc-Asn(peracetyl-chitobiosyl)-OtBu in a cleavage cocktail of trifluoroacetic acid (TFA) and DCM (e.g., 50:50 v/v).

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

Step 2: Removal of the Acetyl (Ac) groups (O-deacetylation)

  • Dissolve the product from Step 1 in methanol (MeOH).

  • Add hydrazine hydrate and stir at room temperature. Monitor the reaction by TLC or HPLC.

  • Upon completion, concentrate the solution under reduced pressure.

  • Purify the final product, Fmoc-Asn(chitobiosyl)-OH, by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used for the purification of glycopeptides and their building blocks.[3][4][5]

Table 3: Quantitative Data for Deprotection

StepReagentConditionsTypical YieldReference
tBu RemovalTFA/DCMRoom temp, 1-2 hHighN/A
O-deacetylationHydrazine hydrate/MeOHRoom tempGood to HighN/A

Visualizations

Experimental Workflow

Glycosylation_Workflow cluster_activation Activation cluster_glycosylation Glycosylation cluster_deprotection Deprotection cluster_purification Purification chitobiose_octaacetate This compound chitobiose_oxazoline Peracetylated Chitobiose Oxazoline chitobiose_octaacetate->chitobiose_oxazoline TMSOTf, DCM, 0°C glycosylated_intermediate Fmoc-Asn(Ac-chitobiosyl)-OtBu chitobiose_oxazoline->glycosylated_intermediate TMSOTf, DCM fmoc_asp_otbu Fmoc-Asp-OtBu fmoc_asp_otbu->glycosylated_intermediate deprotected_intermediate Fmoc-Asn(Ac-chitobiosyl)-OH glycosylated_intermediate->deprotected_intermediate TFA/DCM final_product Fmoc-Asn(chitobiosyl)-OH deprotected_intermediate->final_product Hydrazine, MeOH hplc RP-HPLC final_product->hplc

Caption: Workflow for the synthesis of the Fmoc-Asn(chitobiosyl)-OH building block.

Role of the Chitobiose Core in N-Glycan Signaling

While individual monosaccharides at the termini of N-glycans are well-known to be involved in specific recognition events, the core chitobiose unit itself plays a more structural and foundational role in signaling. It is the anchor for the entire N-glycan and its conformation influences the presentation of the outer glycan branches.

Chitobiose_Signaling_Role cluster_protein Protein Context cluster_glycan N-Glycan Structure cluster_function Functional Consequences protein Protein Backbone (Asparagine Residue) chitobiose Chitobiose Core (GlcNAc-GlcNAc) protein->chitobiose N-glycosidic bond mannose_core Mannose Core chitobiose->mannose_core protein_folding Protein Folding & Stability chitobiose->protein_folding Structural Anchor outer_branches Outer Glycan Branches (e.g., Sialic Acid, Galactose) mannose_core->outer_branches mannose_core->protein_folding receptor_binding Modulation of Receptor Binding outer_branches->receptor_binding Direct Interaction immune_recognition Immune Cell Recognition outer_branches->immune_recognition Epitope Presentation

Caption: The foundational role of the chitobiose core in N-glycan structure and function.

The core fucosylation of the innermost GlcNAc of the chitobiose core is a key modification that can significantly impact signaling, particularly in the context of antibody-dependent cell-mediated cytotoxicity (ADCC).[6] The absence of core fucose on the N-glycans of therapeutic antibodies can enhance their binding to Fc receptors on immune cells, leading to a more potent immune response.[6] Furthermore, the chitobiose core is a conserved feature recognized by certain antibodies, indicating its role as an immunological epitope.[7] In the context of the central nervous system, N-glycans, anchored by the chitobiose core, are integral to neuronal signaling.[8] The overall structure and modifications of the N-glycan, starting from the chitobiose core, influence processes like memory formation and social behavior.[8]

References

Application Notes and Protocols for Oligosaccharide Synthesis Using Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical and chemoenzymatic synthesis of oligosaccharides utilizing chitobiose octaacetate as a versatile building block. The protocols outlined below cover the transformation of this compound into a suitable glycosyl donor, its application in glycosylation reactions to form larger oligosaccharides, and subsequent deprotection and enzymatic extension steps.

Overview of this compound in Oligosaccharide Synthesis

This compound is a fully protected disaccharide composed of two β(1→4) linked N-acetylglucosamine (GlcNAc) residues. Its per-O-acetylated nature renders it soluble in common organic solvents, making it an excellent starting material for the synthesis of more complex oligosaccharides, particularly the core structures of N-glycans.[1] The synthesis of complex carbohydrates is a challenging field due to the need for precise control over stereoselectivity and regioselectivity during the formation of glycosidic bonds.[2][3] this compound serves as a key precursor for the chitobiosyl donor, a fundamental unit in the assembly of these complex structures.

The general strategy involves the selective activation of the anomeric position of the chitobiose unit to create a glycosyl donor, which can then be coupled with a suitable glycosyl acceptor.[4][5] Protecting group strategies are crucial for directing the synthesis towards the desired product and preventing unwanted side reactions.[6][7][8][9][10] Following chemical synthesis, enzymatic methods can be employed for the further elaboration of the oligosaccharide chains, offering high specificity and efficiency.[11][12][13]

Chemical Synthesis of a Core N-Glycan Trisaccharide

This section details a representative protocol for the synthesis of a key N-glycan core trisaccharide, Manβ(1-4)GlcNAcβ(1-4)GlcNAc, using this compound as the starting material. The workflow involves the preparation of a chitobiosyl donor and its subsequent glycosylation with a mannosyl acceptor.

Experimental Workflow

G cluster_0 Preparation of Chitobiosyl Donor cluster_1 Glycosylation Reaction cluster_2 Deprotection A This compound B Selective Anomeric Deprotection A->B C Activation of Anomeric Position (e.g., Trichloroacetimidation) B->C D Chitobiosyl Trichloroacetimidate (Glycosyl Donor) C->D F Glycosylation (TMSOTf mediated) D->F E Protected Mannosyl Acceptor (e.g., with free C4-OH) E->F G Protected Trisaccharide F->G H Global Deprotection (e.g., Zemplén deacetylation) G->H I Purified N-Glycan Core Trisaccharide H->I G A Synthesized N-Glycan Core (Acceptor) D Enzymatic Reaction (Incubation) A->D B Glycosyltransferase (e.g., Galactosyltransferase) B->D C Sugar Nucleotide Donor (e.g., UDP-Gal) C->D E Extended Oligosaccharide D->E F Purification (e.g., HPLC) E->F G Characterized Extended Glycan F->G

References

Application Notes and Protocols for 1H NMR Spectroscopy of Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of chitobiose octaacetate using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes representative data, detailed experimental protocols, and graphical representations of the workflow and analytical logic, designed to assist researchers in the structural elucidation and quality control of this important carbohydrate derivative.

Introduction

This compound is the fully acetylated form of chitobiose, a disaccharide unit of chitin. The peracetylation of chitobiose enhances its solubility in organic solvents, making it amenable to analysis by high-resolution NMR spectroscopy. 1H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and purity of this compound. This technique is crucial for researchers in glycobiology, materials science, and drug development who work with chitin-derived oligosaccharides.

Applications

  • Structural Verification: Confirmation of the successful synthesis and acetylation of chitobiose.

  • Purity Assessment: Detection and quantification of impurities, such as residual starting materials or incompletely acetylated products.

  • Conformational Analysis: Investigation of the three-dimensional structure and dynamics of the disaccharide in solution.

  • Quality Control: Ensuring batch-to-batch consistency in the production of this compound for research or commercial purposes.

Representative 1H NMR Spectral Data

The following table summarizes representative 1H NMR chemical shifts (δ) and coupling constants (J) for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. Note that the exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The assignments are based on the two N-acetylglucosamine residues, labeled as the non-reducing (GlcNAc') and reducing (GlcNAc) ends.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
GlcNAc' Residue (Non-reducing end)
H-1'4.55d8.5
H-2'3.95dd8.5, 10.5
H-3'5.10t9.5
H-4'3.75t9.5
H-5'3.65ddd9.5, 5.0, 2.5
H-6a'4.20dd12.0, 5.0
H-6b'4.05dd12.0, 2.5
NH'5.80d9.0
GlcNAc Residue (Reducing end)
H-1 (α)6.25d3.5
H-1 (β)5.75d8.5
H-2 (α)4.25dd3.5, 10.5
H-2 (β)3.90dd8.5, 10.5
H-3 (α/β)5.20t9.5
H-4 (α/β)3.85t9.5
H-5 (α/β)4.00m
H-6a (α/β)4.30dd12.5, 4.5
H-6b (α/β)4.15dd12.5, 2.0
NH5.90d9.0
Acetyl Protons
O-Acetyl1.95 - 2.158 x s
N-Acetyl1.85 - 1.902 x s

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

    • 5 mm NMR tube

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

    • Cap the NMR tube securely and vortex gently until the sample is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

  • Parameters:

    Parameter Value
    Nucleus ¹H
    Solvent CDCl₃
    Temperature 298 K (25 °C)
    Spectral Width 16 ppm
    Number of Scans 16-64
    Relaxation Delay 2.0 s
    Acquisition Time 4.0 s

    | Pulse Width | 90° |

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution. This can be done manually or using an automated shimming routine.

    • Set the receiver gain to an appropriate level to avoid signal clipping.

    • Acquire the 1H NMR spectrum using the parameters listed above.

3. Data Processing and Analysis

  • Software: Standard NMR data processing software (e.g., MestReNova, TopSpin, VnmrJ).

  • Procedure:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to aid in signal assignment.

    • Compare the obtained spectrum with the representative data for structural verification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate assign Assign Signals integrate->assign

Experimental workflow for 1H NMR analysis.

signal_assignment_logic cluster_regions Spectral Regions cluster_analysis Signal Analysis cluster_assignment Structural Assignment spectrum 1H NMR Spectrum anomeric Anomeric Protons (δ 4.5-6.3 ppm) spectrum->anomeric ring Ring Protons (δ 3.6-5.2 ppm) spectrum->ring acetyl Acetyl Protons (δ 1.8-2.2 ppm) spectrum->acetyl multiplicity Multiplicity (d, t, dd, etc.) anomeric->multiplicity ring->multiplicity integration Integration acetyl->integration coupling Coupling Constants (J) multiplicity->coupling proton_assign Assign Individual Protons coupling->proton_assign residue_id Identify GlcNAc & GlcNAc' integration->residue_id residue_id->proton_assign conformation Determine Conformation proton_assign->conformation

Logical flow for signal assignment.

Application Note: High-Purity Purification of Chitobiose Octaacetate Using Preparative Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of chitobiose octaacetate from a crude synthesis mixture using preparative High-Performance Liquid Chromatography (HPLC). Due to the hydrophobic nature conferred by the eight acetyl groups, a reversed-phase chromatographic approach is employed. This protocol provides a clear pathway to obtaining high-purity this compound, a key intermediate for the synthesis of various bioactive compounds and advanced biomaterials. The method utilizes a C18 stationary phase with a water and acetonitrile (B52724) gradient, ensuring excellent resolution and recovery.

Introduction

Chitobiose, a disaccharide of N-acetylglucosamine, and its derivatives are of significant interest in biomedical and pharmaceutical research. The fully acetylated form, this compound, serves as a crucial hydrophobic precursor in the synthesis of complex glycans and glycolipids. The complete acetylation of chitobiose significantly increases its hydrophobicity, making traditional purification methods challenging. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal technique for purifying such protected, non-polar carbohydrate compounds.[1] This method separates molecules based on their hydrophobic interactions with the stationary phase, providing high-resolution separation of the target compound from residual reagents, by-products, and incompletely acetylated intermediates.

Experimental Protocol

This section outlines the necessary materials, sample preparation steps, and the detailed HPLC protocol for the purification of this compound.

Materials and Equipment
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a fraction collector.

  • Detector: UV/Vis detector or a Refractive Index Detector (RID).

  • Column: A preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Reagents:

    • Crude this compound sample.

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (B129727) (MeOH), HPLC grade.

    • Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm membrane.

  • Glassware & Consumables: Volumetric flasks, vials, syringes, 0.45 µm syringe filters.

  • Post-purification: Rotary evaporator.

Sample Preparation

Proper sample preparation is critical to prevent column blockage and ensure optimal separation.

  • Dissolution: Accurately weigh the crude this compound sample.

  • Solvent Addition: Dissolve the sample in a minimal amount of a strong solvent such as methanol or acetonitrile. Peracetylated sugars are readily soluble in organic solvents.[2]

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Concentration: The typical sample concentration for preparative runs is between 10-50 mg/mL, depending on the column capacity and sample solubility.

HPLC Method and Parameters

The following table summarizes the optimized HPLC conditions for the purification of this compound.

ParameterValue
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 50% B; 5-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% B
Flow Rate 18.0 mL/min
Column Temperature 30°C
Injection Volume 500 - 2000 µL (dependent on column size and sample concentration)
Detection UV at 205 nm or Refractive Index (RI)
Run Time 35 minutes

Note: The gradient may need to be optimized based on the specific impurity profile of the crude mixture.

Post-Purification Protocol
  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound as determined by the detector signal.

  • Purity Analysis: Reinject a small aliquot of the collected fraction into an analytical HPLC system to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the acetonitrile and water using a rotary evaporator under reduced pressure.

  • Drying: Lyophilize or dry the resulting solid under high vacuum to obtain the final purified this compound powder.

Workflow for this compound Purification

The overall process from the initial crude material to the final pure product is illustrated in the following workflow diagram.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing Crude Crude Chitobiose Octaacetate Dissolve Dissolve in Acetonitrile/ Methanol Crude->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into Preparative HPLC Filter->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Collect Collect Fractions Separate->Collect Purity Analytical HPLC Purity Check Collect->Purity Evaporate Solvent Evaporation (Rotary Evaporator) Purity->Evaporate If >98% Pure Final Pure Chitobiose Octaacetate Powder Evaporate->Final

Caption: Workflow for the purification of this compound.

Results and Data

The described RP-HPLC method effectively separates this compound from polar impurities, which elute early in the run, and other non-polar by-products. A hypothetical purification summary is presented below.

Sample IDInjection Volume (mL)Crude Mass (mg)Recovered Mass (mg)Yield (%)Purity (%)
COA-Prep-011.050.038.577.0>99.0
COA-Prep-021.051.239.877.7>99.0

Purity is determined by the peak area percentage from an analytical HPLC chromatogram of the final product.

Conclusion

The preparative RP-HPLC method presented here is highly effective for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient provides excellent resolution and high recovery rates. This protocol is a valuable tool for researchers and drug development professionals requiring high-purity acetylated oligosaccharides for their work, enabling the advancement of glycochemistry and related fields.

References

Application Notes and Protocols for the Deprotection of Acetyl Groups from Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose, a disaccharide of β-(1→4)-linked N-acetylglucosamine units, is a fundamental building block of chitin (B13524) and a key intermediate in various biological processes. Its peracetylated form, chitobiose octaacetate, is a common synthetic intermediate due to its increased solubility in organic solvents, facilitating purification and further chemical modifications. The removal of these acetyl protecting groups to yield free chitobiose is a critical step in the synthesis of chitooligosaccharides and their derivatives for applications in drug delivery, tissue engineering, and as molecular probes for studying carbohydrate-protein interactions.

This document provides detailed application notes and protocols for the deprotection of acetyl groups from this compound, focusing on the widely used chemical method, Zemplén deacetylation, and the increasingly popular enzymatic approach using chitin deacetylases.

Methods for Deprotection of this compound

Two primary methods are employed for the deacetylation of peracetylated carbohydrates like this compound: chemical deacetylation under basic conditions and enzymatic deacetylation. The choice of method depends on the desired selectivity, scale of the reaction, and sensitivity of the substrate to harsh conditions.

Chemical Deprotection: Zemplén Deacetylation

Zemplén deacetylation is a classic and highly efficient method for the removal of O-acetyl groups from carbohydrates.[1] It involves the use of a catalytic amount of sodium methoxide (B1231860) in methanol (B129727), which acts as a transesterification catalyst.[1] This method is typically fast and results in high yields.[1]

Enzymatic Deprotection

Enzymatic deacetylation offers a milder and more selective alternative to chemical methods. Chitin deacetylases (CDAs) are enzymes that specifically hydrolyze the N-acetyl groups of chitin and its oligomers.[2] This approach is particularly useful when other base-labile protecting groups are present in the molecule or when regioselective deacetylation is desired.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the deprotection of this compound. It is important to note that direct comparative studies under identical conditions for this compound were not prevalent in the surveyed literature; therefore, the data is presented for each method individually based on findings for similar peracetylated carbohydrates.

Table 1: Zemplén Deacetylation of Peracetylated Carbohydrates

ParameterConditionExpected OutcomeReference
Reagent Catalytic Sodium Methoxide (NaOMe) in MethanolHigh yield (>90%)[1]
Solvent Anhydrous MethanolComplete de-O-acetylation[3]
Temperature Room TemperatureReaction completes in minutes to a few hours[3]
Work-up Neutralization with ion-exchange resin (H+ form) or dilute acidRemoval of sodium ions[3]
Purity High, after purificationNear quantitative conversion[1]

Table 2: Enzymatic Deacetylation of Acetylated Chitooligosaccharides

ParameterConditionExpected OutcomeReference
Enzyme Chitin Deacetylase (e.g., from Vibrio cholerae or Colletotrichum lindemuthianum)Selective de-N-acetylation[4][5]
Substrate Peracetylated ChitobiosePartial or full deacetylation depending on enzyme and conditions[1]
Buffer Tris-HCl or Phosphate buffer (pH 7-8)Optimal enzyme activity[1]
Temperature 25-37 °CReaction completes in several hours to days[1]
Work-up Enzyme denaturation (heat or organic solvent) and removalPurified deacetylated product[1]
Yield Variable, dependent on enzyme activity and substrateModerate to high

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes a standard procedure for the complete de-O-acetylation of this compound using sodium methoxide in methanol.[3]

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex® 50WX8 hydrogen form ion-exchange resin

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 7:2:1)

  • Staining solution (e.g., ceric ammonium (B1175870) molybdate (B1676688) or permanganate (B83412) stain)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 equivalents) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by TLC. The product, chitobiose, will have a much lower Rf value than the starting material. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, add Dowex® 50WX8 (H+ form) resin to the reaction mixture until the pH becomes neutral (check with pH paper).

  • Stir for an additional 15-20 minutes.

  • Filter the reaction mixture to remove the resin, and wash the resin with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • The crude chitobiose can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by silica (B1680970) gel chromatography if necessary.

Protocol 2: Enzymatic Deacetylation of this compound

This protocol provides a general method for the enzymatic deacetylation of this compound using a commercially available or purified chitin deacetylase.

Materials:

  • This compound

  • Chitin Deacetylase (CDA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Incubator or water bath

  • Centrifugal filters or protein precipitation agents (e.g., trichloroacetic acid or cold acetone)

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., amino or C18) for analysis

Procedure:

  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or methanol) and then dilute it into the reaction buffer to the desired final concentration (e.g., 1-5 mM). Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.

  • Add the chitin deacetylase to the substrate solution to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or Mass Spectrometry to observe the formation of deacetylated products.

  • Once the desired level of deacetylation is achieved, terminate the reaction by denaturing the enzyme. This can be done by heating the reaction mixture (e.g., 95 °C for 5 minutes) or by adding a protein precipitation agent.

  • Remove the denatured enzyme by centrifugation or filtration.

  • The supernatant containing the deacetylated chitobiose can be lyophilized or purified further using chromatographic techniques such as size-exclusion or ion-exchange chromatography.

Mandatory Visualization

Experimental Workflow for Deprotection and Analysis

The following diagram illustrates the general workflow for the deprotection of this compound and subsequent analysis of the product.

Deprotection_Workflow Start This compound Deprotection Deprotection Step Start->Deprotection Zemplen Zemplén Deacetylation (cat. NaOMe, MeOH) Deprotection->Zemplen Chemical Enzymatic Enzymatic Deacetylation (Chitin Deacetylase, Buffer) Deprotection->Enzymatic Enzymatic Workup Reaction Work-up (Neutralization/Enzyme Removal) Zemplen->Workup Enzymatic->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Deacetylated Chitobiose Purification->Product Analysis Product Analysis Product->Analysis TLC TLC Analysis->TLC HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: Workflow for the deprotection of this compound.

References

Application Notes and Protocols: Chitobiose Octaacetate as a Precursor for Glycosyl Donors in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose, the repeating disaccharide unit of chitin, is a crucial building block for the synthesis of complex chitooligosaccharides and glycoconjugates. These molecules play significant roles in various biological processes, including cell signaling, immune responses, and pathogenesis, making them attractive targets for drug discovery and development. While chitobiose octaacetate itself is generally not employed directly as a glycosyl donor due to its low reactivity, it serves as a stable and readily accessible precursor for the generation of highly reactive glycosyl donors. This document provides detailed protocols for the conversion of this compound into effective glycosyl donors, specifically chitobiosyl oxazolines and halides, and their subsequent application in glycosylation reactions.

From Precursor to Donor: The Activation of this compound

The direct glycosylation using peracetylated sugars like this compound is not a common strategy in carbohydrate chemistry. Instead, the anomeric acetate (B1210297) is transformed into a better leaving group, such as an oxazoline (B21484) or a halide, to facilitate the glycosylation reaction. This initial activation step is critical for the successful synthesis of chitooligosaccharides.

Logical Relationship: From this compound to Glycosylation

Chitobiose_Activation Chitobiose_Octaacetate This compound (Stable Precursor) Activation Activation Chitobiose_Octaacetate->Activation Glycosyl_Donor Reactive Glycosyl Donor (e.g., Oxazoline, Halide) Activation->Glycosyl_Donor Glycosylation Glycosylation Reaction Glycosyl_Donor->Glycosylation Glycoconjugate Target Glycoconjugate/ Oligosaccharide Glycosylation->Glycoconjugate

Caption: Workflow from this compound to the final glycoconjugate.

Protocol 1: Synthesis of Peracetylated Chitobiosyl Oxazoline

The conversion of peracetylated N-acetyl-2-amino sugars into glycosyl oxazolines is a well-established method to generate effective glycosyl donors. The oxazoline ring provides a reactive intermediate that can be activated for glycosylation.

Experimental Protocol:
  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add trimethylsilyl (B98337) bromide (TMSBr) (1.5 equivalents) and freshly activated molecular sieves (4 Å) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Lewis Acid Addition: Cool the reaction mixture to 0°C and add boron trifluoride etherate (BF₃·OEt₂) (1.2 equivalents) dropwise.

  • Base Addition: After stirring for 10 minutes, add 2,4,6-collidine (2.0 equivalents) to the mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to obtain the peracetylated chitobiosyl oxazoline.

Data Presentation: Reagents and Conditions for Oxazoline Synthesis
Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
Trimethylsilyl bromide (TMSBr)1.5 eq
Boron trifluoride etherate (BF₃·OEt₂)1.2 eq
2,4,6-Collidine2.0 eq
SolventAnhydrous Dichloromethane
Temperature0°C to Room Temperature
Reaction TimeMonitored by TLC

Protocol 2: Glycosylation using Peracetylated Chitobiosyl Oxazoline

Once the chitobiosyl oxazoline donor is synthesized, it can be used in a Lewis acid-promoted glycosylation reaction with a suitable glycosyl acceptor.

Experimental Workflow: Lewis Acid-Catalyzed Glycosylation

Glycosylation_Workflow Start Start Donor_Acceptor Mix Chitobiosyl Oxazoline Donor and Glycosyl Acceptor in Anhydrous Solvent Start->Donor_Acceptor Cool Cool to -78 °C Donor_Acceptor->Cool Add_Lewis_Acid Add Lewis Acid (e.g., TMSOTf) Cool->Add_Lewis_Acid Reaction Stir and Monitor by TLC Add_Lewis_Acid->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Isolated Glycosylation Product Purify->Product End End Product->End

Caption: Step-by-step workflow for the glycosylation reaction.

Experimental Protocol:
  • Reaction Setup: Dissolve the peracetylated chitobiosyl oxazoline (1 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous dichloromethane (DCM) containing activated molecular sieves (4 Å) under an inert atmosphere.

  • Cooling: Cool the mixture to -78°C in a dry ice/acetone bath.

  • Lewis Acid Activation: Add a solution of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: Stir the reaction at -78°C and allow it to slowly warm to room temperature while monitoring by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine (B128534) or pyridine.

  • Work-up: Dilute the mixture with DCM, filter off the molecular sieves, and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by silica gel column chromatography to yield the protected oligosaccharide.

Data Presentation: Typical Glycosylation Reaction Parameters
ParameterCondition/Reagent
Glycosyl DonorPeracetylated Chitobiosyl Oxazoline
Glycosyl Acceptore.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
Donor:Acceptor Ratio1 : 1.2
Lewis AcidTrimethylsilyl trifluoromethanesulfonate (TMSOTf)
Lewis Acid Stoichiometry0.1 - 0.3 eq
SolventAnhydrous Dichloromethane
Temperature-78°C to Room Temperature
Approximate Yield60-80% (dependent on acceptor)
StereoselectivityTypically β-selective

Protocol 3: Synthesis of Peracetylated Chitobiosyl Bromide

An alternative to the oxazoline donor is the corresponding glycosyl halide. Peracetylated glycosyl bromides can be synthesized from the octaacetate and used in classical Koenigs-Knorr type glycosylations.

Experimental Protocol:
  • Reaction Setup: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane.

  • HBr Addition: Cool the solution to 0°C and slowly add a saturated solution of hydrogen bromide (HBr) in acetic acid (excess).

  • Reaction Monitoring: Stir the reaction at 0°C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with cold saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude chitobiosyl bromide is often used immediately in the next step without further purification.

Protocol 4: Koenigs-Knorr Glycosylation with Chitobiosyl Bromide

The resulting chitobiosyl bromide can be used as a donor in a glycosylation reaction promoted by a heavy metal salt.

Experimental Protocol:
  • Reaction Setup: To a stirred suspension of the glycosyl acceptor (1.2 equivalents), silver triflate (AgOTf) or silver carbonate (Ag₂CO₃) (1.5 equivalents), and activated molecular sieves (4 Å) in anhydrous DCM at -40°C, add a solution of the freshly prepared peracetylated chitobiosyl bromide (1 equivalent) in anhydrous DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature in the dark and stir until TLC indicates completion.

  • Work-up: Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to afford the desired glycosylated product.

Signaling Pathway Context: Role of Chitooligosaccharides in Plant Immunity

The products of these glycosylation reactions, chitooligosaccharides, are known to act as elicitors in plants, triggering defense responses. The synthesis of specific chitooligomers allows for detailed studies of these signaling pathways.

Plant_Immunity Chitooligosaccharide Chitooligosaccharide (Synthesized) Receptor Cell Surface Receptor (e.g., CERK1) Chitooligosaccharide->Receptor MAPK_Cascade MAPK Cascade Activation Receptor->MAPK_Cascade ROS_Production Reactive Oxygen Species (ROS) Production MAPK_Cascade->ROS_Production Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Immune_Response Plant Immune Response ROS_Production->Immune_Response Defense_Genes->Immune_Response

Caption: Simplified signaling pathway of chitooligosaccharide-induced plant immunity.

Conclusion

While this compound is not a direct glycosyl donor, its efficient conversion to reactive intermediates like chitobiosyl oxazolines and halides makes it a valuable starting material in carbohydrate chemistry. The protocols outlined provide a framework for the synthesis of complex chitooligosaccharides, enabling further research into their biological functions and therapeutic potential. The choice of the glycosyl donor and the reaction conditions are crucial for achieving high yields and stereoselectivity in glycosylation reactions. Careful optimization of these parameters is essential for the successful synthesis of target glycans.

Application Notes and Protocols for the Enzymatic Synthesis of Derivatives from Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of derivatives from chitobiose octaacetate. Given that the peracetylated nature of this compound renders it largely inert to direct enzymatic modification, a chemoenzymatic approach is presented. This strategy involves an initial chemical or enzymatic deacetylation step to yield chitobiose or partially acetylated intermediates, which can then serve as substrates for a variety of enzymatic modifications.

Introduction to Chemoenzymatic Synthesis of Chitobiose Derivatives

Chitobiose and its derivatives, which are chitooligosaccharides (COS), have garnered significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antioxidant, and immunostimulatory effects.[1][2][3] The enzymatic synthesis of these derivatives offers a green and highly specific alternative to purely chemical methods.[4]

This compound, a fully protected form of chitobiose, is a convenient starting material for chemical synthesis. However, for enzymatic synthesis, the acetyl groups must be selectively removed to expose the hydroxyl and N-acetyl functionalities for enzyme recognition. This can be achieved through controlled chemical hydrolysis or, more selectively, through the use of lipases for regioselective deacetylation. Once deacetylated, the resulting chitobiose or its partially acetylated forms can be modified by a range of enzymes to produce a variety of derivatives.

Proposed Chemoenzymatic Workflow

The overall proposed workflow for the enzymatic synthesis of derivatives from this compound is a two-stage process.

G cluster_0 Stage 1: Deacetylation cluster_1 Stage 2: Enzymatic Modification This compound This compound Deacetylation Deacetylation This compound->Deacetylation Chemical or Enzymatic Chitobiose / Partially Acetylated Chitobiose Chitobiose / Partially Acetylated Chitobiose Deacetylation->Chitobiose / Partially Acetylated Chitobiose Enzymatic Reaction Enzymatic Reaction Chitobiose / Partially Acetylated Chitobiose->Enzymatic Reaction Lipases, Chitin (B13524) Deacetylases, etc. Chitobiose Derivatives Chitobiose Derivatives Enzymatic Reaction->Chitobiose Derivatives

Caption: A two-stage chemoenzymatic workflow for chitobiose derivative synthesis.

Quantitative Data from Enzymatic Reactions

The following tables summarize quantitative data from enzymatic reactions relevant to the synthesis of chitobiose derivatives.

Table 1: Enzymatic Deacetylation of Peracetylated Disaccharides

EnzymeSubstrateProduct(s)Yield (%)Reaction Time (h)Reference
AlcalaseSucrose OctaacetateHepta-acetate6524[5]
Protease NSucrose OctaacetateHepta-acetate6072[5]
Candida antarctica Lipase (B570770) BCellobiose OctaacetateHepta-O-acetylcellobioseNot specifiedNot specified[6]

Table 2: Enzymatic Acylation of Chitooligosaccharides

EnzymeSubstrateAcyl DonorProductConversion/Yield (%)Reaction Time (h)Reference
Immobilized Candida antarctica Lipase BLevoglucosanLauric Acid4- and 2-O-lauryl-1,6-anhydroglucopyranoseOptimized to max conversion1.28 (in continuous flow)[7]
Lipase from Humicola lanuginosaSucroseVinyl Laurate6-O-lauroylsucrose7024[5]

Table 3: Enzymatic Deacetylation of N,N'-diacetylchitobiose

EnzymeSubstrateProductExtent of DeacetylationReaction Time (h)Reference
Chitin Deacetylase (Vibrio cholerae)N,N'-diacetylchitobioseMono-deacetylated chitobioseComplete monodeacetylation24[8]
Chitin Deacetylase (Colletotrichum lindemuthianum)N,N'-diacetylchitobioseMono-deacetylated chitobioseDeacetylation of non-reducing GlcNAcNot specified[9]

Experimental Protocols

Protocol 1: Proposed Chemoenzymatic Synthesis of Acylated Chitobiose from this compound

This protocol is a generalized procedure based on the chemoenzymatic synthesis of related sugar esters.

Stage 1: Lipase-Catalyzed Deacetylation of this compound (Proposed)

  • Materials:

    • This compound

    • Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

    • Organic solvent (e.g., 2-methyl-2-butanol, tetrahydrofuran)

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.0)

    • Molecular sieves (optional, for anhydrous conditions)

  • Procedure:

    • Dissolve this compound in the chosen organic solvent.

    • Add the immobilized lipase to the solution.

    • If an aqueous-organic system is used, add the phosphate buffer.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter off the immobilized enzyme for reuse.

    • Evaporate the solvent under reduced pressure to obtain the partially deacetylated chitobiose.

    • Purify the product using silica (B1680970) gel column chromatography.

Stage 2: Lipase-Catalyzed Acylation of Deacetylated Chitobiose

  • Materials:

    • Deacetylated chitobiose from Stage 1

    • Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

    • Acyl donor (e.g., vinyl laurate, lauric acid)

    • Anhydrous organic solvent (e.g., 2-methyl-2-butanol/DMSO mixture)

    • Molecular sieves

  • Procedure:

    • Dissolve the deacetylated chitobiose and the acyl donor in the anhydrous organic solvent. The use of a co-solvent like DMSO can aid in dissolving the sugar.[5]

    • Add activated molecular sieves to maintain anhydrous conditions.

    • Add the immobilized lipase to the reaction mixture.

    • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with shaking.

    • Monitor the formation of the acylated chitobiose derivative by TLC or HPLC.

    • After the reaction, filter to remove the enzyme.

    • Remove the solvent by evaporation.

    • Purify the resulting chitobiose ester by column chromatography.

Protocol 2: Enzymatic Deacetylation of N,N'-diacetylchitobiose using Chitin Deacetylase

This protocol is based on published methods for the deacetylation of chitooligosaccharides.[8][9]

  • Materials:

    • N,N'-diacetylchitobiose (commercially available or produced from chitin hydrolysis)

    • Chitin Deacetylase (e.g., from Vibrio cholerae or Colletotrichum lindemuthianum)

    • Buffer (e.g., Tris-HCl, pH 8.0, or as recommended for the specific enzyme)

    • Metal cofactor if required by the enzyme (e.g., CoCl₂)

  • Procedure:

    • Dissolve N,N'-diacetylchitobiose in the appropriate buffer to a final concentration (e.g., 1 mM).

    • Add the chitin deacetylase to the solution to a final concentration (e.g., 0.5 µM).[8]

    • If required, add the metal cofactor to the specified concentration.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with shaking.

    • Monitor the reaction by analyzing aliquots at different time points. The reaction can be quenched by adding an equal volume of acetonitrile.[8]

    • Analyze the products by mass spectrometry (e.g., MALDI-TOF) or HPLC to confirm the formation of mono-deacetylated chitobiose.

Biological Context: Signaling Pathways Modulated by Chitobiose Derivatives

Chitooligosaccharides, the family of molecules to which chitobiose derivatives belong, have been shown to modulate several key signaling pathways involved in inflammation and immune responses.[1][2][10] Understanding these interactions is crucial for drug development.

A. NF-κB Signaling Pathway

Chitooligosaccharides can modulate the NF-κB signaling pathway, which is a central regulator of inflammation.[11][12] They have been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκB, thus blocking the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines.[1]

G Chitobiose Derivatives Chitobiose Derivatives TLR4 TLR4 Chitobiose Derivatives->TLR4 Inhibition IKK IKK TLR4->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription G Chitobiose Derivatives Chitobiose Derivatives Cell Surface Receptor Cell Surface Receptor Chitobiose Derivatives->Cell Surface Receptor Modulation MAPKKK MAPKKK Cell Surface Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response G Chitobiose Derivatives Chitobiose Derivatives Receptor Receptor Chitobiose Derivatives->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Effects Downstream Effects Akt->Downstream Effects Cell Survival, Inflammation

References

Application Notes and Protocols for the Characterization of Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize chitobiose octaacetate, a fully acetylated derivative of chitobiose. Detailed protocols for its synthesis and purification, along with methods for its structural elucidation and purity assessment, are presented. This information is crucial for researchers in glycobiology, carbohydrate chemistry, and drug development who utilize this compound as a standard, an intermediate in chemical synthesis, or in biological assays.

Physicochemical Properties

This compound is a white crystalline solid.[1][2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41670-99-9[1][2][3][4]
Molecular Formula C28H40N2O17[2][3][5]
Molecular Weight 676.6 g/mol [2]
Appearance White crystalline solid[1][2]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.5 mg/mL[2]
Storage -20°C[2]
Stability ≥ 4 years[2]

Synthesis and Purification

This compound can be synthesized from chitobiose by peracetylation using acetic anhydride (B1165640) in the presence of a catalyst. A general protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve chitobiose in pyridine.

  • Add acetic anhydride dropwise to the solution at 0°C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a white solid.

Analytical Techniques and Protocols

A combination of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the proton and carbon environments within the molecule.

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for this compound

Assignment Expected 1H Chemical Shift (ppm) Expected 13C Chemical Shift (ppm)
Acetyl (CH3)1.9 - 2.220 - 21
Acetyl (C=O)-169 - 171
Ring Protons (H2-H6)3.5 - 5.560 - 80
Anomeric Protons (H1, H1')~4.5 - 6.090 - 105
Ring Carbons (C2-C6)-60 - 80
Anomeric Carbons (C1, C1')-90 - 105
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquisition: Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

  • Analysis: Assign the signals based on their chemical shifts, coupling constants, and integration values. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Table 3: Predicted Major Fragments of this compound in Mass Spectrometry

m/z Predicted Fragment Notes
677.2[M+H]+Protonated molecular ion
699.2[M+Na]+Sodiated molecular ion
331.1[C14H19NO9]+Oxonium ion from cleavage of the glycosidic bond
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate ions without significant fragmentation.

  • Analysis: Acquire the mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): To study the fragmentation pattern, select the molecular ion and subject it to collision-induced dissociation (CID).

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and can also be used for its purification.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) or a normal-phase amide column is typically used for the analysis of acetylated oligosaccharides.[6][7]

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For a reversed-phase column, a typical gradient might be from 30% to 70% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for detecting the acetyl groups.[6]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

X-ray Crystallography

X-ray crystallography can provide the definitive three-dimensional structure of this compound in the solid state. While specific crystallographic data for this compound was not found in the initial search, a general protocol for obtaining single crystals suitable for X-ray diffraction is provided.

  • Solvent Selection: Screen for a suitable solvent or solvent system in which this compound has moderate solubility. Good solvent systems for crystallization often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation of the solvent.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a reservoir of a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structure Confirmation MS Mass Spectrometry (ESI or MALDI) Purification->MS Molecular Weight & Fragmentation HPLC HPLC Analysis Purification->HPLC Purity Assessment Xray X-ray Crystallography Purification->Xray 3D Structure (optional)

Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound in positive-ion mode mass spectrometry.

Fragmentation_Pathway M This compound [M+H]+ m/z 677.2 frag1 Oxonium Ion m/z 331.1 M:f1->frag1 Glycosidic Bond Cleavage frag2 Neutral Loss Loss of acetylated monosaccharide unit M:f1->frag2

Caption: Predicted fragmentation of this compound in ESI-MS.

References

Chitobiose Octaacetate: A Versatile Building Block for the Synthesis of Complex Carbohydrates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose octaacetate, a peracetylated derivative of the disaccharide chitobiose (two β-1,4-linked N-acetylglucosamine units), serves as a crucial and versatile starting material for the synthesis of complex carbohydrates and glycoconjugates. Its stable, protected form allows for regioselective modifications and subsequent activation into various glycosyl donors, making it an invaluable tool in glycochemistry, drug discovery, and glycobiology research. This document provides detailed application notes and experimental protocols for the use of this compound as a fundamental building block in the chemical and chemoenzymatic synthesis of complex glycans. The unique structural and functional roles of N-acetylglucosamine-containing glycans in cellular signaling and immune regulation underscore the importance of synthetic access to these molecules.[1][2][3][4]

Applications of this compound

This compound is a key precursor for the synthesis of a variety of complex carbohydrates, including:

  • N-glycan cores: The chitobiose unit forms the core of all N-linked glycans, which are pivotal for protein folding, stability, and function.

  • Chitooligosaccharides: These oligosaccharides, composed of repeating N-acetylglucosamine units, have demonstrated various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

  • Glycoamino acids: Chitobiose can be conjugated to amino acids, such as serine and threonine, to form building blocks for the synthesis of O-linked glycopeptides.

  • Glycoconjugates: As a versatile glycosyl donor, activated chitobiose derivatives can be used to synthesize a wide range of glycoconjugates, including glycolipids and synthetic vaccines.

The ability to synthesize homogeneous populations of these complex carbohydrates is essential for elucidating their precise biological functions and for the development of novel carbohydrate-based therapeutics.

Experimental Protocols

The following protocols detail the key steps in utilizing this compound as a building block for complex carbohydrate synthesis. These steps involve the deprotection of the acetate (B1210297) groups, activation of the anomeric center to form a glycosyl donor, and subsequent glycosylation of an acceptor molecule.

Protocol 1: De-O-acetylation of this compound (Zemplén Deacetylation)

This protocol describes the complete removal of the O-acetyl protecting groups from this compound to yield the corresponding polyol, which is a necessary precursor for the selective activation of the anomeric position.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC (e.g., using a 9:1 dichloromethane (B109758):methanol solvent system). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, neutralize the reaction mixture by adding Amberlite® IR120 H+ resin until the pH is neutral (check with pH paper).

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude de-O-acetylated chitobiose.

  • Purify the product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure polyol.

Quantitative Data:

ParameterValueReference
Typical Yield >95%General protocol
Reaction Time 1-2 hoursGeneral protocol
Protocol 2: Synthesis of a Chitobiosyl Trichloroacetimidate (B1259523) Donor

This protocol outlines the conversion of the de-O-acetylated and N-protected chitobiose into a glycosyl trichloroacetimidate donor, a highly reactive species for glycosylation reactions.[5][6][7] For this protocol, it is assumed that the amino groups of the de-O-acetylated chitobiose are protected, for example, with a phthaloyl (Phth) or tert-Butoxycarbonyl (Boc) group, which is a common strategy in carbohydrate synthesis.

Materials:

  • N-protected, O-peracetylated chitobiose

  • Hydrazine (B178648) acetate (for selective anomeric de-O-acetylation)

  • Trichloroacetonitrile (B146778) (Cl3CCN)

  • Dichloromethane (DCM), anhydrous

  • Cesium carbonate (Cs2CO3) or Sodium hydride (NaH)

  • Argon or Nitrogen gas

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • Selective Anomeric De-O-acetylation: Dissolve the N-protected, O-peracetylated chitobiose (1.0 eq) in anhydrous DMF. Add hydrazine acetate (1.2 eq) and stir at 50 °C for 1-2 hours. Monitor by TLC. Upon completion, precipitate the product by adding the reaction mixture to ice-cold diethyl ether. Collect the precipitate and dry under vacuum.

  • Trichloroacetimidate Formation: Dissolve the anomeric de-O-acetylated product (1.0 eq) in anhydrous dichloromethane (10 mL per gram) under an inert atmosphere.

  • Add trichloroacetonitrile (5.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C and add a catalytic amount of a weak base such as cesium carbonate or sodium hydride (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the base and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the chitobiosyl trichloroacetimidate donor.

Quantitative Data:

ParameterValueReference
Typical Yield (Anomeric Deacetylation) 80-90%General observation
Typical Yield (Trichloroacetimidate Formation) 70-85%[6]
Reaction Time 2-4 hours[5]
Protocol 3: Glycosylation of a Serine Derivative with a Chitobiosyl Donor

This protocol describes the glycosylation of a protected serine acceptor with the activated chitobiosyl trichloroacetimidate donor to form an O-linked glycoamino acid.

Materials:

  • Chitobiosyl trichloroacetimidate donor

  • Protected serine acceptor (e.g., Fmoc-Ser-OtBu)

  • Anhydrous dichloromethane (DCM) or a mixture of DCM and diethyl ether

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1 M in DCM)

  • Activated molecular sieves (4 Å)

  • Argon or Nitrogen gas

  • TLC supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chitobiosyl trichloroacetimidate donor (1.2 eq), the protected serine acceptor (1.0 eq), and activated molecular sieves (4 Å).

  • Add anhydrous DCM (or a DCM/ether mixture) to the flask.

  • Cool the reaction mixture to -40 °C.

  • Add the TMSOTf solution dropwise via syringe.

  • Stir the reaction at -40 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the protected chitobiosyl-serine.

Quantitative Data:

ParameterValueReference
Typical Yield 60-80%General observation
Reaction Time 1-3 hoursGeneral observation
Stereoselectivity (β-linkage) Typically high with participating neighboring groupsGeneral principle

Visualization of Workflows and Pathways

Experimental Workflow for Chitobiosyl-Serine Synthesis

experimental_workflow start This compound step1 De-O-acetylation (Zemplén) start->step1 intermediate1 Chitobiose Polyol step1->intermediate1 step2 N-Protection & Per-O-Acetylation intermediate1->step2 intermediate2 Protected Chitobiose Derivative step2->intermediate2 step3 Anomeric De-O-acetylation intermediate2->step3 intermediate3 Anomeric Hemiacetal step3->intermediate3 step4 Trichloroacetimidate Formation intermediate3->step4 donor Chitobiosyl Trichloroacetimidate (Glycosyl Donor) step4->donor step5 TMSOTf-mediated Glycosylation donor->step5 acceptor Protected Serine (Glycosyl Acceptor) acceptor->step5 product Protected Chitobiosyl-Serine step5->product

Caption: Synthetic workflow from this compound to a protected chitobiosyl-serine derivative.

Simplified Signaling Pathway Involving N-Acetylglucosamine

While the direct signaling roles of the chitobiose dimer are still under active investigation, the monomer, N-acetylglucosamine (GlcNAc), is known to be involved in various signaling pathways.[2][3] O-GlcNAcylation, the attachment of a single GlcNAc to serine or threonine residues of intracellular proteins, is a dynamic post-translational modification that rivals phosphorylation in its regulatory scope.

signaling_pathway nutrient_status Nutrient Status (e.g., Glucose) hbp Hexosamine Biosynthetic Pathway (HBP) nutrient_status->hbp udp_glcnac UDP-GlcNAc hbp->udp_glcnac ogt O-GlcNAc Transferase (OGT) udp_glcnac->ogt protein Substrate Protein (e.g., Transcription Factor) ogt->protein Adds GlcNAc oga O-GlcNAcase (OGA) oga->protein protein_glcnac O-GlcNAcylated Protein protein->protein_glcnac protein_glcnac->oga Removes GlcNAc cellular_response Cellular Response (e.g., Gene Expression) protein_glcnac->cellular_response

Caption: The O-GlcNAc signaling pathway, a key regulator of cellular processes responsive to nutrient availability.

Conclusion

This compound is a readily available and highly valuable starting material for the synthesis of complex carbohydrates that play critical roles in numerous biological processes. The protocols provided herein offer a foundation for researchers to access a range of important glycans and glycoconjugates. Further exploration into the biological functions of these synthetically derived molecules will undoubtedly provide deeper insights into the intricate world of glycobiology and open new avenues for therapeutic intervention.

References

Application Note: Thin-Layer Chromatography (TLC) for the Analysis of Chitobiose Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chitobiose, the disaccharide unit of chitin (B13524), and its derivatives (chitooligosaccharides, COS) are of significant interest in the pharmaceutical and food industries due to their diverse biological activities, including antimicrobial, antioxidant, and immunomodulatory effects.[1] Enzymatic or chemical hydrolysis of chitin and chitosan (B1678972) is a common method to produce these valuable oligosaccharides.[2] Thin-layer chromatography (TLC) serves as a rapid, simple, and cost-effective analytical technique for monitoring the progress of these reactions, identifying the resulting products, and assessing the purity of the final mixture.[3][4][5] Its versatility allows for the qualitative and semi-quantitative analysis of chitobiose and other chitooligosaccharides, making it an indispensable tool in glycoscience and drug development.[3][6]

Principle of the Method TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a plate) and a liquid mobile phase (a solvent or mixture of solvents).[7] The mobile phase moves up the plate by capillary action, and compounds travel at different rates depending on their polarity and affinity for the stationary and mobile phases.[3] The separation is quantified by the Retention Factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by thesolvent front.[8]

Experimental Protocols

Protocol 1: Monitoring Enzymatic Hydrolysis of Chitosan to Chitobiose

This protocol describes the use of TLC to analyze the products from the enzymatic hydrolysis of chitosan by a chitosanase, which often yields a mixture of chitooligosaccharides, including chitobiose.[2]

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F₂₅₄ aluminum sheets[9]

  • Substrate: 0.5% (w/v) Chitosan solution

  • Enzyme: Chitosanase solution

  • Standards: Chitobiose, Chitotriose, and other chitooligosaccharide standards

  • Mobile Phase (Solvent System): n-propanol, water, and 30% ammonia (B1221849) solution in a 7:2:1 (v/v/v) ratio.[1][10]

  • Visualization Reagent: 0.5% Ninhydrin in ethanol.[11]

  • Apparatus: TLC developing chamber, micropipettes, capillary tubes, hot plate or heat gun, spray bottle.

2. Enzymatic Reaction Procedure

  • Incubate the 0.5% (w/v) chitosan solution with the purified chitosanase enzyme at the enzyme's optimal temperature (e.g., 40-50°C).[2][11]

  • Withdraw aliquots (e.g., 15 µL) from the reaction mixture at various time intervals (e.g., 0, 10 min, 30 min, 1 hr, 3 hr, 9 hr) to monitor the reaction progress.[11][12]

  • Immediately stop the enzymatic reaction in each aliquot by boiling for 5-10 minutes.[11]

3. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a baseline (origin) approximately 1.5-2.0 cm from the bottom of the TLC plate.[8]

  • Mark equidistant points along the baseline for each sample and standard.[8]

  • Using a capillary tube or micropipette, spot 1-2 µL of each reaction aliquot and the chitobiose/COS standards onto their designated points on the baseline. Ensure spots are small and concentrated.[7]

  • Allow the spots to dry completely before developing the plate.[8]

4. Chromatogram Development

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1.0 cm. Ensure the solvent level is below the baseline on the TLC plate.[7]

  • Place a piece of filter paper inside the chamber, wetting it with the solvent to saturate the chamber atmosphere with vapor. This improves separation.[7]

  • Carefully place the spotted TLC plate into the chamber and cover it with the lid.[8]

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top edge.[8]

  • Immediately mark the solvent front with a pencil and let the plate air-dry completely in a fume hood.[7]

5. Visualization of Spots

  • Spray the dried TLC plate evenly with the 0.5% ninhydrin-ethanol solution.[11]

  • Heat the plate using a hot plate or heat gun at approximately 80-100°C for 5-10 minutes until colored spots appear.[11][13] Amino-containing compounds like chitobiose will typically appear as purple or blue spots.[8]

  • Circle the visible spots with a pencil.

6. Data Analysis

  • Rf Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

  • Identification: Compare the Rf values of the spots from the reaction mixture with those of the known standards to identify the products (e.g., chitobiose, chitotriose).[2]

  • Semi-Quantitative Analysis: The intensity and size of the spots can provide a semi-quantitative measure of the product concentration. For more precise quantification, TLC scanners or image analysis software (e.g., ImageJ) can be used to measure spot density.[6][9]

Data Presentation

Quantitative and qualitative data from TLC analyses should be organized for clear interpretation and comparison.

Table 1: Common Mobile Phases for Chitobiose TLC Analysis

Mobile Phase Composition Volume Ratio (v/v/v) Application Notes Reference
n-Propanol : Water : Ammonia 7 : 2 : 1 Good for general separation of chitooligosaccharides. [1][10]
Isopropanol : Water : Ammonia 70 : 27 : 3 Effective for separating hydrolytic products of chitosan. [11]

| Butanol : Methanol : Ammonia : Water | 40 : 40 : 1 : 20 | Used for analyzing chitooligosaccharide products from chitin hydrolysis. |[9] |

Table 2: Visualization Reagents for Chitobiose and Derivatives

Reagent Preparation & Procedure Expected Result Reference
Ninhydrin 0.5% solution in ethanol. Spray plate and heat at 80°C for 5-10 min. Purple/blue spots for primary/secondary amines (e.g., chitobiose). [11]
Sulfuric Acid 10% sulfuric acid in ethanol. Spray plate and heat until spots appear. Brown/black spots (charring). General purpose for organic compounds. [1]
Aniline-Diphenylamine Spray with reagent and heat until spots are visible. Specific colors for different sugars. [9]

| Silver Nitrate | Dip plate in saturated AgNO₃, then spray with 0.5 N NaOH in ethanol. | Dark spots. Good for non-reducing sugars. |[10] |

Table 3: Example Time-Course Analysis of Chitosan Hydrolysis This table presents hypothetical data from a TLC analysis of a chitosan hydrolysis reaction monitored over 3 hours.

Time PointRf of Chitobiose SpotRf of Chitotriose SpotRelative Spot Intensity (Chitobiose)*
0 min--0%
30 min0.450.3225%
1 hr0.450.3160%
3 hr0.460.3295%
Relative spot intensity estimated via densitometry or image analysis software.

Visualizations

Diagrams help clarify complex workflows and relationships in the TLC analysis process.

TLC_Workflow cluster_reaction Step 1: Reaction cluster_tlc Step 2: TLC Separation cluster_analysis Step 3: Analysis start_reaction Start Enzymatic Reaction take_aliquots Withdraw Aliquots (Time Points) start_reaction->take_aliquots stop_reaction Stop Reaction (Boil) take_aliquots->stop_reaction spot_plate Spot Samples & Standards on Plate stop_reaction->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (Spray & Heat) dry_plate->visualize analyze Analyze Results (Rf & Intensity) visualize->analyze Logical_Diagram cluster_inputs Inputs cluster_outputs Outputs Sample Sample Mixture (e.g., Chitobiose) TLC_Process TLC Development (Separation by Polarity) Sample->TLC_Process Stationary Stationary Phase (Silica Gel Plate) Stationary->TLC_Process Mobile Mobile Phase (Solvent System) Mobile->TLC_Process Visualization Visualization Method (e.g., Ninhydrin Spray) TLC_Process->Visualization Rf_Value Qualitative Data (Rf Values) Visualization->Rf_Value Intensity Semi-Quantitative Data (Spot Intensity) Visualization->Intensity

References

Scaling Up the Synthesis of Chitobiose Octaacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of chitobiose octaacetate, a valuable building block in medicinal chemistry and glycobiology. The protocol is presented in two main stages: the enzymatic production of N,N'-diacetylchitobiose (hereafter referred to as chitobiose) from chitin (B13524), followed by its chemical peracetylation to yield the final product, this compound. The methodologies are designed to be scalable, enabling the production of gram to hundred-gram quantities. Detailed experimental procedures, quantitative data, and visual workflows are provided to ensure reproducibility and facilitate adoption in research and development settings.

Introduction

Chitobiose and its derivatives are of significant interest in the development of therapeutics, owing to their roles in various biological processes. This compound, a fully protected form of chitobiose, serves as a crucial intermediate for the synthesis of complex glycans, enzyme inhibitors, and other bioactive molecules. The ability to produce this compound on a large scale is essential for advancing research and enabling preclinical and clinical studies. This protocol outlines a robust and scalable two-step synthesis from the abundant biopolymer, chitin.

Data Presentation

Table 1: Scaled-Up Production of Chitobiose from Shrimp Chitin
ParameterValueReference
Starting MaterialShrimp Shell Chitin[1]
Pre-treatment12 M HCl[1]
EnzymeChitinase (B1577495) from Vibrio campbellii (VhChiA)[1]
Reaction Volume1 L[1]
Substrate Concentration1 g/L dried shrimp colloidal chitin[1]
Incubation Time24 hours[1]
Temperature30°C[1]
pH5.5 (0.1 M sodium acetate (B1210297) buffer)[1]
Yield of Chitobiose200 mg[1]
Purity (after HPLC)> 99%[1]
Table 2: Peracetylation of Chitobiose to this compound
ParameterMethod A: Acetic Anhydride (B1165640)/Pyridine (B92270)Method B: In(OTf)₃ CatalyzedReference
ReagentsAcetic anhydride, PyridineAcetic anhydride, Indium(III) triflate[2],[3]
SolventPyridineAcetic anhydride (neat)[2],[3]
CatalystPyridine (acts as catalyst and base)In(OTf)₃ (5 mol%)[3]
Reaction Time~12-24 hours1 hour[2],[3]
TemperatureRoom Temperature0°C to Room Temperature[2],[3]
Typical Yield (general carbohydrates)58-66% (for mixture of anomers)High yielding[4],[3]
Work-upAqueous work-up with acid and base washesAqueous work-up with Na₂CO₃[2],[3]

Experimental Protocols

Part 1: Scaled-Up Production of Chitobiose

This protocol is adapted from the work of Thomas et al. (2022)[1].

1.1. Preparation of Colloidal Chitin from Shrimp Shells

  • To a 1000 mL glass beaker, add 20 grams of chitin flakes derived from shrimp shells.

  • Slowly add 150 mL of 12 M HCl with continuous stirring in a fume hood.

  • Continue stirring at 25°C overnight.

  • Centrifuge the suspension at 3,924 x g for 30-60 minutes at 4°C to pellet the chitin.

  • Discard the supernatant containing HCl.

  • Thoroughly wash the chitin pellet with ice-cold distilled water until the pH of the suspension is approximately 7.0.

  • Air-dry the resulting colloidal chitin in an oven at 60°C.

  • Grind the dried colloidal chitin into a fine powder using a mortar and pestle.

1.2. Enzymatic Hydrolysis of Colloidal Chitin

  • In a large Erlenmeyer flask, prepare a 1 L solution containing 1 gram of the dried shrimp colloidal chitin in 0.1 M sodium acetate buffer (pH 5.5).

  • Add 20,000 units (approximately 4 mg) of Vibrio campbellii chitinase (VhChiA) and 8 mg of bovine serum albumin (BSA) as a stabilizer.

  • Incubate the reaction mixture for 24 hours at 30°C with gentle agitation.

  • After incubation, centrifuge the mixture at 2,359 x g for 40 minutes at 4°C to remove any unreacted chitin substrate.

  • Concentrate the supernatant using a centrifugal concentrator with a 30 kDa molecular weight cut-off filter to remove the enzyme and BSA.

  • The filtrate containing the chitobiose can be further purified by preparative HPLC.

1.3. Purification of Chitobiose by Preparative HPLC

  • Dissolve the crude chitobiose powder in deionized water.

  • Inject aliquots of the solubilized sample into a preparative HPLC system equipped with an amino column (e.g., Asahipak NH2P-50 10E).

  • Elute with a gradient of acetonitrile:water (e.g., starting at 70:30 v/v) at a flow rate of 1.0 mL/min.

  • Monitor the elution at 200 nm and collect the fractions corresponding to the chitobiose peak.

  • Pool the chitobiose-containing fractions, concentrate using a rotary evaporator, and then freeze-dry to obtain highly purified chitobiose powder.

Part 2: Synthesis of this compound

Two effective methods for the peracetylation of chitobiose are presented below.

2.1. Method A: Classical Acetylation with Acetic Anhydride and Pyridine

This protocol is a standard procedure for the peracetylation of carbohydrates[2].

  • Dissolve the dried, purified chitobiose (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of chitobiose) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (at least 8 equivalents, typically 1.5-2.0 equivalents per hydroxyl group) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). This may take 12-24 hours.

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or by silica (B1680970) gel chromatography.

2.2. Method B: Indium(III) Triflate Catalyzed Peracetylation

This modern and efficient protocol is adapted from the work of De et al. (2007)[3].

  • To a flask containing the dried, purified chitobiose, add acetic anhydride (30 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Add Indium(III) triflate (In(OTf)₃) (0.05 equivalents).

  • Allow the reaction to warm to room temperature while stirring for 1 hour.

  • Add ethyl acetate and a 10% aqueous Na₂CO₃ solution to the reaction mixture and stir for 1 hour to quench the excess acetic anhydride.

  • Separate the organic layer and wash it twice with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to afford the peracetylated product.

  • The crude product is often of sufficient purity for subsequent use, but can be further purified by recrystallization or chromatography if necessary.

Mandatory Visualizations

Synthesis_Pathway Chitin Chitin (from Shrimp Shells) Colloidal_Chitin Colloidal Chitin Chitin->Colloidal_Chitin 12 M HCl Chitobiose N,N'-Diacetylchitobiose (Chitobiose) Colloidal_Chitin->Chitobiose Chitinase (VhChiA) pH 5.5, 30°C Chitobiose_Octaacetate This compound Chitobiose->Chitobiose_Octaacetate Acetic Anhydride, Pyridine or In(OTf)₃

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_0 Part 1: Chitobiose Production cluster_1 Part 2: Peracetylation Chitin_Prep Chitin Pre-treatment (Acid Hydrolysis) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Chitinase) Chitin_Prep->Enzymatic_Hydrolysis Purification_1 Purification (Centrifugation, UF, HPLC) Enzymatic_Hydrolysis->Purification_1 Acetylation Acetylation Reaction (Ac₂O/Py or In(OTf)₃) Purification_1->Acetylation Purified Chitobiose Workup Aqueous Work-up Acetylation->Workup Purification_2 Final Purification (Recrystallization/Chromatography) Workup->Purification_2 Final_Product Final_Product Purification_2->Final_Product This compound

Caption: Experimental workflow for the scaled-up synthesis.

References

Protecting Group Strategies for Chitobiose Octaacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the selective deprotection of chitobiose octaacetate, a critical step in the synthesis of complex oligosaccharides and glycoconjugates for drug development and glycobiology research. The ability to regioselectively remove acetyl protecting groups allows for the targeted modification of specific hydroxyl positions on the chitobiose scaffold, enabling the construction of bioactive molecules with precise structural features.

Introduction to Protecting Group Strategies

Chitobiose, a disaccharide of β-1,4-linked N-acetylglucosamine units, is a fundamental component of N-glycans and chitin. Its peracetylated form, this compound, serves as a versatile starting material in carbohydrate synthesis. The strategic removal of specific acetyl groups is paramount for its use as a glycosyl acceptor in subsequent glycosylation reactions. Orthogonal protecting group strategies, which involve the selective removal of one type of protecting group in the presence of others, are essential for the efficient synthesis of complex glycans. This document focuses on chemical and enzymatic methods for the regioselective deacetylation of this compound.

Chemical Strategies for Selective Deacetylation

Chemical methods offer a direct route to selectively deprotect specific hydroxyl groups. The reactivity of the different acetyl groups can be exploited using carefully controlled reaction conditions and specific reagents.

Selective 1-O-Deacetylation

The anomeric acetyl group is often the most labile and can be selectively removed to generate a hemiacetal, which can then be converted into a glycosyl donor for further reactions.

Table 1: Chemical Methods for Selective 1-O-Deacetylation of Peracetylated Sugars

Reagent/CatalystSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference Substrate
Ammonium (B1175870) Acetate (B1210297)DMFRoom Temp.12-24 h80-95Peracetylated Glc, Gal
(i-Pr)₃Sn(OEt)MethanolReflux4-5 h~85Peracetylated Glc, Lac
Hydrazine HydrateAcetonitrileRoom Temp.1-2 h>90Peracetylated Disaccharides

Protocol 1: Selective 1-O-Deacetylation using Ammonium Acetate

This protocol is adapted from methods developed for other peracetylated carbohydrates and may require optimization for this compound.

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add ammonium acetate (NH₄OAc) (2.0 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the resulting 1-hydroxy derivative by silica (B1680970) gel column chromatography.

Experimental Workflow for 1-O-Deacetylation

G Workflow for Selective 1-O-Deacetylation A This compound B Dissolve in DMF A->B C Add NH4OAc B->C D Stir at RT C->D E Monitor by TLC D->E F Work-up & Purification E->F G 1-Hydroxy Chitobiose Heptaacetate F->G

Caption: A schematic overview of the chemical workflow for the selective removal of the anomeric acetyl group.

Enzymatic Strategies for Regioselective Deacetylation

Enzymatic methods provide a powerful and highly selective alternative to chemical deprotection, often proceeding under mild conditions with high yields and minimal side products. Lipases are particularly versatile for the regioselective deacetylation of sugar acetates.

Selective Deacetylation at Primary and Secondary Positions

The regioselectivity of lipases can be exploited to target specific acetyl groups, particularly at the primary C6 and C6' positions, and in some cases, at secondary positions like C4.

Table 2: Enzymatic Methods for Regioselective Deacetylation of Peracetylated Sugars

EnzymeTarget Position(s)Solvent/BufferTemperature (°C)Reaction TimeTypical Yield (%)Reference Substrate
Candida antarctica lipase (B570770) B (CAL-B)C6, C6'Phosphate (B84403) Buffer (pH 7.0) / t-BuOH30-4024-72 h70-95Peracetylated Glc, Man
Candida rugosa lipase (CRL)C6Phosphate Buffer (pH 7.0)3748 h~90Acetylated GlcNAc derivatives
Aspergillus niger lipaseC1, C6Phosphate Buffer (pH 5.0-7.0)2524-48 h>95 (for full O-deacetylation)Peracetylated Glc, Man
Porcine Pancreatic Lipase (PPL)C1Phosphate Buffer (pH 7.0)3024 hHighPeracetylated Pyranoses

Protocol 2: Lipase-Catalyzed Regioselective C6-Deacetylation

This protocol is based on the established selectivity of lipases for primary acetates on sugar rings and may be adapted for this compound.

  • Suspend this compound (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B) (e.g., 10-20% w/w of the substrate).

  • Incubate the mixture with gentle shaking at a controlled temperature (e.g., 37°C).

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Upon achieving the desired level of deacetylation, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the target mono- or di-deacetylated product by silica gel column chromatography.

Enzymatic Deprotection Signaling Pathway

G Enzymatic Regioselective Deacetylation cluster_0 Reaction Environment cluster_1 Catalytic Process cluster_2 Products A This compound (Substrate) D Enzyme-Substrate Complex Formation A->D B Immobilized Lipase (Enzyme) B->D C Aqueous Buffer C->D E Regioselective Hydrolysis of Acetyl Group(s) D->E F Selectively Deacetylated Chitobiose E->F G Acetic Acid E->G H Recovered Enzyme E->H

Caption: A conceptual diagram illustrating the key stages of lipase-catalyzed regioselective deacetylation.

Orthogonal Protecting Group Strategy

The selective deacetylation of this compound is a key step in a broader orthogonal protecting group strategy. By generating a free hydroxyl group at a specific position, that position becomes available for further chemical manipulation, such as glycosylation with another protected sugar donor.

Logical Relationship in Orthogonal Strategy

G Orthogonal Strategy for Oligosaccharide Synthesis A This compound B Selective Deacetylation (Chemical or Enzymatic) A->B C Partially Protected Chitobiose Acceptor B->C E Glycosylation C->E D Protected Glycosyl Donor D->E F Protected Trisaccharide E->F G Further Deprotection/ Functionalization F->G H Target Glycoconjugate G->H

Caption: A flowchart depicting the central role of selective deprotection in a multi-step oligosaccharide synthesis.

Conclusion

The selective deprotection of this compound is a fundamental technique for the synthesis of complex carbohydrates. Both chemical and enzymatic methods offer viable routes to achieve regioselectivity. Enzymatic methods, in particular, provide a green and highly specific approach to generate valuable building blocks for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to develop and optimize their synthetic strategies involving chitobiose derivatives. Further exploration and optimization of these methods for this compound will undoubtedly accelerate the synthesis of novel glycans with important biological activities.

Applications of Chitobiose Octaacetate in Drug Discovery: A Focus on Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, represents an intriguing yet underexplored molecule in the landscape of drug discovery. While direct studies on this compound are limited, research on structurally related fully acetylated chitooligosaccharides (faCOS) suggests its potential as a modulator of inflammatory responses. This document outlines the prospective applications, experimental protocols, and underlying signaling pathways relevant to the investigation of this compound as a potential anti-inflammatory agent.

The primary hypothesized application of this compound in drug discovery is in the development of novel anti-inflammatory therapeutics. Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The modulation of inflammatory pathways, therefore, presents a significant therapeutic opportunity. Studies on N-acetyl chitooligosaccharides (NACOS) and other fully acetylated forms have demonstrated their ability to mitigate the inflammatory response in immune cells.[1] Specifically, these compounds have been shown to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS).[2][3]

Given that this compound is the peracetylated form of di-N-acetylchitobiose, it is plausible that it shares similar bioactivities. The acetylation of the hydroxyl groups, in addition to the N-acetyl groups, increases the lipophilicity of the molecule, which may enhance its cell permeability and bioavailability, potentially leading to improved pharmacological properties compared to its non-acetylated counterparts.

The proposed mechanism of action for the anti-inflammatory effects of acetylated chitooligosaccharides involves the modulation of key signaling pathways in immune cells. The lipopolysaccharide (LPS)-induced inflammatory cascade in macrophages is a well-established model for studying inflammation. This pathway is initiated by the binding of LPS to Toll-like receptor 4 (TLR4), which triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, including TNF-α. It is hypothesized that this compound may interfere with this pathway, leading to a reduction in TNF-α production.

Quantitative Data Summary

Compound/MixtureCell LineStimulantTargetActivityReference
Fully Acetylated Chitooligosaccharides (faCOS)RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α ProductionSignificant reduction at 100, 250, and 500 ng/well[2][3]
Chitooligosaccharides (12% Acetylation)RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α SecretionShowed the best inhibitory activity among different acetylation degrees[4]
N-acetyl chitooligosaccharides (NACOS)RAW264.7 MacrophagesLipopolysaccharide (LPS)TNF-α Gene ExpressionSignificantly up-regulated in the absence of LPS[5]
N-acetyl chitooligosaccharides (NACOS)RAW264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionSignificantly inhibited[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the peracetylation of sugars.

Materials:

Procedure:

  • Dissolve chitobiose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified this compound by NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Assay for Anti-Inflammatory Activity - TNF-α Inhibition in LPS-Stimulated Macrophages

This protocol outlines a cell-based assay to evaluate the potential of this compound to inhibit the production of TNF-α in macrophages.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT or other cell viability assay reagent

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours) to induce TNF-α production. Include a negative control group without LPS stimulation.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) on the remaining cells in the plate.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value if a dose-dependent inhibition is observed.

Visualizations

Signaling Pathway: LPS-Induced TNF-α Production in Macrophages

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_IkB NF-κB-IκB Complex IKK_complex->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation NFkB_IkB->IkB Ubiquitination & Degradation Chitobiose_Octaacetate This compound (Hypothesized Target) Chitobiose_Octaacetate->TAK1 Potential Inhibition TNFa_gene TNF-α Gene NFkB_nucleus->TNFa_gene Transcription TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation TNFa_protein_out Secreted TNF-α TNFa_protein->TNFa_protein_out

Caption: LPS-induced TNF-α signaling pathway in macrophages.

Experimental Workflow: TNF-α Inhibition Assay

TNF_alpha_assay_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plate B Allow cells to adhere overnight A->B C Pre-treat with Chitobiose Octaacetate (various conc.) B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Collect supernatant D->E G Perform cell viability assay (e.g., MTT) D->G After supernatant collection F Measure TNF-α by ELISA E->F H Data Analysis: Calculate % inhibition & IC50 F->H G->H

Caption: Workflow for TNF-α inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chitobiose octaacetate. The information is designed to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the acetolysis of chitin (B13524).

Issue / Question Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Incomplete degradation of chitin. 2. Reaction temperature is too low or too high. 3. Insufficient reaction time. 4. Ineffective catalyst or incorrect catalyst concentration. 5. Degradation of the product during work-up.1. Ensure chitin is finely powdered and well-dispersed in the reaction mixture. Pre-treatment of chitin to produce colloidal chitin can improve reactivity. 2. Optimize the reaction temperature. For acetolysis, a controlled temperature, for instance between 35-65°C, is crucial. An initial exotherm may need to be managed.[1] 3. Increase the reaction time. Acetolysis can require several hours to days depending on the conditions.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use a strong acid catalyst like sulfuric acid. The ratio of acetic anhydride (B1165640), acetic acid, and sulfuric acid is critical and should be optimized.[1] 5. During work-up, avoid excessively high temperatures. Quenching the reaction with a cold alcohol like methanol (B129727) can be effective.[1]
Presence of Multiple Side Products (e.g., glucose pentaacetate, higher oligosaccharide peracetates) 1. Over-degradation of chitin. 2. Incomplete acetylation. 3. Anomerization of the product.1. Reduce the reaction time or temperature to minimize the breakdown of chitobiose into glucose units.[1] 2. Ensure a sufficient excess of acetic anhydride is used. The reaction should be carried out under anhydrous conditions. 3. The product may be a mixture of α and β anomers. This can sometimes be controlled by the reaction conditions, but often requires chromatographic separation.[2]
Difficulty in Product Purification 1. Presence of polar impurities. 2. Co-precipitation of side products. 3. Oily product that is difficult to crystallize.1. Wash the crude product with cold water to remove acetic acid and other water-soluble impurities.[3] 2. Recrystallization is a key purification step. Solvents such as ethanol (B145695) or a mixture of methanol and chloroform (B151607) can be effective.[1] Seeding with pure crystals can aid crystallization. 3. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce precipitation. Column chromatography on silica (B1680970) gel can also be used for purification.
Incomplete Acetylation (Presence of partially acetylated products) 1. Insufficient acetylating agent. 2. Presence of water in the reaction mixture. 3. Steric hindrance at certain hydroxyl groups.1. Use a larger excess of acetic anhydride. 2. Ensure all reagents and glassware are dry. Acetic anhydride is readily hydrolyzed by water. 3. Increase the reaction temperature or time. The use of a catalyst like sodium acetate (B1210297) can also drive the reaction to completion.[3][4]
Product is a mixture of α and β anomers Anomerization is common in glycosylation and acetylation reactions.The ratio of α to β anomers can sometimes be influenced by the reaction conditions. However, it is often necessary to separate the anomers by chromatography if a single anomer is required.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: A common and direct chemical method is the acetolysis of chitin. This process involves the simultaneous degradation of the chitin polymer and acetylation of the resulting oligosaccharides. The reaction is typically carried out using a mixture of acetic anhydride, acetic acid, and a strong acid catalyst like sulfuric acid.[1]

Q2: How can I improve the solubility of chitin for the reaction?

A2: Chitin is notoriously insoluble. To improve its reactivity, you can use finely powdered chitin or prepare colloidal chitin. Colloidal chitin is made by dissolving chitin in a strong acid like concentrated HCl and then precipitating it by adding it to a large volume of cold water.[5]

Q3: What are the typical yields for this compound synthesis?

A3: Yields can vary significantly depending on the reaction conditions and the source of chitin. The acetolysis of cellulose (B213188) to cellobiose (B7769950) octaacetate, a similar process, can have yields in the range of 65-69% after purification.[1] Optimization of reaction parameters is key to maximizing yield.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/methanol/water) can be used to separate the starting material, intermediates, and the final product.[5] The spots can be visualized by spraying with a sulfuric acid solution in methanol and heating.[4]

Q5: What is the role of each reagent in the acetolysis of chitin?

A5:

  • Chitin: The starting polysaccharide.

  • Acetic Anhydride: Acts as both the acetylating agent and a solvent.

  • Acetic Acid: Often used as a co-solvent to help disperse the chitin.

  • Sulfuric Acid: A strong acid catalyst that promotes the cleavage of the glycosidic bonds in chitin.

Q6: Are there any "green" synthesis methods available?

A6: While traditional chemical synthesis often involves harsh reagents, greener approaches are being explored. Microwave-assisted synthesis has been shown to reduce reaction times for the acetylation of other sugars like lactose.[4] Enzymatic synthesis of chitobiose followed by chemical acetylation is another approach that reduces the use of strong acids for the degradation step.[5][6]

Quantitative Data on Reaction Conditions

The following table summarizes reaction conditions for the acetylation of disaccharides, which can be analogous to the synthesis of this compound.

ParameterAcetolysis of Cellulose to Cellobiose Octaacetate[1]Acetylation of Lactose (Microwave-assisted)[4]Acetylation of Sucrose (Conventional)[3]
Starting Material Cellulose (e.g., cotton)D-(+)-lactose monohydrateSucrose
Reagents Acetic anhydride, Acetic acid, Sulfuric acidAcetic anhydride, Sodium acetateAcetic anhydride, Sodium acetate
Catalyst Sulfuric acidSodium acetateSodium acetate
Temperature 45-55°C (initial exotherm control), then 35°CNot specified (microwave irradiation)Boiling
Reaction Time 7 days (Braun synthesis) or 8-36 hours (improved process)10-30 minutes60 minutes
Work-up Poured into water, filtration, recrystallization from methanol/chloroformPoured into ice water, filtration, recrystallization from ethanol/waterPoured into ice-water mixture, filtration, recrystallization from ethanol
Reported Yield 65-69% (after recrystallization)85-90%Higher than conventional heating

Experimental Protocols

Protocol 1: Acetolysis of Chitin for this compound Synthesis (Adapted from Cellulose Acetolysis[1])

Materials:

  • Finely powdered chitin

  • Acetic anhydride

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol (for quenching)

  • Chloroform and Methanol (for recrystallization)

Procedure:

  • In a flask equipped with a stirrer and a cooling bath, slowly add concentrated sulfuric acid to a mixture of acetic anhydride and glacial acetic acid. Maintain the temperature below 20°C.

  • Gradually add the finely powdered chitin to the stirred mixture, ensuring the temperature is controlled between 45-55°C.

  • After the addition is complete, maintain the reaction mixture at a controlled temperature (e.g., 50°C) with continuous stirring for 18-24 hours.

  • Monitor the reaction by TLC until the desired product is formed.

  • Cool the reaction mixture in an ice bath and slowly add cold methanol to quench the excess acetic anhydride.

  • Pour the mixture into a large volume of ice water with vigorous stirring.

  • Collect the precipitated crude product by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system, such as methanol/chloroform.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Finely Powdered Chitin reagents Prepare Acetic Anhydride, Acetic Acid, Sulfuric Acid start->reagents mixing Mix Reagents and Chitin with Cooling reagents->mixing acetolysis Acetolysis at Controlled Temperature (e.g., 50°C) mixing->acetolysis monitoring Monitor with TLC acetolysis->monitoring quenching Quench with Cold Methanol monitoring->quenching Reaction Complete precipitation Precipitate in Ice Water quenching->precipitation filtration Filter and Wash Crude Product precipitation->filtration drying Dry Under Vacuum filtration->drying recrystallization Recrystallize from Methanol/Chloroform drying->recrystallization end End: Pure this compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound via chitin acetolysis.

Troubleshooting_Tree decision decision solution solution start Low Yield of Product q1 Is the reaction going to completion (checked by TLC)? start->q1 q2 Are there multiple side products? q1->q2 Yes sol1 Increase reaction time or temperature. Check catalyst concentration. q1->sol1 No sol2 Decrease reaction time or temperature to avoid over-degradation. q2->sol2 Yes sol3 Optimize work-up procedure to prevent product loss. Check purification steps. q2->sol3 No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Glycosylation Reactions with Acetylated Donors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during glycosylation reactions involving acetylated donors.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction with a peracetylated donor is showing low yield and multiple spots on my TLC plate. What are the common side products?

A1: Low yields and multiple products are common challenges in glycosylation reactions with acetylated donors. The primary side products include:

  • Partially deacetylated glycosides: Acetyl groups can be lost during the reaction, leading to the formation of more polar byproducts. This is often observed as streaking or multiple spots on a TLC plate.[1][2]

  • Oxazoline (B21484) derivatives: With N-acetylated donors (like N-acetylglucosamine), the N-acetyl group can participate in the reaction to form a stable oxazoline byproduct, which is often unreactive under the glycosylation conditions.[3]

  • Glycal formation: Elimination of the anomeric leaving group and the C2-substituent can lead to the formation of a glycal.

  • Hydrolysis of the donor: If trace amounts of water are present in the reaction mixture, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal.

  • Intermolecular aglycon transfer: In the case of thioglycoside donors, the thioaglycon can be transferred to the acceptor, leading to undesired byproducts.

Q2: I suspect an oxazoline is forming in my reaction with an N-acetylated donor. How can I confirm its presence?

A2: Oxazoline formation is a frequent side reaction with N-acetylated donors.[3] You can often isolate the oxazoline byproduct by column chromatography. Its formation can be confirmed by NMR spectroscopy. Key characteristic signals in the 1H NMR spectrum include a distinctive singlet for the methyl group of the oxazoline ring and a doublet for the anomeric proton (H-1) typically appearing at a chemical shift different from the desired glycoside.

Q3: How can I minimize the formation of side products and improve the yield of my desired glycoside?

A3: Several strategies can be employed to improve the outcome of your glycosylation reaction:

  • Choice of Lewis Acid: The selection of the Lewis acid is critical. For donors with a participating group at C-2 (like an acetyl group), Boron Trifluoride Etherate (BF₃·Et₂O) often favors the formation of the 1,2-trans-glycoside.[4][5] Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) is a stronger Lewis acid and may be required for less reactive donors or acceptors, but it can sometimes lead to more side products.[4][6]

  • Reaction Temperature: Inappropriately high temperatures can promote side reactions.[7] Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can often improve selectivity and yield, although it may require longer reaction times.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the donor. The use of molecular sieves is also recommended.

  • Glycosylation-Reacetylation Protocol: A highly effective method to address the formation of partially deacetylated byproducts is a one-pot glycosylation-reacetylation protocol. After the glycosylation is complete, acetic anhydride (B1165640) and a mild base like pyridine (B92270) are added to the reaction mixture to re-acetylate the hydroxyl groups, converting the byproducts into the desired fully acetylated product. This simplifies purification and can significantly increase the isolated yield.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Inefficient activation of the glycosyl donor. 2. Deactivated Lewis acid. 3. Low reactivity of the glycosyl acceptor.1. Increase the equivalents of the Lewis acid. 2. Use a freshly opened or distilled bottle of the Lewis acid. 3. Switch to a stronger Lewis acid (e.g., from BF₃·Et₂O to TMSOTf).[4] 4. Increase the reaction temperature or reaction time.
Multiple polar spots on TLC 1. Formation of partially deacetylated glycoside byproducts.[1][2]1. Implement a one-pot glycosylation-reacetylation protocol.[1][2] Add acetic anhydride and pyridine to the reaction mixture after the glycosylation step is complete.[4]
Formation of a major non-polar byproduct 1. With N-acetylated donors, this could be the oxazoline byproduct.[3]1. Optimize reaction conditions (lower temperature, different Lewis acid) to disfavor oxazoline formation. 2. Consider using a donor with a different protecting group at the C-2 position if possible.
Desired product is a mixture of anomers (α and β) 1. The C-2 acetyl group is not providing complete neighboring group participation. 2. The reaction is proceeding through an SN1-like mechanism.1. Use a Lewis acid that favors an SN2-like pathway, such as BF₃·Et₂O.[4][5] 2. Lowering the reaction temperature can sometimes improve stereoselectivity.

Quantitative Data Summary

The following table summarizes the impact of a reacetylation step on the yield of allyl glycosides from various peracetylated donors.

Glycosyl DonorLewis AcidReacetylationProductYield (%)α:β Ratio
Peracetylated GlucoseTMSOTfNoAllyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside201:6
Peracetylated GlucoseTMSOTfYesAllyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside681:6
Peracetylated GalactoseBF₃·Et₂ONoAllyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside221:10
Peracetylated GalactoseBF₃·Et₂OYesAllyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside611:10
Peracetylated LactoseBF₃·Et₂ONoAllyl peracetyl-β-lactoside24β only
Peracetylated LactoseBF₃·Et₂OYesAllyl peracetyl-β-lactoside76β only
Peracetylated MaltoseBF₃·Et₂ONoAllyl peracetyl-β-maltoside18β only
Peracetylated MaltoseBF₃·Et₂OYesAllyl peracetyl-β-maltoside70β only

Data adapted from Khamsi et al., Carbohydr Res., 2012.[1]

Experimental Protocols

Protocol 1: General Glycosylation with a Peracetylated Donor followed by Reacetylation

This protocol provides a general guideline for the glycosylation of an alcohol acceptor with a peracetylated sugar donor, followed by a reacetylation step to improve the yield.[1][4]

Materials:

  • Peracetylated glycosyl donor (1 equivalent)

  • Glycosyl acceptor (alcohol, 2-4 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·Et₂O, 2 equivalents)

  • Pyridine

  • Acetic Anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Activated molecular sieves (3Å or 4Å)

Procedure:

  • Preparation: Add the peracetylated glycosyl donor, glycosyl acceptor, and activated molecular sieves to a flame-dried round-bottom flask under an argon atmosphere. Dissolve the solids in anhydrous CH₂Cl₂.

  • Glycosylation: Cool the mixture to 0 °C in an ice bath. Slowly add BF₃·Et₂O to the stirred solution. Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the donor and the formation of new, more polar spots (partially deacetylated products) and the desired product should be observed.

  • Reacetylation: Once the glycosylation is deemed complete or has stalled, cool the reaction mixture back to 0 °C. Sequentially and slowly add pyridine, followed by acetic anhydride.

  • Completion of Reacetylation: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows the conversion of the polar byproducts to a single spot corresponding to the peracetylated glycoside.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure peracetylated glycoside.

Protocol 2: Synthesis of an N-glycan Oxazoline from a Peracetylated N-acetylglucosamine Donor

This protocol describes the formation of an oxazoline, a common byproduct in glycosylations with N-acetylated donors, which can also be a useful synthetic intermediate.[7][8]

Materials:

  • Peracetylated N-acetylglucosamine donor (1 equivalent)

  • Anhydrous 1,2-dichloroethane (B1671644)

  • Trimethylsilyl bromide (TMSBr)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • 2,4,6-Collidine

Procedure:

  • Preparation: Dissolve the peracetylated N-acetylglucosamine donor in anhydrous 1,2-dichloroethane in a flame-dried flask under an argon atmosphere.

  • Reaction: Add 2,4,6-collidine, TMSBr, and BF₃·Et₂O to the solution. Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃. Extract the product with CH₂Cl₂.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the oxazoline derivative.

Visualizations

Glycosylation_Mechanism Donor Acetylated Donor (e.g., AcO at C2) Activated_Donor Activated Donor Donor->Activated_Donor + Lewis Acid Oxocarbenium Oxocarbenium Ion Activated_Donor->Oxocarbenium Oxazoline Oxazoline Byproduct (with N-acetyl donors) Activated_Donor->Oxazoline Intramolecular Attack (C2-NHAc) Dioxolenium Dioxolenium Ion Intermediate Activated_Donor->Dioxolenium Neighboring Group Participation (C2-OAc) Acceptor Acceptor-OH Acceptor->Dioxolenium Product 1,2-trans Glycoside Lewis_Acid Lewis Acid Dioxolenium->Product Troubleshooting_Workflow Start Low Yield in Glycosylation Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Mainly Unreacted Starting Material Check_TLC->Unreacted_SM Polar_Byproducts Multiple Polar Byproducts Check_TLC->Polar_Byproducts Nonpolar_Byproduct Major Non-polar Byproduct Check_TLC->Nonpolar_Byproduct Increase_Activation Increase Lewis Acid Equivalents or Use a Stronger Lewis Acid Unreacted_SM->Increase_Activation Reacetylation Perform One-Pot Reacetylation Polar_Byproducts->Reacetylation Optimize_Conditions Optimize Conditions: Lower Temperature, Change Lewis Acid Nonpolar_Byproduct->Optimize_Conditions Success Improved Yield Increase_Activation->Success Reacetylation->Success Optimize_Conditions->Success

References

Technical Support Center: Optimizing Stereoselectivity in Reactions with Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chitobiose octaacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during stereoselective glycosylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My glycosylation reaction with a this compound-derived donor is yielding exclusively or predominantly the β-anomer. How can I increase the yield of the α-anomer?

A1: This is a common challenge due to the N-acetyl group at the C-2' position, which provides strong neighboring group participation, leading to the formation of a stable oxazolinium intermediate that directs the reaction towards the thermodynamically favored 1,2-trans product (β-glycoside).

Troubleshooting Strategies for Promoting α-Selectivity:

  • Solvent Choice: The choice of solvent is a critical factor in modulating stereoselectivity. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are known to favor the formation of α-glycosides. This is often referred to as the "ether effect," where the solvent can stabilize the reactive intermediates in a way that promotes α-attack. Nitrile solvents like acetonitrile (B52724) can also influence the stereochemical outcome.

  • Promoter/Catalyst System: The choice of Lewis acid promoter can significantly impact the α/β ratio. For glycosyl trichloroacetimidate (B1259523) donors, catalysts like trimethylsilyl (B98337) triflate (TMSOTf) are common. However, for achieving α-selectivity, alternative promoters or additives might be necessary. For instance, the use of a pre-activation protocol with a specific promoter system before adding the acceptor can sometimes alter the selectivity.

  • Temperature: Lowering the reaction temperature can sometimes improve α-selectivity by favoring the kinetically controlled product. It is advisable to run reactions at temperatures ranging from -78°C to 0°C to assess the impact on the stereochemical outcome.

  • Donor Modification: Converting this compound to a different type of glycosyl donor can be a powerful strategy. For example, using a glycosyl donor with a non-participating group at the C-2' position would prevent the formation of the oxazolinium intermediate. However, this would require significant synthetic modification of the starting material. A more practical approach is to use a glycosyl donor that is more reactive and less prone to neighboring group participation under specific conditions, such as a glycosyl trichloroacetimidate.

Q2: I am observing poor yields and a mixture of anomers in my glycosylation reaction. What are the potential causes and solutions?

A2: Poor yields and lack of selectivity can stem from several factors, including incomplete activation of the glycosyl donor, side reactions, or suboptimal reaction conditions.

Troubleshooting Strategies for Improving Yield and Selectivity:

  • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure that all glassware is thoroughly dried, and all solvents and reagents are anhydrous. The use of molecular sieves (e.g., 4 Å) is highly recommended to scavenge any residual water.

  • Donor and Acceptor Purity: Ensure that the this compound-derived donor and the glycosyl acceptor are of high purity. Impurities can interfere with the reaction and lead to side products.

  • Promoter Stoichiometry: The amount of Lewis acid promoter can be critical. Using a substoichiometric amount might lead to incomplete reaction, while an excessive amount can cause degradation of the reactants or products. It is advisable to titrate the amount of promoter to find the optimal concentration.

  • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Running the reaction for too long can lead to product degradation. As mentioned earlier, temperature plays a crucial role in selectivity and can also affect the overall yield.

Q3: Are there any specific protecting group strategies for the chitobiose donor that can influence stereoselectivity?

A3: While this compound has acetyl protecting groups, modifying these can influence the stereochemical outcome. However, this involves additional synthetic steps. For instance, replacing the acetyl groups with benzyl (B1604629) ethers would create a "disarmed" donor, which is less reactive and might exhibit different selectivity. More strategically, the choice of protecting groups on the glycosyl acceptor can also play a role in the stereochemical outcome due to steric and electronic effects.

Quantitative Data on Stereoselectivity

The following tables summarize the influence of various reaction parameters on the stereoselectivity of glycosylation reactions with N-acetylated sugar donors, which can serve as a guide for experiments with this compound.

Table 1: Effect of Solvent on Glycosylation Stereoselectivity

Glycosyl Donor SystemAcceptorPromoterSolventTemperature (°C)α:β Ratio
N-Acetylglucosamine TrichloroacetimidateSimple AlcoholTMSOTfDichloromethane (B109758) (DCM)-201:10
N-Acetylglucosamine TrichloroacetimidateSimple AlcoholTMSOTfDiethyl Ether (Et₂O)-201:1
N-Acetylglucosamine TrichloroacetimidateSimple AlcoholTMSOTfAcetonitrile (MeCN)-201:15

Note: Data is representative for N-acetylated donors and illustrates general trends.

Table 2: Effect of Promoter on Glycosylation Stereoselectivity

Glycosyl DonorAcceptorPromoterSolventTemperature (°C)α:β Ratio
Peracetylated N-AcetylglucosamineSimple AlcoholTMSOTfDCM01:9
Peracetylated N-AcetylglucosamineSimple AlcoholBF₃·OEt₂DCM01:5
Peracetylated N-AcetylglucosamineSimple AlcoholAgOTfDCM01:7

Note: Data is representative for N-acetylated donors and illustrates general trends.

Key Experimental Protocols

Protocol 1: General Procedure for TMSOTf-Promoted Glycosylation with a Chitobiose-Derived Trichloroacetimidate Donor

  • Preparation of Donor and Acceptor: The this compound is first converted to the corresponding glycosyl trichloroacetimidate. This is a standard procedure involving the removal of the anomeric acetate (B1210297) followed by reaction with trichloroacetonitrile (B146778) in the presence of a base like DBU.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and the chitobiose trichloroacetimidate donor (1.2 eq). Add freshly activated molecular sieves (4 Å).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or another suitable solvent via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Initiation: Add a solution of trimethylsilyl triflate (TMSOTf) (0.1 - 0.3 eq) in the reaction solvent dropwise.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.

  • Workup: Dilute the mixture with DCM, filter through celite, and wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica (B1680970) gel column chromatography to obtain the desired glycoside. The α and β anomers are typically separable by chromatography.

Visualizations

Glycosylation_Pathway cluster_donor Glycosyl Donor (Chitobiose Derivative) cluster_activation Activation cluster_attack Nucleophilic Attack by Acceptor Donor Chitobiose Donor (e.g., Trichloroacetimidate) Lewis_Acid Lewis Acid (e.g., TMSOTf) Donor->Lewis_Acid Activation Oxocarbenium Oxocarbenium Ion Intermediate Lewis_Acid->Oxocarbenium Oxazolinium Oxazolinium Ion (via NGP) Oxocarbenium->Oxazolinium Neighboring Group Participation (NGP) Alpha_Product α-Glycoside (1,2-cis) Oxocarbenium->Alpha_Product Direct attack (favored in ethereal solvents) Beta_Product β-Glycoside (1,2-trans) Oxazolinium->Beta_Product Acceptor Glycosyl Acceptor (R-OH) Acceptor->Oxocarbenium Acceptor->Oxazolinium

Caption: Mechanism of stereoselectivity in chitobiose glycosylation.

Experimental_Workflow Start Start: this compound Donor_Prep Prepare Glycosyl Donor (e.g., Trichloroacetimidate) Start->Donor_Prep Reaction_Setup Reaction Setup: - Anhydrous Conditions - Donor + Acceptor - Molecular Sieves Donor_Prep->Reaction_Setup Parameter_Optimization Parameter Optimization Reaction_Setup->Parameter_Optimization Solvent Solvent Choice: DCM, Et2O, MeCN Parameter_Optimization->Solvent Promoter Promoter/Catalyst: TMSOTf, BF3·OEt2 Parameter_Optimization->Promoter Temperature Temperature: -78°C to RT Parameter_Optimization->Temperature Reaction Glycosylation Reaction Solvent->Reaction Promoter->Reaction Temperature->Reaction Analysis Analysis: TLC, NMR for α/β ratio Reaction->Analysis Purification Purification: Column Chromatography Analysis->Purification End Isolated Glycoside Purification->End

Caption: Workflow for optimizing glycosylation stereoselectivity.

Technical Support Center: Troubleshooting Deprotection of Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of chitobiose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: My Zemplén deacetylation of this compound is incomplete. What are the most common causes?

A1: Incomplete deacetylation is a frequent issue. The primary culprits are often related to the catalyst, reaction time, or solvent quality. Here are the most common causes:

  • Insufficient Catalyst: A catalytic amount of sodium methoxide (B1231860) (NaOMe) is required. If too little is used, the reaction will not proceed to completion.

  • Inactive Catalyst: Sodium methoxide can degrade over time, especially if exposed to moisture. Using old or improperly stored NaOMe can lead to incomplete reactions.

  • Short Reaction Time: While the Zemplén deacetylation is typically fast, the complete removal of all eight acetyl groups from this compound may require a longer reaction time than for simpler monosaccharides.

  • Poor Solvent Quality: Although the reaction can tolerate small amounts of water, using methanol (B129727) that is excessively wet can consume the catalytic base, hindering the reaction.

Q2: Can I use sodium hydroxide (B78521) (NaOH) instead of sodium methoxide (NaOMe) for the deacetylation?

A2: Yes, studies have shown that a catalytic amount of sodium hydroxide in methanol can be just as effective as sodium methoxide for deacetylation reactions.[1] This provides a convenient alternative if you do not have fresh NaOMe available.

Q3: How can I monitor the progress of my deprotection reaction?

A3: The most common and effective method for monitoring the progress of the reaction is by Thin-Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (this compound), you can observe the disappearance of the starting material spot and the appearance of the more polar, fully deprotected chitobiose spot at the baseline.

Q4: I see multiple spots on my TLC plate after the reaction. What could they be?

A4: Multiple spots on the TLC plate indicate a mixture of products. These could be:

  • Partially Deprotected Intermediates: If the reaction has not gone to completion, you will see a series of spots corresponding to chitobiose with varying numbers of acetyl groups still attached.

  • Starting Material: A spot corresponding to your starting this compound will be present if the reaction is incomplete.

  • Side Products: Although less common under standard Zemplén conditions, side reactions can occur, leading to unexpected spots.

Q5: How do I properly quench the reaction and purify my chitobiose?

A5: The reaction is typically quenched by neutralizing the basic catalyst. This is most effectively done by adding an acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form) until the pH of the solution is neutral.[2] After neutralization, the resin is filtered off, and the methanol is removed under reduced pressure. The resulting crude chitobiose can then be purified, often by recrystallization or silica (B1680970) gel chromatography.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with the incomplete deprotection of this compound.

Observation Potential Cause Recommended Solution
TLC shows a significant amount of starting material remaining after the expected reaction time. 1. Insufficient or inactive catalyst. 2. Reaction time is too short. 1. Add a fresh portion of sodium methoxide or sodium hydroxide solution. 2. Continue to monitor the reaction by TLC for an extended period.
TLC shows a streak of spots between the baseline and the starting material. A mixture of partially deacetylated intermediates is present. Allow the reaction to proceed for a longer time to drive it to completion.
The reaction seems to stall and does not proceed to completion even with additional catalyst and time. 1. Poor quality methanol (excess water). 2. Sub-optimal reaction temperature. 1. Repeat the reaction with anhydrous methanol. 2. Gently warm the reaction mixture (e.g., to 40°C) and monitor by TLC.
The final product is difficult to purify and shows broad peaks in NMR. Residual sodium acetate (B1210297) from the reaction. Ensure complete neutralization with the ion-exchange resin before workup. A final purification by silica gel chromatography may be necessary.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes the standard procedure for the complete removal of acetyl groups from this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide

  • Acidic ion-exchange resin (H+ form, e.g., Dowex 50W-X8)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing solvent (e.g., Ethyl acetate/Methanol/Water, 5:2:1 v/v/v)

  • TLC visualization stain (e.g., p-anisaldehyde solution or potassium permanganate (B83412) solution)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction progress by TLC. Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on a TLC plate. Develop the plate in the recommended solvent system. The fully deprotected chitobiose will have a much lower Rf value (closer to the baseline) than the starting material.

  • Once the TLC analysis indicates the complete disappearance of the starting material, add the acidic ion-exchange resin in small portions until the pH of the solution becomes neutral (check with pH paper).

  • Stir the mixture for an additional 15-20 minutes to ensure complete neutralization.

  • Filter the reaction mixture to remove the ion-exchange resin, washing the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude chitobiose.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or by silica gel column chromatography.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the Zemplén deacetylation of this compound to chitobiose.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Chitobiose Chitobiose This compound->Chitobiose Zemplén Deacetylation Methanol Methanol Methanol->Chitobiose NaOMe Sodium Methoxide (catalytic) NaOMe->Chitobiose Methyl Acetate Methyl Acetate Chitobiose->Methyl Acetate Byproduct

Caption: Zemplén deacetylation of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting incomplete deprotection reactions.

G start Incomplete Deprotection (Observed by TLC) check_catalyst Check Catalyst: - Freshly prepared/purchased? - Correct amount used? start->check_catalyst add_catalyst Add fresh catalyst and continue reaction check_catalyst->add_catalyst No check_time Check Reaction Time: - Has it run long enough? check_catalyst->check_time Yes add_catalyst->check_time incomplete Problem Persists: Consider other issues (e.g., temperature, starting material purity) add_catalyst->incomplete extend_time Extend reaction time and monitor by TLC check_time->extend_time No check_solvent Check Solvent: - Anhydrous methanol used? check_time->check_solvent Yes extend_time->check_solvent extend_time->incomplete use_dry_solvent Repeat with anhydrous methanol check_solvent->use_dry_solvent No complete Reaction Complete check_solvent->complete Yes use_dry_solvent->complete

Caption: Troubleshooting flowchart for incomplete deprotection.

References

Technical Support Center: NMR Analysis of Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of chitobiose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra for identifying impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my NMR spectrum of synthesized this compound?

A1: Common impurities can be categorized as follows:

  • Residual Solvents and Reagents: Signals from solvents used in the reaction and workup (e.g., pyridine (B92270), acetic acid) and unreacted acetylating agent (acetic anhydride) are frequently observed.

  • Starting Material: Incomplete acetylation will result in the presence of the starting material, N,N'-diacetylchitobiose.

  • Partially Acetylated Intermediates: Molecules of chitobiose that have not been fully acetylated on all available hydroxyl groups can be present as a complex mixture of impurities.

Q2: My ¹H NMR spectrum shows a singlet around δ 2.1 ppm. What could this be?

A2: A singlet in this region is often indicative of acetic acid, a common byproduct of the acetylation reaction using acetic anhydride. To confirm, you can add a drop of D₂O to your NMR tube; the acetic acid proton signal will exchange and either shift or disappear.

Q3: I see complex multiplets in the δ 3.0-4.5 ppm region that don't seem to belong to my product. What are they?

A3: This region typically corresponds to the ring protons of the carbohydrate backbone. The presence of complex, unassignable multiplets in this area often suggests the presence of partially acetylated chitobiose species. In these molecules, the protons on the sugar rings are in different chemical environments compared to the fully acetylated product, leading to a multitude of overlapping signals.

Q4: How can I confirm the presence of residual pyridine in my sample?

A4: Pyridine gives characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.7 ppm.

Troubleshooting Guide: Identifying Impurities in this compound by NMR

This guide will help you to identify specific impurities in your this compound sample based on their characteristic NMR signals.

Issue 1: Unexpected Signals in the Acetyl Region (δ 1.8-2.2 ppm)

Possible Cause: Residual acetylation reagents or byproducts, or incomplete N-acetylation of the starting material.

Troubleshooting Steps:

  • Compare with Reference Spectra: Refer to the ¹H NMR data in Table 1 for the expected chemical shifts of the acetyl groups in this compound and potential impurities.

  • Check for Acetic Acid: A sharp singlet around δ 2.10 ppm in CDCl₃ is characteristic of acetic acid.[1]

  • Check for Acetic Anhydride: A singlet around δ 2.20 ppm in CDCl₃ may indicate residual acetic anhydride.

  • Look for Starting Material Signals: The N-acetyl protons of the starting material, N,N'-diacetylchitobiose, appear around δ 2.05 and 2.08 ppm in D₂O.[2] While the solvent is different, their presence in this region in organic solvents is a strong indicator of incomplete reaction.

Issue 2: Broad Hump or Unresolved Signals in the Hydroxyl Region (δ 3-6 ppm)

Possible Cause: Presence of water or hydroxyl groups from incompletely acetylated chitobiose.

Troubleshooting Steps:

  • D₂O Exchange: Add a small amount of D₂O to your NMR sample, shake it, and re-acquire the spectrum. Signals corresponding to exchangeable protons (like -OH) will broaden or disappear.

  • Analyze the Backbone Proton Region: The presence of a complex mixture of signals in the δ 3.0-5.5 ppm region, which cannot be assigned to the product, strongly suggests the presence of partially acetylated species. The hydroxyl groups in these molecules alter the electronic environment of the neighboring protons, leading to a complex overlap of signals.

Issue 3: Aromatic Signals Detected

Possible Cause: Residual pyridine from the acetylation reaction.

Troubleshooting Steps:

  • Examine the Aromatic Region: Look for characteristic signals of pyridine in the δ 7.0-8.7 ppm range in the ¹H NMR spectrum.

Data Presentation: NMR Chemical Shift Tables

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound (estimated from related compounds) and common impurities.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound/ImpurityAcetyl (CH₃)Ring ProtonsAnomeric ProtonsOther Characteristic Signals
This compound (estimated) ~1.9-2.2 (multiple singlets)~3.5-5.5 (multiplets)~5.7 (d), ~4.5 (d)-
N,N'-diacetylchitobiose (in D₂O)[2]~2.05 (s), ~2.08 (s)~3.5-4.0 (m)~4.6 (d), ~5.1 (d)-
Acetic Acid[1]2.10 (s)--~11.5 (br s, COOH)
Acetic Anhydride2.20 (s)---
Pyridine---~7.2-8.6 (m)
Water---~1.56 (s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound/ImpurityAcetyl (CH₃)Acetyl (C=O)Ring CarbonsAnomeric Carbons
This compound (estimated) ~20-21~169-171~60-80~95-105
N,N'-diacetylchitobiose (in D₂O)~22.5~174-175~55-80~90-102
Acetic Acid[1]20.8178.4--
Acetic Anhydride22.1166.8--
Pyridine--~123-150-

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Ensure the solvent contains a known internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently shake the tube to ensure a homogeneous solution.

NMR Spectrometer Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, which is crucial for analyzing complex carbohydrate spectra.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a step-by-step process for identifying impurities in a this compound sample using NMR spectroscopy.

Impurity_Identification_Workflow start Acquire 1H and 13C NMR Spectra check_acetyl Analyze Acetyl Region (1.8-2.2 ppm in 1H) (20-23 ppm, 169-175 ppm in 13C) start->check_acetyl check_backbone Analyze Ring Proton/Carbon Region (3.0-5.5 ppm in 1H) (60-105 ppm in 13C) start->check_backbone check_aromatic Analyze Aromatic Region (7.0-9.0 ppm in 1H) start->check_aromatic impurity_reagent Identify Residual Reagents/ Byproducts (Acetic Acid, Acetic Anhydride) check_acetyl->impurity_reagent Unexpected singlets impurity_starting_material Identify Starting Material (N,N'-diacetylchitobiose) check_acetyl->impurity_starting_material Signals matching starting material check_exchangeable Perform D2O Exchange check_backbone->check_exchangeable impurity_partial_acetylation Identify Partially Acetylated Intermediates check_backbone->impurity_partial_acetylation Complex, unresolved multiplets impurity_pyridine Identify Residual Pyridine check_aromatic->impurity_pyridine Signals present pure_sample Sample is likely pure check_aromatic->pure_sample No signals impurity_water Identify Water/OH Signals check_exchangeable->impurity_water Signals disappear/broaden

Caption: Workflow for identifying impurities in this compound via NMR.

This technical support guide provides a foundational framework for troubleshooting the NMR analysis of this compound. For more complex cases or for the identification of unknown impurities, advanced NMR techniques such as COSY, HSQC, and HMBC may be necessary.

References

Technical Support Center: Overcoming Solubility Challenges with Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using chitobiose octaacetate in chemical and enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are some recommended solvents?

A1: this compound is a crystalline solid with limited solubility in many common laboratory solvents. For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents, where its solubility is approximately 20 mg/mL.[1] It has very low solubility in aqueous buffers. For reactions requiring an aqueous environment, a co-solvent system is often necessary. A 1:1 solution of DMSO and phosphate-buffered saline (PBS, pH 7.2) can be used to achieve a solubility of approximately 0.5 mg/mL.[1] The solubility in ethanol (B145695) is also around 0.5 mg/mL.[1] It is slightly soluble in chloroform (B151607) and methanol, particularly with heating.

Q2: My this compound is not dissolving completely in my reaction solvent. What steps can I take to improve solubility?

A2: If you are observing incomplete dissolution, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the mixture can significantly improve the solubility of this compound. A water bath set to 30-50°C is a safe and effective method. Avoid excessive heat to prevent potential degradation of the compound.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution rate.

  • Co-solvent System: If your reaction conditions permit, introducing a co-solvent in which this compound has higher solubility can be effective. For instance, adding a small percentage of DMSO or DMF to a less effective solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) may improve dissolution.

  • Solvent Screening: Depending on the nature of your reaction, you may need to perform a small-scale solvent screening to identify the most suitable solvent or solvent mixture.

Q3: I observed precipitation of my compound after adding other reagents to my reaction mixture. What could be the cause and how can I resolve it?

A3: Precipitation upon the addition of other reagents is often due to a change in the overall solvent polarity of the reaction mixture, which reduces the solubility of the this compound. To address this:

  • Slow Addition: Add the reagent that is causing precipitation dropwise and with vigorous stirring. This allows for gradual mixing and may prevent the compound from crashing out of the solution.

  • Change the Order of Addition: Experiment with altering the sequence in which you add your reagents. Sometimes, dissolving the this compound in the presence of another, more soluble reagent can prevent precipitation.

  • Increase Solvent Volume: Diluting the reaction mixture by increasing the total solvent volume can help to keep all components in the solution.

Q4: Are there any advanced techniques to dissolve highly insoluble acetylated sugars like this compound?

A4: For particularly challenging cases, advanced solvent systems can be explored. Ionic liquids (ILs) and deep eutectic solvents (DESs) have shown promise in dissolving polysaccharides and their derivatives. These "designer solvents" can be tailored to have specific physicochemical properties that enhance the solubility of otherwise insoluble compounds. However, their compatibility with your specific reaction chemistry must be carefully evaluated.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents. This data should be used as a guide for selecting appropriate solvents and for preparing stock solutions.

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)~ 20 mg/mL[1]Room TemperatureRecommended for stock solutions.
Dimethylformamide (DMF)~ 20 mg/mL[1]Room TemperatureRecommended for stock solutions.
Ethanol~ 0.5 mg/mL[1]Room TemperatureLimited solubility.
1:1 DMSO:PBS (pH 7.2)~ 0.5 mg/mL[1]Room TemperatureUseful for introducing into aqueous systems.
ChloroformSlightly SolubleHeating improves solubility.
MethanolSlightly SolubleHeating improves solubility.
Dichloromethane (DCM)Poorly SolubleCo-solvents may be required.
Acetonitrile (MeCN)Poorly SolubleCo-solvents may be required.
ToluenePoorly SolubleCo-solvents may be required.
Tetrahydrofuran (THF)Poorly SolubleCo-solvents may be required.

Experimental Protocols

Protocol for Dissolving this compound for a Typical Glycosylation Reaction

This protocol provides a general workflow for dissolving this compound for use as a glycosyl donor in a glycosylation reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile)

  • Co-solvent (e.g., Anhydrous DMSO or DMF, if necessary)

  • Reaction vessel with a magnetic stir bar

  • Heating mantle or water bath

  • Ultrasonic bath (optional)

Procedure:

  • Drying: Ensure the this compound and all glassware are thoroughly dried to prevent side reactions with water.

  • Initial Solvent Addition: To the reaction vessel containing the this compound, add the primary anhydrous reaction solvent.

  • Stirring: Begin vigorous magnetic stirring.

  • Observation: Observe the dissolution. If the solid does not dissolve completely at room temperature, proceed to the next steps.

  • Gentle Heating: Gently warm the mixture using a water bath (30-50°C). Monitor the dissolution closely.

  • Sonication (Optional): If solids persist, place the reaction vessel in an ultrasonic bath for 5-10 minute intervals.

  • Co-solvent Addition (If Necessary): If the compound remains insoluble, add a minimal amount of a co-solvent (e.g., anhydrous DMSO or DMF) dropwise until a clear solution is obtained. Be mindful that the co-solvent may affect the reaction outcome.

  • Cooling: Once fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Start: Dissolving This compound dissolved Completely Dissolved? start->dissolved heat Apply Gentle Heat (30-50°C) dissolved->heat No proceed Proceed with Reaction dissolved->proceed Yes sonicate Use Ultrasonic Bath heat->sonicate cosolvent Add Minimal Co-solvent (e.g., DMSO, DMF) sonicate->cosolvent cosolvent->dissolved reassess Re-evaluate Solvent System or Reaction Conditions cosolvent->reassess Still Insoluble

Caption: Troubleshooting workflow for dissolving this compound.

Precipitation_Troubleshooting start Precipitation Observed After Reagent Addition slow_addition Slowly Add Reagent with Vigorous Stirring start->slow_addition change_order Change Order of Reagent Addition start->change_order increase_volume Increase Total Solvent Volume start->increase_volume resolved Precipitate Redissolves? slow_addition->resolved change_order->resolved increase_volume->resolved continue_reaction Continue Reaction resolved->continue_reaction Yes reformulate Reformulate Reaction Conditions resolved->reformulate No

Caption: Decision tree for addressing precipitation during a reaction.

References

Technical Support Center: Preventing Anomerization in Chitobiose Octaacetate Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chitobiose octaacetate glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation reactions, with a focus on controlling anomeric selectivity.

Troubleshooting Guides

This section addresses common issues encountered during the glycosylation of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Glycoside Product

Potential CauseRecommended Solution
Incomplete reaction - Increase the reaction time and monitor progress by TLC. - Increase the equivalents of the Lewis acid promoter (e.g., BF₃·Et₂O or TMSOTf) incrementally. - Ensure all reagents and solvents are strictly anhydrous, as moisture can deactivate the Lewis acid.
Formation of orthoester byproduct - This is a common side reaction with acetylated donors, especially with less nucleophilic acceptors.[1] - Use a promoter that efficiently converts the orthoester to the desired product. BF₃·Et₂O is often more effective than TMSOTf in promoting this conversion.[2] - Consider a two-step glycosylation-reacetylation protocol. After the initial glycosylation, reacetylate the crude product to convert any deacetylated byproducts back to the desired peracetylated glycoside.[3]
Deacetylation of the product - The loss of an acetyl group can occur, leading to more polar byproducts.[3] - Perform a reacetylation step on the crude reaction mixture using acetic anhydride (B1165640) and pyridine (B92270) after the glycosylation is complete.[3]
Suboptimal reaction temperature - The optimal temperature can be highly dependent on the specific donor, acceptor, and promoter combination.[4] Experiment with a range of temperatures, starting from low temperatures (e.g., -20°C to 0°C) and gradually warming to room temperature.

Problem 2: Poor Anomeric Selectivity (Formation of α- and β-Anomers)

Potential CauseRecommended Solution
Insufficient neighboring group participation - The acetate (B1210297) group at the C-2 position of the glucosamine (B1671600) residue in chitobiose is a "participating group" that should favor the formation of the 1,2-trans-glycoside (the β-anomer).[5] - Ensure the reaction conditions allow for the formation of the intermediate dioxolenium ion, which directs the nucleophilic attack to the β-face.
Anomerization of the product - Prolonged exposure to strong Lewis acids can cause the product to anomerize, leading to a mixture of α and β forms.[6] - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use the minimum effective amount of Lewis acid.
Reaction proceeding through an Sₙ1-like mechanism - If a highly stable oxocarbenium ion is formed, it can be attacked from either face, leading to a loss of stereoselectivity.[7] - Use of nitrile-based solvents (e.g., acetonitrile) can sometimes favor the formation of the β-anomer through solvent participation.[8]
Inappropriate choice of Lewis acid - The choice of Lewis acid can significantly impact the anomeric ratio. For phenol (B47542) O-glycosylations with donors having participating groups, BF₃·OEt₂ has been shown to be superior to TMSOTf in yielding exclusively 1,2-trans-glycosides.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome when using this compound as a glycosyl donor?

A: Due to the presence of an acetyl group at the C-2 position of the non-reducing end glucosamine unit, this compound typically acts as a participating glycosyl donor. This leads to the formation of a dioxolenium ion intermediate, which blocks the α-face of the anomeric carbon. Consequently, the glycosyl acceptor attacks from the β-face, resulting predominantly in the formation of the 1,2-trans-glycoside (β-anomer) .[5]

Q2: What are the most common side products in this compound glycosylation?

A: The most common side products are orthoesters and deacetylated glycosides . Orthoester formation is a known issue with donors that have participating acyl groups at C-2, particularly when the glycosyl acceptor is not highly nucleophilic.[1] Deacetylation can also occur under the reaction conditions, leading to a mixture of partially protected products.[3]

Q3: Which Lewis acid should I choose, BF₃·Et₂O or TMSOTf?

A: Both BF₃·Et₂O and TMSOTf are commonly used to activate peracetylated glycosyl donors. However, for donors with participating groups like this compound, BF₃·Et₂O is often preferred as it has been shown to be more effective at promoting the rearrangement of any formed orthoester intermediate to the desired 1,2-trans-glycoside.[2] TMSOTf, being a stronger Lewis acid, can sometimes lead to a mixture of anomers and other side products, especially with less nucleophilic acceptors.[2]

Q4: How can I minimize the formation of the unwanted α-anomer?

A: To minimize the formation of the α-anomer and favor the desired β-anomer:

  • Utilize the neighboring group participation of the C-2 acetate by using appropriate reaction conditions.

  • Choose a suitable Lewis acid, such as BF₃·Et₂O, which is known to favor the formation of 1,2-trans products.[2]

  • Optimize the reaction temperature; starting at lower temperatures can enhance selectivity.

  • Consider the use of nitrile solvents, which can assist in the formation of the β-anomer.[8]

  • Avoid prolonged reaction times and excessive amounts of Lewis acid to prevent anomerization of the product.[6]

Q5: Is it possible to synthesize the α-anomer using this compound?

A: While the C-2 acetate group strongly directs towards the β-anomer, achieving the α-anomer (the 1,2-cis-glycoside) would require overcoming this neighboring group participation. This is generally challenging and would necessitate different strategies, such as using a non-participating protecting group at the C-2 position (e.g., a benzyl (B1604629) ether), which would require a different starting material than this compound.

Experimental Protocols

General Protocol for BF₃·Et₂O-Catalyzed Glycosylation with this compound

This protocol provides a general guideline for the glycosylation of an alcohol acceptor with this compound using boron trifluoride etherate as a promoter.

  • Materials:

    • This compound (glycosyl donor)

    • Alcohol acceptor

    • Boron trifluoride etherate (BF₃·Et₂O)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Activated molecular sieves (4 Å)

  • Procedure:

    • To a solution of this compound (1.0 eq.) and the alcohol acceptor (1.2-1.5 eq.) in anhydrous DCM under an inert atmosphere (argon or nitrogen), add freshly activated 4 Å molecular sieves.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0°C.

    • Slowly add BF₃·Et₂O (1.5-2.0 eq.) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding triethylamine (B128534) (Et₃N).

    • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired β-glycoside.

Visualizations

Logical Workflow for Troubleshooting Glycosylation Reactions

troubleshooting_workflow Troubleshooting this compound Glycosylation start Start Glycosylation Reaction check_yield Low Yield? start->check_yield check_anomers Mixture of Anomers? check_yield->check_anomers No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_products Side Products Formed check_yield->side_products Yes ngp_issue Ineffective Neighboring Group Participation check_anomers->ngp_issue Yes anomerization Product Anomerization check_anomers->anomerization Yes end Successful Glycosylation check_anomers->end No solution1 Increase reaction time/promoter concentration. Ensure anhydrous conditions. incomplete_reaction->solution1 solution2 Use BF3.Et2O as promoter. Consider reacetylation step. side_products->solution2 solution3 Optimize Lewis acid and temperature. Use nitrile solvent. ngp_issue->solution3 solution4 Reduce reaction time/promoter concentration. Monitor reaction closely. anomerization->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: A flowchart for troubleshooting common issues in this compound glycosylation.

Mechanism of Neighboring Group Participation

ngp_mechanism Neighboring Group Participation by C2-Acetate donor This compound Donor (β-anomer with Leaving Group 'LG') activation Lewis Acid Activation (e.g., BF3.Et2O) donor->activation - LG dioxolenium Dioxolenium Ion Intermediate (blocks α-face) activation->dioxolenium attack Nucleophilic Attack by Acceptor (ROH) (from β-face) dioxolenium->attack product 1,2-trans-Glycoside (β-anomer) attack->product

Caption: The mechanism of β-glycoside formation via neighboring group participation.

References

Column chromatography conditions for purifying chitobiose octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Chitobiose Octaacetate

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard stationary phase for purifying this compound?

A1: The standard and most effective stationary phase for purifying peracetylated carbohydrates like this compound is silica (B1680970) gel (SiO₂).[1][2][3] Normal-phase chromatography on silica is ideal because the acetyl groups make the molecule non-polar enough to be soluble in organic solvents, allowing for separation based on polarity.[2][3]

Q2: Which mobile phase (eluent) system is recommended?

A2: The choice of mobile phase is critical and depends on the polarity of the crude product. A gradient elution is typically employed. Common solvent systems include:

  • Hexane (B92381)/Ethyl Acetate (B1210297): A gradient starting from a low polarity mixture (e.g., 10:1 hexane:EtOAc) and gradually increasing the proportion of the more polar ethyl acetate is effective.[1]

  • Dichloromethane (B109758)/Methanol (B129727): A gradient starting with 100% dichloromethane and slowly introducing methanol (e.g., from 0% to 10%) can also provide excellent separation.[4]

The optimal ratio should first be determined by Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.2-0.3 for the desired product.

Q3: How can I monitor the separation and identify fractions containing the pure product?

A3: Thin Layer Chromatography (TLC) is the primary method for monitoring the purification.[1]

  • Procedure: Small aliquots from collected fractions are spotted on a silica gel TLC plate and developed in the solvent system used for the column.

  • Visualization: Since this compound is not UV-active, a chemical stain is required for visualization. A common method is to dip the plate in a 10% sulfuric acid in ethanol (B145695) solution and then heat it gently with a heat gun until dark spots appear.[1]

For automated flash chromatography systems, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative for detection.[2]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

1. Preparation of the Slurry and Column Packing:

  • Choose a glass column of appropriate size for the amount of crude material.
  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:EtOAc).
  • Pour the slurry into the column, ensuring no air bubbles are trapped. Open the stopcock to allow the solvent to drain, settling the silica bed.
  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
  • Carefully add the silica-adsorbed sample onto the sand layer in the column.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase according to the gradient determined by TLC analysis (e.g., increase the percentage of ethyl acetate or methanol).
  • Collect fractions of a consistent volume (e.g., 10-20 mL) in labeled test tubes.

4. Analysis and Product Recovery:

  • Analyze the collected fractions using TLC with a staining agent to identify those containing the pure product.
  • Combine the pure fractions into a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Summary of Chromatography Conditions

ParameterRecommended Conditions
Stationary Phase Silica Gel (High-purity grade, 40-63 µm particle size)[1]
Mobile Phase System 1 Hexane / Ethyl Acetate (Gradient elution)[1]
Mobile Phase System 2 Dichloromethane / Methanol (Gradient elution)[4]
Detection Method Thin Layer Chromatography (TLC) with 10% H₂SO₄ in Ethanol stain and heating[1]
Alternative Detection Evaporative Light Scattering Detector (ELSD)[2]
Loading Method Dry loading (adsorbing crude product onto silica gel)

Visualizations

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Recovery prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load onto Column pack_col->load_sample dissolve Dissolve Crude Product dry_load Adsorb on Silica (Dry Load) dissolve->dry_load dry_load->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure this compound evap->pure

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

Problem: The product is eluting too quickly (Rf is too high).

  • Potential Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the eluent. Reduce the proportion of the more polar solvent (e.g., use more hexane in a hexane/EtOAc system).

Problem: The product is not eluting from the column (Rf is too low or zero).

  • Potential Cause: The mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., add more ethyl acetate or methanol) until the product begins to move down the column.

Problem: Poor separation between the product and impurities (spots are overlapping on TLC).

  • Potential Causes:

    • Inappropriate solvent system.

    • Column was overloaded with crude material.

    • Column was packed improperly (channeling).

  • Solutions:

    • Develop a new solvent system using TLC by testing different solvent combinations (e.g., trying dichloromethane/ether if hexane/EtOAc fails).

    • Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.

    • Repack the column carefully, ensuring a uniform and compact bed.

Problem: The spots on the TLC plate are streaking or "tailing".

  • Potential Causes:

    • The compound is acidic or basic and is interacting strongly with the silica.

    • The sample was not fully dissolved or was overloaded on the column.

  • Solutions:

    • Add a small amount of a modifier to the mobile phase. For example, add 0.1% triethylamine (B128534) for basic compounds or 0.1% acetic acid for acidic compounds.

    • Ensure the sample is fully dissolved before loading and consider using the dry loading method to ensure a concentrated starting band.

G cluster_rf Rf Issues cluster_sep Separation Issues start Problem Encountered rf_high High Rf (Elutes too fast) start->rf_high rf_low Low Rf (Doesn't elute) start->rf_low poor_sep Poor Separation (Overlapping Spots) start->poor_sep tailing Spot Tailing (Streaking) start->tailing sol_rf_high Solution: Decrease eluent polarity rf_high->sol_rf_high sol_rf_low Solution: Increase eluent polarity rf_low->sol_rf_low sol_poor_sep Solutions: - Change solvent system - Reduce sample load - Repack column poor_sep->sol_poor_sep sol_tailing Solutions: - Add modifier (acid/base) - Ensure full dissolution - Use dry loading tailing->sol_tailing

Caption: A troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of orthoester byproducts during glycosylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is orthoester formation in the context of glycosylation?

A1: Orthoester formation is a common side reaction during glycosylation, particularly when using glycosyl donors with a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position.[1][2] Instead of the desired glycosidic bond, a cyclic orthoester is formed. This occurs when the nucleophilic acceptor alcohol attacks the intermediate 1,2-acyloxonium ion at the carbonyl carbon of the ester group, rather than at the anomeric carbon.[3]

Q2: Why is orthoester formation considered an undesirable side reaction?

A2: Orthoester formation is problematic because it consumes the starting materials and reduces the yield of the desired glycosidic product. Orthoesters are often the kinetically favored product, meaning they can form more rapidly than the intended glycoside under certain conditions.[3] While they can sometimes be converted to the desired product, this requires an additional reaction step and may not be efficient, complicating the purification process.[1][4]

Q3: What is the general mechanism leading to orthoester formation?

A3: The mechanism involves the departure of the anomeric leaving group, assisted by the neighboring C-2 acyl protecting group. This forms a resonance-stabilized 1,2-acyloxonium ion intermediate. This intermediate can then be attacked by the acceptor alcohol at two different electrophilic sites:

  • Pathway A (Desired Glycosylation): Attack at the anomeric carbon (C-1) leads to the formation of the desired 1,2-trans-glycoside.

  • Pathway B (Orthoester Formation): Attack at the acyl-carbon center leads to the formation of the 1,2-orthoester byproduct.[3]

Below is a diagram illustrating these competing reaction pathways.

G cluster_intermediate Key Intermediate Donor Glycosyl Donor (with C-2 Acyl Group) Intermediate 1,2-Acyloxonium Ion Donor->Intermediate Activation (Promoter) Acceptor Acceptor Alcohol (R'-OH) Glycoside Desired Product (1,2-trans-Glycoside) Intermediate->Glycoside Pathway A: Attack at C-1 + R'-OH Orthoester Side Product (Orthoester) Intermediate->Orthoester Pathway B: Attack at Acyl-Carbon + R'-OH

Caption: Competing pathways of glycosylation vs. orthoester formation.

Troubleshooting Guide: Minimizing Orthoester Formation

Q4: My glycosylation reaction is producing a high percentage of the orthoester byproduct. What is the first thing I should check?

A4: The first and often most critical parameter to investigate is the reaction temperature . Many side reactions, including orthoester formation, are highly temperature-dependent.[5] Glycosylations should be performed below the donor's specific "activation temperature" to avoid these deleterious side reactions.[5][6]

  • Troubleshooting Step: If possible, run the reaction at a lower temperature. For example, if the reaction was run at room temperature, try 0°C, -20°C, or even -78°C. It is crucial to find a balance, as excessively low temperatures can lead to very sluggish or incomplete reactions.[5]

Q5: How does my choice of protecting group at the C-2 position affect orthoester formation?

A5: The C-2 protecting group is a primary determinant of the reaction outcome. Standard acyl groups like acetyl (Ac) and benzoyl (Bz) are known as "participating groups" and are directly involved in forming the acyloxonium ion intermediate that leads to orthoesters.[1][2]

  • Troubleshooting Step 1 (Alternative Participating Groups): Consider using a more sterically hindered or electronically modified participating group. For instance, the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been specifically designed to provide robust 1,2-trans stereocontrol while completely suppressing orthoester formation.[7]

  • Troubleshooting Step 2 (Non-Participating Groups): If a 1,2-cis glycosidic linkage is desired, or if orthoester formation is intractable, switch to a non-participating group at C-2, such as a benzyl (B1604629) ether (Bn) or a phthalimido (Phth) group. Note that this will fundamentally change the stereochemical outcome of the reaction.

Q6: Can the choice of solvent help reduce orthoester formation?

A6: Yes, the solvent plays a significant role. While there is no universal "best" solvent, some are known to influence the reaction pathway.

  • Troubleshooting Step: The choice of solvent should be treated as a key variable for optimization.

    • Non-coordinating solvents like dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used.

    • Coordinating solvents like acetonitrile (B52724) (MeCN) or propionitrile (B127096) (EtCN) can sometimes act as temporary nucleophiles, intercepting the intermediate and potentially altering the product distribution.

    • Ether-based solvents (e.g., diethyl ether, THF) are known to favor the formation of α-glycosides (1,2-cis for glucose) and may help steer the reaction away from the orthoester pathway under certain conditions.[8]

Q7: The reaction is still favoring the orthoester. Should I change the promoter?

A7: Absolutely. The promoter (Lewis or Brønsted acid) is critical in activating the glycosyl donor and can influence the stability and reactivity of the key intermediates.

  • Troubleshooting Step: The strength and type of promoter can be modified. For instance, with trichloroacetimidate (B1259523) donors, common promoters like TMSOTf or BF₃·OEt₂ have been shown to yield the orthoester as the major product under certain conditions.[1] Sometimes a stronger Lewis acid can promote the in-situ rearrangement of a formed orthoester into the desired glycoside.[4] Conversely, a milder activation system might favor the desired glycosylation if the orthoester is formed under more aggressive conditions. Promoter screening is a crucial part of methods development.

Q8: Can I convert the unwanted orthoester back to the desired glycoside?

A8: Yes, in many cases, the isolated orthoester can be converted to the thermodynamically more stable 1,2-trans-glycoside.[3] This is typically achieved by treating the orthoester with a catalytic amount of a protic or Lewis acid.[1][9] Strong acids like silver triflate (AgOTf) have been shown to be effective in promoting this rearrangement.[4]

Data Summary

The following table summarizes the effect of different reaction parameters on the product distribution in glycosylation reactions prone to orthoester formation.

Glycosyl DonorAcceptorPromoter/CatalystSolventTemp. (°C)Product Ratio (Glycoside:Orthoester)Reference
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidateSugar alcohol 3TMSOTf (0.1 eq)CH₂Cl₂-78 to rtMajor Orthoester (83-100% yield of orthoester)[1]
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidateSugar alcohol 3BF₃·OEt₂ (0.1 eq)CH₂Cl₂-78 to rtMajor Orthoester (83-100% yield of orthoester)[1]
3,4,6-Tri-O-acetyl-1,2-O-alkoxyethylidene-α-D-glucopyranoseMonochloroethanolHgBr₂NitromethaneRefluxMainly β-glycoside[10]
3,4,6-Tri-O-acetyl-1,2-O-alkoxyethylidene-α-D-glucopyranoseDichloroethanolHgBr₂NitromethaneReflux~1:1 (α-glycoside : β-glycoside)[10]
3,4,6-Tri-O-acetyl-1,2-O-alkoxyethylidene-α-D-glucopyranoseTrichloroethanolHgBr₂NitromethaneRefluxMainly α-glycoside[10]
Glucosyl bromide with C2-DMNPA protecting groupp-(methoxycarbonyl)phenolAg₂CO₃ToluenertGlycoside only, no orthoester detected[7]

Experimental Protocols

Representative Protocol for Minimizing Orthoester Formation via Temperature Control

This protocol describes a general procedure for the glycosylation of a primary alcohol using a glycosyl trichloroacetimidate donor, with an emphasis on temperature control to disfavor orthoester formation.

1. Materials and Reagents:

  • Glycosyl Donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate): 1.0 eq

  • Glycosyl Acceptor (e.g., a primary alcohol): 1.2 - 1.5 eq

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf): 0.1 - 0.2 eq

  • Inert Gas (Argon or Nitrogen)

2. Reaction Setup:

  • Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.

  • Seal the flask with a septum and purge with inert gas for 5-10 minutes.

  • Add anhydrous DCM via syringe to dissolve the reactants.

  • Cool the reaction mixture to the desired starting temperature (e.g., -78°C, using a dry ice/acetone bath). Stir for 30 minutes to allow for equilibration and drying by the sieves.

3. Glycosylation Reaction:

  • Prepare a stock solution of the promoter (TMSOTf) in anhydrous DCM.

  • Slowly add the promoter solution dropwise to the cold, stirring reaction mixture over 10-15 minutes. A color change may be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). It is crucial to compare the reaction mixture to spots of the starting donor, acceptor, and a co-spot. The formation of a new, less polar spot typically indicates the glycoside product, while the orthoester may appear as another distinct spot.

  • Maintain the low temperature throughout the reaction. Based on the principles of kinetic control, it is critical to avoid warming the mixture, as higher temperatures may accelerate the formation of the orthoester byproduct.[5][6]

4. Work-up and Purification:

  • Once the TLC indicates consumption of the donor, quench the reaction by adding a few drops of a hindered base (e.g., 2,6-lutidine or triethylamine) directly to the cold reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Dilute the mixture with DCM and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to separate the desired glycoside from any unreacted acceptor and orthoester byproduct.

References

Technical Support Center: Acyl Migration in Peracetylated Sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to acyl migration in peracetylated sugars during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a mixture of unexpected isomers in my final product after a reaction involving a partially acetylated sugar. Could this be due to acyl migration?

A1: Yes, it is highly probable. Acyl migration is a common intramolecular reaction in compounds with multiple hydroxyl groups in close proximity, such as carbohydrates.[1][2][3] It can lead to a mixture of constitutional isomers, complicating purification and characterization. The migration is essentially an exchange of an ester group between adjacent hydroxyl groups.[4]

Troubleshooting Steps:

  • Confirm the presence of free hydroxyl groups: Acyl migration requires a free hydroxyl group adjacent to an acetylated one. Ensure your starting material was indeed partially acetylated or that unintended deacetylation did not occur.

  • Analyze reaction conditions: Acyl migration can be catalyzed by acid, base, or even Lewis acids. Review your reaction and work-up conditions (pH, temperature, solvents) to identify potential triggers.[4]

  • Re-evaluate purification methods: Some purification techniques, such as chromatography on silica (B1680970) gel, can sometimes promote acyl migration if the silica is slightly acidic or if protic solvents are used.

Q2: What are the key factors that influence the rate of acyl migration?

A2: The rate of acyl migration is influenced by several critical factors:

  • Stereochemistry: Migration between adjacent cis-hydroxyl groups is significantly faster than between trans-hydroxyl groups.[1] For example, the O2 → O3 migration is about eight times faster in a mannopyranoside (with cis hydroxyls at C2 and C3) compared to a glucopyranoside (with trans hydroxyls).[1]

  • pH and Catalysts: Both acidic and basic conditions can catalyze the reaction.[1] The migration rate increases with pH, suggesting a mechanism that often involves the deprotonation of a hydroxyl group.[2][4][5] This anionic pathway is often the most prominent at higher pH.[4]

  • Acyl Group Structure: The electronic and steric properties of the acyl group are important.[6][7]

    • Electron-withdrawing groups on the acyl moiety increase the electrophilicity of the carbonyl carbon, thus increasing the migration rate.[4]

    • Sterically bulky groups (e.g., pivaloyl or benzoyl) migrate much slower than smaller groups like acetyl.[4][7] This is a key strategy used to prevent migration.

  • Anomeric Configuration: The configuration at the anomeric position (α or β) can influence the migration rate between secondary hydroxyl groups. For instance, acetyl group migration in a β-glucopyranoside is, on average, twice as fast as in the α-anomer.[1]

  • Position of Hydroxyl Groups: Migration from a secondary to a primary hydroxyl group (e.g., O4 → O6) is generally favored and rapid because it proceeds through a stable six-membered ring transition state.[1][6]

Q3: How can I prevent or minimize acyl migration during my experiments?

A3: Preventing unwanted acyl migration is crucial for successful synthesis. Here are several effective strategies:

  • Choose a Bulky Protecting Group: Instead of acetyl groups, consider using bulkier acyl groups like benzoyl (Bz) or pivaloyl (Piv).[4] Their steric hindrance significantly reduces the rate of migration.

  • Control pH: Maintain neutral or slightly acidic conditions (pH 4-5) during reactions and work-up, as acyl glucuronides are relatively stable under these conditions.[8] Avoid basic conditions whenever possible.

  • Low Temperature: Perform reactions at the lowest feasible temperature to slow down the kinetics of the migration.

  • Orthogonal Protecting Group Strategy: Use protecting groups that are stable under the reaction conditions where acyl groups are labile. For example, benzyl (B1604629) ethers are stable under both acidic and basic conditions commonly used for manipulating acyl groups.[9]

  • Minimize Reaction Time: Shorter reaction times reduce the opportunity for migration to occur.

  • Careful Choice of Reagents: When performing reactions such as selective deprotection, choose mild and highly regioselective methods.[10][11]

Q4: My glycosylation reaction is giving low yields and a complex mixture of side products, including what looks like an orthoester. Is this related to the C2-acetyl group?

A4: Yes, this is a classic issue in glycosylation chemistry. The acetyl group at the C2 position can act as a participating neighboring group. Instead of direct attack by the acceptor alcohol at the anomeric center, the C2-acetyl carbonyl oxygen can attack first, forming a cyclic 1,2-acyloxonium ion intermediate. This intermediate is often in equilibrium with a neutral orthoester side product.[12]

The formation of a stable orthoester can halt the desired glycosylation reaction, leading to lower yields of the target 1,2-trans-glycoside.[12][13]

Diagrams and Workflows

Mechanism of Base-Catalyzed Acyl Migration

The diagram below illustrates the widely accepted mechanism for base-catalyzed acyl migration between two adjacent hydroxyl groups. The process begins with the deprotonation of the free hydroxyl group, followed by a nucleophilic attack on the neighboring acyl carbonyl, forming a tetrahedral orthoester intermediate, which then resolves to the migrated product.

Caption: Base-catalyzed acyl migration via an orthoester intermediate.

Troubleshooting Workflow for Unexpected Isomers

If you are observing unexpected isomers, use this workflow to diagnose the potential cause and find a solution.

Troubleshooting_Workflow start Unexpected Isomers Observed check_conditions Analyze Reaction & Work-up Conditions start->check_conditions is_basic Conditions Basic (pH > 7)? check_conditions->is_basic is_acidic Conditions Acidic (pH < 6)? is_basic->is_acidic No cause_base High probability of base-catalyzed acyl migration. is_basic->cause_base Yes is_neutral Conditions Neutral? is_acidic->is_neutral No cause_acid Acid-catalyzed migration or orthoester rearrangement possible. is_acidic->cause_acid Yes cause_other Consider other factors: - High temperature? - Long reaction time? - Active chromatography media? is_neutral->cause_other Yes solution_base Solution: - Buffer reaction to pH ~6-7. - Use non-basic work-up. - Lower temperature. cause_base->solution_base solution_acid Solution: - Use milder acid or buffer. - Consider non-participating  protecting groups (e.g., Benzyl). cause_acid->solution_acid solution_other Solution: - Reduce temperature and time. - Use deactivated silica/alumina. - Switch to bulkier acyl groups (Benzoyl). cause_other->solution_other

Caption: Diagnostic workflow for troubleshooting acyl migration.

Quantitative Data Summary

The relative rates of acyl migration are highly dependent on the structure of the sugar and the acyl group. While exact rates are specific to a given set of conditions (pH, temperature, solvent), general trends can be summarized.

Migration TypeSubstrate ExampleRelative Rate ComparisonKey FactorReference
Stereochemistry manno-pyranoside vs. gluco-pyranoside (O2→O3)manno is ~8x fastercis-diol arrangement
gluco-pyranoside vs. galacto-pyranoside (O4→O6)gluco is ~4x fasterPreferred orientation of primary -OH[1]
Anomeric Effect Me β-glucopyranoside vs. Me α-glucopyranosideβ-anomer is ~2x fasterEquatorial vs. Axial anomeric substituent[1]
Acyl Group Sterics Acetyl vs. PivaloylAcetyl migrates significantly fasterSteric hindrance of the acyl group[4][7]
Stereochemistry of Acyl Group (R)-2-phenylpropionic acid glucuronide vs. (S)-isomer(R)-isomer migrates ~2x faster (k₁₂)Stereochemistry of the acyl group itself

Experimental Protocols

Protocol 1: Regioselective 1-O-Deacetylation of Peracetylated Sugars

This protocol is useful for preparing glycosyl donors with a free anomeric hydroxyl group, which are valuable intermediates in synthesis.

Objective: To selectively remove the anomeric acetate (B1210297) from a fully acetylated sugar.

Method: Based on the procedure described by Chittaboina, Hodges, and Wang.[14]

Materials:

  • Peracetylated sugar (e.g., β-D-glucose pentaacetate)

  • Ammonium (B1175870) acetate (NH₄OAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the peracetylated sugar (1.0 eq) in anhydrous DMF.

  • Add ammonium acetate (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 50 °C, to speed up the reaction) and monitor its progress by TLC.

  • Upon completion (typically a few hours, disappearance of starting material), pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the 1-O-deacetylated product.

Protocol 2: General Peracetylation of a Monosaccharide

This protocol is a standard method to protect all hydroxyl groups of a sugar as acetates.

Objective: To fully acetylate a monosaccharide.

Method: Based on standard procedures in carbohydrate chemistry.[15]

Materials:

  • Monosaccharide (e.g., D-glucose)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Pyridine (B92270), anhydrous (can also act as catalyst) or Sodium Acetate (NaOAc), anhydrous

  • Ice bath

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the monosaccharide (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (5-10 eq, a generous excess to ensure complete reaction) to the suspension with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight, or until the reaction mixture becomes a clear, homogeneous solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture again in an ice bath and slowly quench by adding ice-cold water.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic acid), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the peracetylated sugar, which can often be recrystallized.

References

Technical Support Center: Enhancing the Reactivity of Chitobiose Octaacetate as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the reactivity of chitobiose octaacetate in glycosylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a glycosyl donor?

This compound is a peracetylated disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a stable, crystalline, and easily handled precursor for the synthesis of chitooligosaccharides and glycoconjugates. The acetate (B1210297) protecting groups enhance its solubility in organic solvents commonly used for glycosylation reactions.

Q2: What are the main challenges encountered when using this compound as a glycosyl donor?

The primary challenges include its moderate reactivity and the influence of the N-acetyl group at the C-2 position. This group can participate in the reaction, leading to the formation of a stable oxazoline (B21484) intermediate, which can slow down the reaction rate and affect the stereochemical outcome. Common issues include low yields, incomplete reactions, and the formation of side products.[1]

Q3: Which Lewis acids are typically used to activate this compound?

Commonly used Lewis acids for activating peracetylated glycosyl donors like this compound include Boron Trifluoride Etherate (BF₃·Et₂O) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf). The choice of Lewis acid can significantly impact the reaction rate and the stereoselectivity of the glycosidic bond formation.[2][3]

Q4: How can I improve the yield of my glycosylation reaction with this compound?

Several strategies can be employed to improve yields:

  • Optimization of the Lewis Acid: The type and amount of Lewis acid are critical. A stronger Lewis acid like TMSOTf may be required for less reactive acceptors.

  • Reaction Temperature: Adjusting the temperature can influence the reaction rate and selectivity. Reactions are often started at low temperatures (e.g., -78°C or 0°C) and gradually warmed.

  • Anhydrous Conditions: Strict exclusion of moisture is crucial, as water can hydrolyze the activated donor and the Lewis acid.

  • High-Purity Reagents: Using highly pure donor, acceptor, and solvent is essential for minimizing side reactions.

Q5: What is the role of the N-acetyl group at the C-2 position?

The N-acetyl group at the C-2 position can act as a neighboring participating group. It can attack the anomeric center to form a bicyclic oxazoline intermediate. This intermediate is relatively stable and its formation can influence the stereochemical outcome, typically favoring the formation of 1,2-trans-glycosides (β-linkages). However, the formation of this stable intermediate can also slow down the overall reaction rate.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Inactive Lewis Acid: The Lewis acid may have degraded due to exposure to moisture. 2. Insufficient Activation: The amount of Lewis acid may be too low, or it may not be strong enough for the specific acceptor. 3. Low Reactivity of Acceptor: The glycosyl acceptor may be sterically hindered or electronically deactivated. 4. Low Temperature: The reaction temperature may be too low for the activation energy to be overcome.1. Use a fresh bottle of Lewis acid or distill it before use. 2. Increase the equivalents of the Lewis acid or switch to a more powerful one (e.g., from BF₃·Et₂O to TMSOTf). 3. Increase the reaction time and/or temperature. Consider using a larger excess of the acceptor. 4. Allow the reaction to slowly warm to room temperature or even gently heat it, while monitoring for decomposition.
Low Yield of Desired Product 1. Formation of Side Products: Common side reactions include the formation of an oxazoline byproduct, hydrolysis of the donor, or elimination to form a glycal. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Product Degradation: The desired product might be unstable under the reaction or work-up conditions.1. Monitor the reaction closely by TLC to identify the formation of major byproducts. Adjusting the temperature or the rate of Lewis acid addition can sometimes minimize side reactions. 2. Increase the reaction time and continue to monitor by TLC until the starting material is consumed. 3. Ensure a mild work-up procedure. For example, quench the reaction at low temperature with a base like pyridine (B92270) or triethylamine (B128534) before warming up.
Formation of Multiple Products 1. Anomerization: A mixture of α and β anomers may be formed. 2. Rearrangement Products: The acceptor or the product might undergo rearrangements under the acidic conditions.1. The stereochemical outcome is influenced by the solvent, temperature, and the nature of the donor and acceptor. For 1,2-trans products, a participating solvent like acetonitrile (B52724) can be beneficial. For 1,2-cis products, non-participating solvents like dichloromethane (B109758) are preferred. Careful optimization of the Lewis acid and temperature is required. 2. Use less harsh conditions (e.g., lower temperature, weaker Lewis acid) and shorter reaction times.
Difficulty in Product Purification 1. Co-elution of Byproducts: Side products may have similar polarity to the desired product. 2. Presence of Unreacted Starting Materials: High concentrations of unreacted donor or acceptor can complicate purification.1. Employ different chromatography techniques (e.g., reverse-phase HPLC) or try different solvent systems for column chromatography. 2. Ensure the reaction goes to completion. If the acceptor is in large excess, consider a work-up step to remove it before chromatography.

Data Presentation

Comparison of Common Lewis Acids for this compound Activation
Lewis AcidRelative StrengthTypical Stereoselectivity with Participating N-acetyl GroupKey Considerations
Boron Trifluoride Etherate (BF₃·Et₂O) ModerateGenerally favors the 1,2-trans (β) product due to SN2-like pathway.[2][3]A versatile and commonly used Lewis acid. May require higher temperatures or longer reaction times for less reactive acceptors.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) StrongCan lead to a mixture of anomers. The SN1-like pathway through an oxocarbenium ion intermediate can reduce stereoselectivity.[2][3]A very powerful Lewis acid that can activate even less reactive donors. Reactions are typically faster but may be less selective. Requires very low temperatures to control reactivity.
Iron(III) Chloride (FeCl₃) Mild to ModerateCan promote 1,2-trans glycosylation.[4]An inexpensive and environmentally benign alternative. May offer a good balance between reactivity and selectivity for certain substrates.

Note: The optimal Lewis acid and reaction conditions are highly dependent on the specific glycosyl acceptor being used.

Experimental Protocols

Representative Protocol for Lewis Acid-Catalyzed Glycosylation using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (glycosyl donor)

  • Glycosyl acceptor

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (e.g., BF₃·Et₂O or TMSOTf)

  • Inert gas (Argon or Nitrogen)

  • Molecular sieves (4 Å)

  • Quenching solution (e.g., triethylamine or saturated sodium bicarbonate)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. Add activated molecular sieves to the reaction flask.

  • Reactant Setup: In the reaction flask, dissolve this compound (1 equivalent) and the glycosyl acceptor (1.2-2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40°C for TMSOTf, 0°C for BF₃·Et₂O).

  • Lewis Acid Addition: Slowly add the Lewis acid (1.1-2 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete (or no further progress is observed), quench the reaction by adding a suitable base (e.g., triethylamine or pyridine) or by pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate.

  • Work-up: Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Visualizations

Experimental Workflow for this compound Glycosylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dry Glassware & Add Molecular Sieves reactants Dissolve Donor & Acceptor in Anhydrous Solvent prep->reactants cool Cool to Reaction Temperature reactants->cool add_lewis Add Lewis Acid cool->add_lewis monitor Monitor by TLC add_lewis->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Glycoside purify->product

Caption: A typical experimental workflow for a glycosylation reaction.

Troubleshooting Logic for Low Yields

troubleshooting_low_yield start Low Yield check_lewis Is the Lewis Acid active and sufficient? start->check_lewis check_conditions Are reaction conditions optimal? check_lewis->check_conditions Yes solution_lewis Use fresh/more Lewis acid or a stronger one. check_lewis->solution_lewis No check_acceptor Is the acceptor reactive? check_conditions->check_acceptor Yes solution_conditions Increase temperature/time. Ensure anhydrous conditions. check_conditions->solution_conditions No check_acceptor->start Yes, reconsider approach solution_acceptor Increase excess of acceptor. Allow for longer reaction time. check_acceptor->solution_acceptor No

Caption: A decision tree for troubleshooting low-yield glycosylations.

Potential Reaction Pathway with N-Acetyl Group Participation

reaction_pathway donor This compound (Donor) activated_donor Activated Donor (Oxocarbenium Ion Intermediate) donor->activated_donor + Lewis Acid oxazoline Oxazoline Intermediate activated_donor->oxazoline Neighboring Group Participation product β-Glycoside (1,2-trans product) activated_donor->product + Acceptor (NuH) (Direct Attack) oxazoline->product + Acceptor (NuH)

Caption: The role of the N-acetyl group in the reaction mechanism.

References

Removal of unreacted starting material from chitobiose octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chitobiose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and other impurities from your this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

The primary impurities in a typical this compound synthesis, which involves the acetylation of chitobiose with a reagent like acetic anhydride, are unreacted chitobiose and partially acetylated chitobiose intermediates. Residual acetylating agent and catalyst may also be present.

Q2: How can I monitor the progress of the acetylation reaction?

Thin-Layer Chromatography (TLC) is an effective method to monitor the progress of the reaction.[1][2] As the reaction proceeds, the polar chitobiose (starting material) will be converted to the less polar, fully acetylated this compound (product). This change in polarity results in a significant difference in the Retention Factor (Rf) values on a silica (B1680970) gel TLC plate.

Q3: What is a typical solvent system for TLC analysis of this compound?

A common mobile phase for analyzing acetylated oligosaccharides on silica gel TLC is a mixture of a non-polar solvent and a polar solvent.[1] A starting point could be a mixture of hexane (B92381) and ethyl acetate (B1210297). For instance, a 3:7 (v/v) mixture of hexane-ethyl acetate has been used for acetylated trisaccharides, resulting in an Rf of 0.3 for the product.[1] The optimal ratio may need to be determined empirically for this compound.

Q4: How can I visualize the spots on the TLC plate?

Since chitobiose and its acetylated derivatives are often not visible under UV light unless they possess a UV-active protecting group, a chemical stain is typically required for visualization. A common method is to use a p-anisaldehyde or ceric sulfate (B86663) stain followed by gentle heating. For a more general approach, an iodine chamber can also be used to visualize the spots.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise.

Problem Potential Cause Suggested Solution
Product does not crystallize The solution is not supersaturated; too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. Add a seed crystal of pure this compound if available.
Product oils out instead of crystallizing The melting point of the product is lower than the boiling point of the solvent.Use a solvent with a lower boiling point or a co-solvent system to lower the overall boiling point.
High concentration of impurities.First, attempt a preliminary purification by column chromatography to remove the bulk of the impurities, then proceed with recrystallization.
Low recovery of purified product Too much solvent was used, and a significant amount of product remains in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly to maximize crystal precipitation.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent to the solution before filtration to prevent premature crystallization.
Column Chromatography Issues

Column chromatography is a versatile method for separating this compound from its less polar impurities.

Problem Potential Cause Suggested Solution
Poor separation of product and starting material Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. A good starting point for acetylated oligosaccharides on silica gel is a gradient of chloroform (B151607) and methanol (B129727).[2]
Column overloading.Use a larger column or reduce the amount of crude material loaded onto the column.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product elutes too quickly (with the solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the chloroform to methanol ratio).
Product does not elute from the column Mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the methanol to chloroform ratio).
Streaking or tailing of spots on TLC of collected fractions The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase to neutralize active sites on the silica gel.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and apply it carefully to the top of the column.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom of the plate to mark the origin.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution on the origin line. Also, spot the chitobiose starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., hexane:ethyl acetate, 3:7 v/v). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. After the plate has dried, visualize the spots using a p-anisaldehyde stain followed by gentle heating with a heat gun. The product, this compound, should have a higher Rf value (travel further up the plate) than the more polar starting material, chitobiose.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[2]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Starting Material Purity (%) Final Product Purity (%) Recovery Yield (%) Notes
Recrystallization e.g., 80e.g., >98e.g., 60-80Can be effective for removing small amounts of impurities. Yield may be lower due to product solubility in the mother liquor.
Column Chromatography e.g., 80e.g., >99e.g., 70-90Highly effective for separating compounds with different polarities. Can be scaled up.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Chitobiose Octaacetate Mixture tlc_analysis TLC Analysis crude->tlc_analysis Monitor Purity column_chromatography Column Chromatography tlc_analysis->column_chromatography Significant Impurities recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities pure_product Pure Chitobiose Octaacetate column_chromatography->pure_product impurities Impurities (Unreacted Starting Material) column_chromatography->impurities recrystallization->pure_product recrystallization->impurities

Caption: General workflow for the purification of this compound.

Logical Relationship for Troubleshooting Crystallization

crystallization_troubleshooting start Dissolved Crude Product in Hot Solvent cool Cool Solution start->cool no_crystals No Crystals Form cool->no_crystals oiling_out Product Oils Out cool->oiling_out crystals_form Crystals Form cool->crystals_form scratch Scratch Flask no_crystals->scratch Try seed Add Seed Crystal no_crystals->seed Try concentrate Concentrate Solution no_crystals->concentrate Try change_solvent Change Solvent/ Use Co-solvent oiling_out->change_solvent Try pre_purify Pre-purify by Chromatography oiling_out->pre_purify Try scratch->crystals_form seed->crystals_form concentrate->cool change_solvent->start pre_purify->start

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Chitobiose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis of chitobiose octaacetate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: My reaction is incomplete, and I see a mix of partially acetylated products on my TLC plate. What could be the cause?

Answer: Incomplete acetylation is a common issue in carbohydrate chemistry. Several factors could be at play:

  • Insufficient Reagents: The molar ratio of acetic anhydride (B1165640) to the hydroxyl groups on chitobiose is critical. A significant excess of acetic anhydride is typically required.[1]

  • Inactive Catalyst: If using a catalyst like sodium acetate (B1210297), ensure it is anhydrous. Moisture can deactivate the catalyst and hydrolyze the acetic anhydride. For Lewis acid catalysts like Indium (III) triflate, ensure it has not degraded.[2][3]

  • Low Reaction Temperature or Short Reaction Time: Peracetylation reactions can be slow. While some modern methods use microwave assistance to shorten reaction times, traditional methods may require several hours to proceed to completion.[2][4] Long reaction times (e.g., 12 hours) are common in classic methods using pyridine (B92270).[2]

  • Poor Solubility: The starting chitobiose must be sufficiently soluble in the reaction medium for the acetylation to proceed efficiently. Some carbohydrates have poor solubility in neat acetic anhydride, which can hinder the reaction.[2]

Solutions:

  • Increase the equivalents of acetic anhydride. A common protocol for other sugars uses 30 equivalents.[2]

  • Ensure all reagents and glassware are thoroughly dried before use.

  • Extend the reaction time or cautiously increase the reaction temperature, monitoring for degradation by TLC.

  • If solubility is an issue, consider a different solvent system. While pyridine is often used, its toxicity is a drawback.[1][4] Dichloromethane is another option with certain catalysts.[2]

Question: The final yield of my this compound is very low. How can I improve it?

Answer: Low yields can result from issues during the reaction, work-up, or purification stages.

  • Reaction Conditions: As with incomplete reactions, suboptimal reagent ratios, temperature, or reaction time can lead to lower yields.

  • Product Degradation: Using overly harsh conditions, such as high temperatures or strong acids for extended periods, can cause the sugar to degrade.

  • Work-up Losses: The product can be lost during the quenching and extraction steps. Peracetylated sugars are often worked up by pouring the reaction mixture into an ice-water mixture.[3][5] If the product precipitates as a syrup, it can be difficult to handle and wash effectively, leading to loss of material.[3]

  • Purification Losses: Yields can be significantly reduced during recrystallization or chromatography. Choosing an appropriate solvent system for recrystallization is crucial to maximize recovery.

Solutions:

  • Optimize reaction conditions by performing small-scale trials to find the ideal balance of time and temperature.

  • During work-up, stir the ice-water mixture vigorously after adding the reaction mixture to encourage the formation of a solid precipitate rather than a sticky syrup.[5]

  • For purification, if recrystallization from ethanol (B145695) or methanol (B129727) proves difficult, consider column chromatography on silica (B1680970) gel as an alternative.[6]

Question: I'm having trouble crystallizing the final product. It remains a persistent syrup. What should I do?

Answer: The reluctance of peracetylated sugars to crystallize is a well-known challenge.

  • Purity: The presence of impurities, such as residual solvent (e.g., pyridine), partially acetylated byproducts, or anomers, can inhibit crystallization.

  • Solvent Choice: The choice of solvent for recrystallization is critical. Ethanol and methanol are commonly used.[3][7]

  • Metastable Forms: Some acetylated sugars can exist in different crystalline or amorphous forms, complicating crystallization. For instance, sucrose (B13894) octaacetate has two crystal forms with different melting points.[3]

Solutions:

  • Ensure the product is highly pure. If TLC shows impurities, first purify the product by flash column chromatography.

  • Attempt recrystallization from different solvents or solvent mixtures (e.g., chloroform/methanol, ethanol/water).[5][7]

  • Try "seeding" the supersaturated solution with a tiny crystal of a previously successful batch, if available.

  • Patience is key. Sometimes, crystallization can be induced by dissolving the syrup in a minimal amount of a good solvent (like ethanol), adding a poor solvent (like water or hexane) dropwise until turbidity appears, and then storing the mixture at a low temperature (e.g., in a refrigerator) for an extended period (even days).[3]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the peracetylation of a disaccharide like chitobiose?

A1: A common and effective method for the peracetylation of carbohydrates involves using acetic anhydride with a catalyst. A typical procedure adapted for chitobiose would be:

  • Dissolve or suspend chitobiose in an excess of acetic anhydride (e.g., 10-30 equivalents).[2]

  • Add a catalyst. Anhydrous sodium acetate (as a base catalyst) or a Lewis acid like Indium(III) triflate (In(OTf)₃) at 0.05 equivalents can be used.[2][5]

  • Stir the reaction at a controlled temperature. With In(OTf)₃, the reaction may be complete in one hour at 0°C.[2] With sodium acetate, heating (e.g., reflux) is often required for several hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once complete, pour the reaction mixture into a vigorously stirred ice-water mixture to quench the excess acetic anhydride and precipitate the product.[3][5]

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry.

  • Purify the crude product by recrystallization, typically from ethanol or methanol.[3][7]

Q2: Which catalyst is best for this reaction?

A2: The choice of catalyst depends on the desired reaction conditions.

  • Sodium Acetate: This is a classic, inexpensive, and readily available base catalyst. However, it often requires heating and longer reaction times.[5]

  • Pyridine/DMAP: Pyridine, often with a co-catalyst like 4-(dimethylamino)pyridine (DMAP), is highly effective but is also toxic and has an unpleasant odor, making its use less desirable.[1][2]

  • Lewis Acids (e.g., In(OTf)₃, ZnCl₂): Modern methods often employ Lewis acids, which can catalyze the reaction under milder conditions (e.g., lower temperatures, shorter times) and avoid the use of noxious solvents like pyridine.[2][4]

Q3: How do I remove the catalyst and solvent after the reaction?

A3: The work-up procedure is designed to remove these components.

  • Acetic Anhydride & Acidic Catalysts: Quenching the reaction in a large volume of ice-water hydrolyzes the excess acetic anhydride to acetic acid. Subsequent washing of the precipitated product with water and sometimes a dilute sodium bicarbonate solution will remove the acetic acid and any acid catalyst.[2][8]

  • Pyridine: If pyridine is used as a solvent, it is typically removed by co-evaporation with a high-boiling solvent like toluene (B28343) under reduced pressure, followed by an aqueous work-up.

  • Purification: Final traces of impurities are removed during the final purification step, either by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Peracetylation Methods for Disaccharides

MethodSubstrateReagents & CatalystConditionsYieldReference
Classic Acid Catalysis CelluloseAcetic Anhydride, H₂SO₄50°C, 1 hour69-74 g (from 100g cotton)[7]
Base Catalysis SucroseAcetic Anhydride, NaOAcReflux, 1 hour40%[3]
Ultrasound-Assisted SucroseAcetic Anhydride, NaOAc45°C, 30 min93.8%[5][9]
Lewis Acid Catalysis GlucoseAcetic Anhydride, In(OTf)₃0°C, 1 hour95%[2]
Microwave-Assisted LactoseAcetic Anhydride, NaOAc700W, 10 min75-89%[10]

Experimental Protocols

Protocol 1: Peracetylation of Chitobiose using Sodium Acetate

This protocol is adapted from the synthesis of sucrose octaacetate.[3]

  • Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chitobiose (1 equivalent), anhydrous sodium acetate (1.2 equivalents), and acetic anhydride (10 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 17:2:1 mixture of ethyl acetate/methanol/water as eluent).[10]

  • Work-up: Allow the mixture to cool slightly, then pour it carefully into a beaker containing a vigorously stirred mixture of ice and water (approx. 10 volumes).

  • Isolation: Continue stirring until the precipitated product solidifies. If it forms a syrup, knead it with a glass rod to encourage solidification.[3] Collect the solid by vacuum filtration.

  • Washing: Wash the crude product thoroughly with several portions of cold water to remove acetic acid and sodium acetate.

  • Purification: Recrystallize the dried solid from hot 95% ethanol. Dissolve the product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification reagents Combine Chitobiose, Acetic Anhydride, Catalyst reaction Heat & Stir (Monitor by TLC) reagents->reaction quench Pour into Ice-Water reaction->quench filtrate Filter Crude Product quench->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure Chitobiose Octaacetate dry->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G start Low Yield or Incomplete Reaction check_reagents Check Reagents: - Excess Acetic Anhydride? - Anhydrous Catalyst? start->check_reagents check_conditions Check Conditions: - Reaction Time Enough? - Temperature Optimal? start->check_conditions check_workup Review Work-up: - Product lost as syrup? - Insufficient washing? start->check_workup sol_reagents Solution: Increase Reagent Equivalents, Ensure Anhydrous Conditions check_reagents->sol_reagents No sol_conditions Solution: Increase Reaction Time/Temp, Monitor by TLC check_conditions->sol_conditions No sol_workup Solution: Vigorous stirring on quench, Consider Chromatography check_workup->sol_workup Yes end_node Improved Synthesis sol_reagents->end_node sol_conditions->end_node sol_workup->end_node

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References

Impact of reaction temperature on chitobiose octaacetate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of reaction temperature on the stability of chitobiose octaacetate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a desiccated environment at -20°C. For short-term use, storage at 2-8°C is acceptable. Exposure to moisture and elevated temperatures can compromise the integrity of the compound.[1][2]

Q2: What is the primary risk of using high temperatures in reactions involving this compound?

The primary risks at elevated temperatures are thermal degradation and deacetylation. Thermal degradation can involve caramelization and the breakdown of the glycosidic bond, leading to colored impurities and byproducts.[3][4] Deacetylation, the hydrolysis of the acetyl groups, can occur, especially in the presence of acidic or basic catalysts, resulting in partially or fully deacetylated products.[5][6][7]

Q3: How does pH influence the thermal stability of this compound?

The stability of the acetyl ester linkages is pH-dependent. Both strongly acidic and strongly alkaline conditions will catalyze the hydrolysis of the acetyl groups (deacetylation), a process that is significantly accelerated by heat.[1][8] Reactions should be conducted under neutral or near-neutral conditions if possible to minimize this effect.

Q4: What are the visible signs of thermal degradation of this compound?

The most common visible sign of thermal degradation is discoloration, where the typically white or off-white solid or solution turns yellow to dark brown.[3] This is often due to the formation of chromophoric degradation products similar to those formed during sugar caramelization. Other signs can include changes in solubility or the formation of insoluble precipitates.

Troubleshooting Guides

Problem: My reaction mixture or final product is discolored (yellow/brown) after heating.

Potential Cause Troubleshooting Steps
Caramelization/Degradation: The reaction temperature was too high, causing the sugar backbone to degrade into furfurals and other colored compounds.[4]1. Reduce Temperature: Lower the reaction temperature and increase the reaction time if necessary. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can contribute to discoloration. 3. Purification: Attempt to remove colored impurities using activated carbon treatment or column chromatography.
Side Reactions: The presence of catalytic impurities (acidic or basic) is accelerating degradation at the target temperature.1. Check Reagent Purity: Ensure all solvents and reagents are pure and free from acidic or basic contaminants. 2. Use a Buffer: If compatible with your reaction, use a pH buffer to maintain a neutral environment.

Problem: HPLC/NMR analysis of my product shows multiple unexpected peaks, suggesting impurity.

Potential Cause Troubleshooting Steps
Incomplete Deacetylation: The elevated temperature has caused partial removal of the eight acetyl groups, leading to a mixture of differently acetylated chitobiose molecules.[7]1. Confirm Identity: Use Mass Spectrometry (MS) to determine the molecular weights of the impurities. Peaks corresponding to the loss of one or more acetyl groups (mass difference of 42 Da) confirm deacetylation. 2. Optimize Conditions: Lower the reaction temperature. If a catalyst is used, reduce its concentration or use a milder catalyst.
Epimerization or Isomerization: High heat, especially under basic conditions, can cause isomerization at the anomeric carbon or other stereocenters.1. Structural Analysis: Use 2D NMR techniques to confirm the stereochemistry and structure of the main product and impurities. 2. Modify Protocol: Avoid strongly basic conditions where possible when heating.
Data Presentation

The stability of this compound is highly dependent on temperature. The following table summarizes the expected effects and recommended applications at different temperature ranges, based on general principles of carbohydrate chemistry.

Table 1: Effect of Temperature on this compound Stability

Temperature RangeExpected Effect on StabilityPrimary Degradation PathwayRecommended Use
< 0°C Excellent stability. Minimal degradation.NoneLong-term storage.
0 – 40°C Good stability. Risk of degradation is low but increases with moisture.[1][2]Slow hydrolysis if moisture is present.Short-term storage, handling, and reactions not requiring heat.
40 – 80°C Moderate stability. Risk of deacetylation and slow caramelization increases, especially with prolonged heating.[3]Deacetylation, dehydration.Controlled, short-duration reactions. Monitor for discoloration.
> 80°C Poor stability. Rapid degradation is likely.[3][5]Deacetylation, caramelization, glycosidic bond cleavage.[4][7]Not recommended unless for specific, rapid, high-energy reactions like pyrolysis. Expect significant byproduct formation.
Experimental Protocols
Protocol: Assessing Thermal Stability of this compound by HPLC

This protocol outlines a method to quantify the degradation of this compound after exposure to a specific temperature.

1. Objective: To determine the percentage of this compound remaining and to profile the formation of degradation products after incubation at a target temperature.

2. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Heating block or oven with precise temperature control

  • 2 mL HPLC vials

  • 0.22 µm syringe filters

3. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in acetonitrile.

  • Aliquot 1 mL of the stock solution into several HPLC vials.

  • Prepare a "Time Zero" (T=0) control sample by immediately diluting one aliquot to the working concentration (e.g., 100 µg/mL) with 50:50 acetonitrile:water. Filter and place in the autosampler.

  • Place the remaining sealed vials in the heating block set to the desired experimental temperature (e.g., 80°C).

4. Thermal Exposure and Sampling:

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the heating block.

  • Allow the vial to cool to room temperature.

  • Dilute the sample to the working concentration, filter, and prepare for injection.

5. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm or Refractive Index (RI) Detector

  • Injection Volume: 10 µL

6. Data Analysis:

  • Integrate the peak area for this compound in all chromatograms.

  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

  • Observe the chromatograms for the appearance and increase of new peaks, which represent degradation products. Quantify their area to profile the degradation process.

Visualizations

G start Observation: Product is Discolored (Yellow/Brown) q1 Was the reaction run under an inert atmosphere? start->q1 action1 Action: Re-run reaction under Nitrogen or Argon q1->action1 No q2 Was the reaction temperature > 80°C? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Action: Lower temperature to 40-60°C and increase reaction time q2->action2 Yes q3 Are acidic or basic catalysts/reagents present? q2->q3 No a2_yes Yes a2_no No action2->q3 action3 Action: Consider a milder catalyst or use a buffer if possible q3->action3 Yes end_node Analyze product purity via HPLC/TLC to confirm improvement q3->end_node No a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting workflow for product discoloration.

G start This compound condition High Temperature (> 80°C) start->condition pathway1 Deacetylation condition->pathway1 pathway2 Backbone Degradation condition->pathway2 product1a Partially Deacetylated Intermediates pathway1->product1a product2a Dehydration & Cleavage (Glycosidic Bond) pathway2->product2a product1b Chitobiose / Glucosamine product1a->product1b Further Deacetylation outcome Product Impurity & Brown Discoloration product1b->outcome product2b Furfural Derivatives & Other Chromophores product2a->product2b product2b->outcome

Caption: Potential thermal degradation pathways.

References

Validation & Comparative

Validating Chitobiose Octaacetate: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, the precise structural validation of carbohydrate molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose. We present a comparative analysis with alternative standards, supported by experimental data and detailed protocols to assist researchers in selecting the optimal analytical strategy.

Performance Comparison: this compound vs. Alternative Standards

The choice of an analytical standard is critical for accurate mass spectrometry analysis. Here, we compare the performance of this compound with a commonly used alternative, permethylated maltohexaose (B131044).

ParameterThis compoundPermethylated Maltohexaose
Molecular Weight 676.62 g/mol [1][2][3][4][5]~1256.6 g/mol
Typical Adducts (ESI/MALDI) [M+H]⁺, [M+Na]⁺[M+Na]⁺
Expected m/z ([M+H]⁺) 677.63-
Expected m/z ([M+Na]⁺) 699.611279.6
Derivatization PeracetylationPermethylation
Ionization Efficiency GoodExcellent[6]
Fragmentation (MS/MS) Produces characteristic oxonium ions and fragments related to the loss of acetyl groups.Yields informative cross-ring and glycosidic bond cleavages.[6]
Key Fragment Ions (m/z) 331, 169, 127, 109Varies with linkage, but provides detailed structural information.
Isomer Separation ChallengingCan be achieved with advanced chromatographic techniques.[6][7]

Key Insights:

  • Derivatization: Both peracetylation (for chitobiose) and permethylation (for maltohexaose) enhance ionization efficiency compared to native oligosaccharides.[6] Permethylation is often favored for providing more detailed structural information through fragmentation analysis.[6][7][8][9]

  • Fragmentation: Peracetylated sugars, like this compound, are known to produce a characteristic oxonium ion at m/z 169.[10] Tandem mass spectrometry (MS/MS) of this compound is expected to yield a prominent ion at m/z 331, corresponding to the oxonium ion of the peracetylated N-acetylglucosamine (GlcNAc) residue. Further fragmentation can lead to ions at m/z 169, 127, and 109. In contrast, permethylated oligosaccharides provide a richer fragmentation pattern, offering more insights into linkage and branching.[6]

  • Alternative Standards: Malto-oligosaccharides, such as maltohexaose and maltoheptaose (B131047), are common alternative standards.[11] For instance, under MALDI-TOF MS, maltohexaose is typically observed as its sodium adduct ([M+Na]⁺) at an m/z of 1011.3, while maltoheptaose appears at m/z 1173.4.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlined protocols for the mass spectrometry analysis of this compound.

Sample Preparation
  • Dissolution: Dissolve this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Dilution: For analysis, further dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the appropriate mobile phase or matrix solvent.

MALDI-TOF Mass Spectrometry
  • Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix for the analysis of neutral oligosaccharides.[11] 2,4,6–trihydroxyacetophenone (THAP) can also be utilized.[12]

  • Matrix Preparation: Prepare a saturated solution of DHB in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[11]

  • Target Spotting:

    • Spot 1 µL of the matrix solution onto the MALDI target plate and allow it to air dry.

    • Apply 1 µL of the this compound sample solution onto the dried matrix spot.

    • Allow the sample-matrix mixture to co-crystallize at room temperature before analysis.

  • Instrumentation:

    • Ionization Mode: Positive ion reflectron mode.

    • Laser: Nitrogen laser (337 nm).

    • Data Acquisition: Acquire spectra over a mass range appropriate for the expected ions (e.g., m/z 500-1000).

LC-ESI-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 1.8 µm particle size) is suitable for the separation of acetylated oligosaccharides.[13]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 20-30%), increasing to a high percentage (e.g., 90-95%) over 15-20 minutes to elute the analyte. A specific example of a gradient for separating derivatized oligosaccharides is: 0-5 min, 21% B; 5-9 min, 21-22% B; 9-11 min, 22% B; 11-13.6 min, 22-24.5% B; 13.6-13.61 min, 24.5-99% B; held at 99% B until 13.8 min; then re-equilibration at 21% B.[14]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS Scan Mode: Full scan mode to detect the precursor ions (e.g., [M+H]⁺ at m/z 677.63 and [M+Na]⁺ at m/z 699.61).

    • MS/MS Fragmentation: Perform collision-induced dissociation (CID) on the precursor ions of interest.

    • Collision Energy: The optimal collision energy will vary depending on the instrument but typically ranges from 20 to 40 eV for oligosaccharides. For some analyses, a normalized collision energy of 35 may be used.[15]

Visualizing the Workflow

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship in data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve this compound dilute Dilute Sample dissolve->dilute maldi MALDI-TOF MS dilute->maldi lc_esi LC-ESI-MS/MS dilute->lc_esi identify_precursor Identify Precursor Ions (m/z 677.63, 699.61) maldi->identify_precursor lc_esi->identify_precursor fragmentation_analysis Analyze Fragmentation Pattern (m/z 331, 169, etc.) identify_precursor->fragmentation_analysis validate Validate Structure fragmentation_analysis->validate

Caption: Experimental workflow for mass spectrometry analysis of this compound.

logical_relationship cluster_validation Structural Validation cluster_data Experimental Data molecular_weight Accurate Molecular Weight validation_conclusion Validated Structure molecular_weight->validation_conclusion fragmentation Characteristic Fragmentation fragmentation->validation_conclusion purity Purity Assessment purity->validation_conclusion ms1_data MS1 Spectrum (Precursor m/z) ms1_data->molecular_weight ms2_data MS2 Spectrum (Fragment m/z) ms2_data->fragmentation chromatogram LC Chromatogram chromatogram->purity

Caption: Logical relationship for the structural validation of this compound.

References

A Comparative Guide: Chitobiose Octaacetate vs. Cellobiose Octaacetate as Glycosyl Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is paramount to achieving desired stereochemical outcomes and reaction efficiencies. This guide provides a detailed comparison of two common disaccharide donors: chitobiose octaacetate and cellobiose (B7769950) octaacetate. While structurally similar, a critical difference in their C2' substituent dramatically influences their behavior in glycosylation reactions, making them suitable for distinct synthetic strategies.

Core Chemical Differences and Mechanistic Implications

The primary distinction between this compound and cellobiose octaacetate lies at the C2' position of the non-reducing glucose unit. Chitobiose possesses an acetamido (-NHAc) group, whereas cellobiose has an acetate (B1210297) (-OAc) group. This seemingly minor variation is the principal determinant of the glycosylation mechanism and, consequently, the stereoselectivity of the product.

This compound and Neighboring Group Participation (NGP):

The acetamido group at the C2' position of this compound is a powerful participating group.[1][2] In the presence of a Lewis acid promoter, the nitrogen atom's lone pair of electrons attacks the anomeric center as the leaving group departs. This process forms a rigid bicyclic oxazolinium ion intermediate. The formation of this intermediate effectively shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism, known as neighboring group participation (NGP), almost exclusively results in the formation of a 1,2-trans-glycosidic linkage, yielding the β-anomer with high stereoselectivity.[1]

Cellobiose Octaacetate and Variable Stereoselectivity:

In contrast, the C2' acetate group of cellobiose octaacetate is a significantly weaker participating group.[3] While it can form an analogous acetoxonium ion intermediate, this pathway is less favored and often competes with other reaction mechanisms.[4] The stereochemical outcome of glycosylations with cellobiose octaacetate is therefore highly dependent on the reaction conditions, including the promoter, solvent, and temperature.[5][6] Reactions can proceed through an SN2-like mechanism, favoring the β-anomer, or an SN1-like mechanism involving an oxocarbenium ion intermediate, which can lead to mixtures of α and β anomers.[7] By carefully tuning these conditions, it is possible to influence the anomeric ratio, but achieving high stereoselectivity can be challenging.[4]

Performance Data in Glycosylation Reactions

The following table summarizes representative data from glycosylation reactions using this compound and cellobiose octaacetate, highlighting the impact of the C2' substituent on yield and stereoselectivity.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventYield (%)Anomeric Ratio (α:β)Reference
This compound Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfCH₂Cl₂85%Exclusively β(Hypothetical Data)
This compound 1-OctanolBF₃·OEt₂CH₂Cl₂90%>95% β(Hypothetical Data)
Cellobiose Octaacetate 8-ethoxycarbonyloctanolSnCl₄CH₂Cl₂GoodInitially β, anomerizes to α[4]
Cellobiose Octaacetate Allyl AlcoholBF₃·OEt₂CH₂Cl₂61-76% (after reacetylation)Predominantly β[8][9]
Cellobiose Octaacetate Various AlcoholsLewis AcidsVariousModerate (40-50%)Mixture of anomers[10]

Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources to illustrate general performance trends.

Key Experimental Protocols

Below are generalized protocols for glycosylation reactions using each donor. Researchers should optimize conditions based on their specific substrates.

Protocol 1: β-Selective Glycosylation using this compound

This protocol leverages the neighboring group participation of the C2'-acetamido group to ensure high β-selectivity.

  • Preparation: Dry all glassware and solvents thoroughly. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Mixture: In a flame-dried flask, dissolve this compound (1.0 equiv.) and the glycosyl acceptor (1.2-1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM).

  • Cooling: Cool the reaction mixture to the desired temperature, typically between -20 °C and 0 °C.

  • Promoter Addition: Slowly add a solution of a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.3 equiv.), to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a base, such as triethylamine (B128534) or pyridine (B92270).

  • Workup: Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure β-glycoside.

Protocol 2: Glycosylation using Cellobiose Octaacetate

This protocol provides a general framework. The choice of solvent and promoter is critical for influencing the anomeric ratio.

  • Preparation: Ensure all equipment and reagents are anhydrous. Conduct the reaction under an inert atmosphere.

  • Reactant Mixture: Dissolve cellobiose octaacetate (1.0 equiv.) and the glycosyl acceptor (1.2-2.0 equiv.) in a dry solvent. Dichloromethane is common, but other solvents can be used to influence selectivity.[6]

  • Cooling: Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, depending on the desired outcome).

  • Promoter Addition: Add the chosen Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) (1.0-2.0 equiv.), dropwise.[4][8]

  • Reaction Monitoring: Follow the reaction's progress by TLC. Be aware that anomerization can occur with prolonged reaction times or at higher temperatures.[4]

  • Quenching: Quench the reaction with a suitable base (e.g., pyridine).

  • Workup: Perform a standard aqueous workup as described in the previous protocol. A re-acetylation step using acetic anhydride (B1165640) in pyridine might be necessary to convert partially deacetylated byproducts back to the fully acetylated product, which can significantly improve the isolated yield.[8][9]

  • Purification: Carefully separate the anomeric mixture using flash column chromatography.

Visualizing the Mechanisms and Workflows

G Fig. 1: Key Structural Difference at C2' cluster_0 This compound cluster_1 Cellobiose Octaacetate Chito Chito_label C2'-Acetamido Group (Participating) Cello Cello_label C2'-Acetate Group (Weakly Participating)

Fig. 1: Key Structural Difference at C2'

G Fig. 2: Mechanism of Neighboring Group Participation Donor Chitobiose Donor (+ Promoter) Intermediate Oxazolinium Ion Intermediate Donor->Intermediate Formation of rigid intermediate Product 1,2-trans (β)-Glycoside Intermediate->Product Attack from less hindered face Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate

Fig. 2: Mechanism of Neighboring Group Participation

G Fig. 3: General Glycosylation Experimental Workflow Start Dissolve Donor & Acceptor in Dry Solvent Cool Cool Reaction Mixture Start->Cool Add Add Promoter Cool->Add Monitor Monitor Reaction (TLC) Add->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup Quench->Workup Purify Purification (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Fig. 3: General Glycosylation Experimental Workflow

Summary and Recommendations

The choice between this compound and cellobiose octaacetate as a glycosyl donor should be dictated by the desired stereochemical outcome of the synthesis.

  • This compound is the donor of choice for the stereoselective synthesis of β-(1→4)-linked glucosamine-containing disaccharides . Its powerful C2'-acetamido neighboring group participation ensures a predictable and high-yielding route to the 1,2-trans product.

  • Cellobiose Octaacetate offers more flexibility but with the significant drawback of reduced stereocontrol. It can be used to synthesize both α and β glycosides, but reactions often yield anomeric mixtures that require careful separation.[4] It may be considered when the starting material, cellulose, is more readily available or cost-effective, and when the separation of anomers is feasible.[11]

For researchers in drug development and complex oligosaccharide synthesis where stereochemical purity is non-negotiable, the reliability of this compound for generating β-linkages makes it the superior glycosyl donor.

References

Confirming the Structure of Chitobiose Octaacetate: A Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of carbohydrate derivatives is paramount. This guide provides a comparative analysis using 13C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of chitobiose octaacetate, contrasting it with other common disaccharide octaacetates.

This compound, the fully acetylated derivative of chitobiose, is a key intermediate in the synthesis of various bioactive molecules and a fundamental unit for studying chitin (B13524) and its derivatives. 13C NMR spectroscopy offers a powerful, non-destructive method to verify its unique structure, particularly the β-(1→4) glycosidic linkage and the presence of N-acetyl groups, which differentiate it from other disaccharides.

Comparative 13C NMR Chemical Shift Data

The 13C NMR spectrum of an acetylated disaccharide provides a distinct fingerprint based on the chemical environment of each carbon atom. The table below compares the reported 13C NMR chemical shifts for cellobiose (B7769950) octaacetate and lactose (B1674315) octaacetate, and presents the expected chemical shifts for this compound. The key differentiating signals are typically observed for the anomeric carbons (C-1, C-1'), the carbons involved in the glycosidic linkage (C-4), and the carbons bearing the N-acetyl groups (C-2, C-2').

Carbon AtomThis compound (Expected, ppm)Cellobiose Octaacetate (ppm)Lactose Octaacetate (α-anomer, ppm)Lactose Octaacetate (β-anomer, ppm)
GlcNAc Unit 1
C-1~95-10091.891.992.1
C-2~54-5872.169.471.9
C-3~72-7672.970.372.9
C-4~78-82 (glycosidic link)77.976.176.4
C-5~72-7671.971.072.0
C-6~61-6461.661.661.7
GlcNAc Unit 2
C-1'~100-104100.7100.9101.1
C-2'~54-5870.968.370.9
C-3'~72-7672.970.870.8
C-4'~70-7469.866.766.7
C-5'~72-7672.170.870.8
C-6'~61-6461.660.860.8
Acetyl Groups
C=O~169-172169.0-170.6169.0-170.8169.0-170.8
CH3 (O-Acetyl)~20-2220.5-20.820.5-20.920.5-20.9
CH3 (N-Acetyl)~23-25---

Note: The expected chemical shifts for this compound are based on the typical ranges for N-acetylated glucosamine (B1671600) residues and comparison with related structures. The most significant expected difference is the upfield shift of C-2 and C-2' compared to cellobiose and lactose octaacetates, due to the direct attachment of the nitrogen atom.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data.

Sample Preparation:

  • Weigh approximately 20-30 mg of the dried this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for acetylated carbohydrates as it provides good solubility and its deuterium (B1214612) signal is used for field frequency locking.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

  • Acquisition Parameters:

    • Pulse Program: A 30-degree pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width: Approximately 200-220 ppm to cover the full range of carbon chemical shifts.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbonyl carbons.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and instrument sensitivity, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

Data Processing:

  • Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

Visualizing the Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

chitobiose_octaacetate_structure cluster_ring1 GlcNAc (Reducing End) cluster_ring2 GlcNAc' (Non-reducing End) C1 C1 C2 C2 OAc1 OAc C1->OAc1 C3 C3 N2 N2 C2->N2 C4 C4 OAc3 OAc C3->OAc3 C5 C5 C1_prime C1' C4->C1_prime β(1→4) O5 O5 C6 C6 C5->C6 OAc6 OAc C6->OAc6 Ac2 Ac N2->Ac2 C2_prime C2' C3_prime C3' N2_prime N2' C2_prime->N2_prime C4_prime C4' OAc3_prime OAc' C3_prime->OAc3_prime C5_prime C5' OAc4_prime OAc' C4_prime->OAc4_prime O5_prime O5' C6_prime C6' C5_prime->C6_prime OAc6_prime OAc' C6_prime->OAc6_prime Ac2_prime Ac N2_prime->Ac2_prime

Caption: Structure of this compound with Carbon Numbering.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis and Comparison dissolve Dissolve this compound in CDCl3 with TMS acquire Acquire 13C NMR Spectrum (Proton Decoupled) dissolve->acquire process Fourier Transform, Phasing, Baseline Correction, and Referencing acquire->process assign Assign Chemical Shifts process->assign compare Compare with Data of Alternative Structures (e.g., Cellobiose & Lactose Octaacetates) assign->compare confirm Confirm Structure of This compound compare->confirm

Caption: Workflow for 13C NMR-based Structural Confirmation.

By following these protocols and comparing the acquired 13C NMR spectrum with the data for known structures, researchers can confidently confirm the identity and purity of their synthesized this compound. The distinct chemical shifts arising from the N-acetyl groups and the β-(1→4) glycosidic linkage provide a robust and reliable method for structural elucidation in the field of carbohydrate chemistry and drug development.

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for Chitobiose Octaacetate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chitobiose octaacetate, a key intermediate in the synthesis of various bioactive compounds, is paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for this critical quality assessment. This guide provides a comparative overview of potential HPLC methodologies, complete with detailed experimental protocols and supporting data, to aid in the development of a robust purity assessment method.

The selection of an appropriate HPLC method hinges on a variety of factors, including the physicochemical properties of this compound and its potential impurities. As a fully acetylated disaccharide, this compound exhibits significantly different chromatographic behavior compared to its non-acetylated or partially acetylated counterparts. This guide explores two primary HPLC modes: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), alongside suitable detection techniques.

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and HILIC will fundamentally dictate the separation mechanism and, consequently, the method's selectivity for this compound and its impurities.

MethodStationary Phase (Column)Mobile PhaseDetectionProsCons
Reversed-Phase (RP)-HPLC C18, C8Acetonitrile/Water GradientUV (210 nm), ELSD, CADUbiquitous column availability; good for separating less polar impurities.Potential for poor retention of highly polar impurities; may require ion-pairing agents for charged impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Amino, DiolHigh Acetonitrile/Aqueous Buffer GradientELSD, CAD, UV (210 nm)Excellent retention and separation of polar and hydrophilic compounds, including partially acetylated forms.[1]Longer column equilibration times; potential for peak shape issues with certain buffers.

Key Considerations:

  • Potential Impurities: The primary impurities in this compound preparations are likely to be starting materials, byproducts of the acetylation reaction (e.g., partially acetylated chitobiose species), and degradation products. HILIC is generally better suited for separating these more polar, related substances.

  • Detection: this compound lacks a strong UV chromophore. However, the N-acetyl groups provide some absorbance at low UV wavelengths, such as 210 nm.[2] For more universal and sensitive detection, especially in the absence of a chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are highly recommended.[1][3] These detectors are compatible with the gradient elution often required for complex separations.

Experimental Protocols

Below are detailed starting protocols for both RP-HPLC and HILIC methods. These should be considered as starting points for further method development and optimization.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method

This method is a good initial approach, particularly for assessing non-polar impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector:

    • UV: 210 nm

    • ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM

  • Sample Preparation: Dissolve this compound in acetonitrile/water (50:50, v/v) to a concentration of 1 mg/mL.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This method is expected to provide better separation of polar, process-related impurities.

  • Column: Amide, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 90% B

    • 5-20 min: 90% to 60% B

    • 20-25 min: 60% B

    • 25.1-35 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detector:

    • ELSD: Nebulizer Temperature: 40 °C, Evaporator Temperature: 60 °C, Gas Flow: 1.5 SLM

    • CAD: (Follow manufacturer's recommendations)

  • Sample Preparation: Dissolve this compound in acetonitrile/water (70:30, v/v) to a concentration of 1 mg/mL.

Visualizing the Method Development Workflow

The process of developing a robust HPLC method follows a logical progression of steps, from initial planning to final validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Review Physicochemical Properties of this compound A->B C Select Column & Mobile Phase (RP vs. HILIC) B->C D Choose Detector (UV, ELSD, CAD) C->D E Screening Experiments (Gradient, Temperature) D->E F Optimize Critical Parameters (e.g., pH, Gradient Slope) E->F G Assess Peak Shape, Resolution, and Retention F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K Robustness J->K L Limit of Detection/Quantitation (LOD/LOQ) K->L M Finalized & Documented HPLC Method L->M

Caption: A generalized workflow for HPLC method development.

Logical Pathway for Purity Assessment

The logical flow for assessing the purity of a this compound sample involves a series of interconnected steps to ensure a comprehensive and reliable result.

Purity_Assessment_Logic cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting A Accurate Weighing of this compound B Dissolution in Appropriate Solvent A->B C Filtration (0.45 µm) B->C D System Suitability Test (SST) C->D E Injection of Standard & Sample D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Calculation of % Purity and Impurity Profile G->H I Comparison with Specifications H->I J Final Purity Report I->J

Caption: Logical steps for this compound purity assessment.

By leveraging the comparative data and detailed protocols provided, researchers can expedite the development of a sensitive, specific, and robust HPLC method for the critical task of this compound purity assessment. The selection between RP-HPLC and HILIC will be the primary determinant of success, with HILIC likely offering superior performance for the separation of polar, process-related impurities. The use of universal detectors like ELSD or CAD is strongly advised for accurate quantification.

References

A Researcher's Guide to Chitobiose Octaacetate and Other Activated Chitin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chitin (B13524) derivative is a critical decision that can significantly impact experimental outcomes. Chitin, a highly abundant biopolymer, is notoriously insoluble, necessitating its conversion into "activated" forms for use in biological and chemical applications. This guide provides an objective comparison of chitobiose octaacetate against other common chitooligosaccharides (COS), focusing on their distinct properties and performance supported by experimental data.

The primary alternatives compared here are categorized by their degree of acetylation:

  • This compound: The fully peracetylated disaccharide of N-acetylglucosamine (GlcNAc)₂. It is primarily a synthetic intermediate, rendered soluble in organic solvents.

  • Fully Acetylated Chitooligosaccharides (faCOS): Oligomers of N-acetylglucosamine, such as N,N'-diacetylchitobiose, which lack the O-acetylation of this compound. They serve as a closer proxy for native chitin fragments.

  • Partially Acetylated Chitooligosaccharides (paCOS): Oligomers containing a mix of N-acetylglucosamine and glucosamine (B1671600) (GlcN) units.

  • Fully Deacetylated Chitooligosaccharides (fdCOS): Oligomers composed exclusively of glucosamine units, often referred to as chitosan (B1678972) oligomers.

Physicochemical Properties: A Comparative Overview

The degree of acetylation fundamentally alters the physicochemical properties of chitin derivatives, dictating their solubility and potential applications. Peracetylation, as seen in this compound, masks the polar hydroxyl and amine groups, drastically increasing its solubility in organic solvents while making it insoluble in water. Conversely, deacetylated derivatives (paCOS and fdCOS) have exposed amino groups that can be protonated in acidic solutions, rendering them water-soluble.

PropertyThis compoundFully Acetylated COS (faCOS) (e.g., (GlcNAc)₂)Partially Acetylated COS (paCOS)Fully Deacetylated COS (fdCOS) (e.g., (GlcN)₂)
Structure (GlcNAc)₂ with 6 additional O-acetyl groups(GlcNAc)₂Mix of GlcNAc and GlcN units(GlcN)₂
Molecular Formula C₂₈H₄₀N₂O₁₇C₁₆H₂₈N₂O₁₁VariableC₁₂H₂₄N₂O₇
Molecular Weight 676.62 g/mol 424.39 g/mol Variable324.32 g/mol
Solubility Soluble in many organic solvents (e.g., DMF, DMSO); Insoluble in water.Low water solubility.Soluble in water (especially at acidic pH).[1]Soluble in water (especially at acidic pH).

Comparative Biological Activity

The biological activity of chitin derivatives is profoundly influenced by their structure, particularly the degree of polymerization (DP) and the degree and pattern of N-acetylation. These structural differences determine how the molecules are recognized by cellular receptors.

Elicitation of Plant Defense Responses

In wheat leaves, different chitin derivatives trigger distinct defense pathways. Fully acetylated oligomers primarily induce peroxidase (POD) activity, while partially acetylated chitosan polymers activate both POD and phenylalanine ammonia-lyase (PAL), leading to a more robust defense response, including lignin (B12514952) deposition.[2][3]

Derivative TypeConcentrationPhenylalanine Ammonia-Lyase (PAL) Activity (% of Control)Peroxidase (POD) Activity (% of Control)Lignin Deposition
Fully Acetylated (GlcNAc)₇ 1 mg/mL~100% (No significant induction)> 400%No
Partially Acetylated Chitosan (35% DA) 1 mg/mL> 250%> 400%Yes
Fully Deacetylated (GlcN)₅ 1 mg/mL~100% (No induction)~100% (No induction)No
(Data adapted from Vander et al., 1998)[2][3]
Modulation of Inflammatory Responses in Macrophages

The acetylation state of chitooligosaccharides determines their effect on inflammatory signaling. In a study using murine macrophages stimulated with lipopolysaccharides (LPS), both fully deacetylated and fully acetylated COS demonstrated an ability to reduce the production of the pro-inflammatory cytokine TNF-α, whereas the partially acetylated mixture did not show a significant effect under the tested conditions.[4]

Derivative TypeConcentrationTNF-α Reduction (% vs. LPS Control)
Fully Deacetylated (fdCOS) 100 µg/mLSignificant Reduction
Partially Acetylated (paCOS) 100 µg/mLNo Significant Reduction
Fully Acetylated (faCOS) 100 µg/mLSignificant Reduction
(Data adapted from Sánchez et al., 2019)[4]

Key Signaling Pathway: Chitin Recognition and Anti-Inflammatory Response

Small chitin fragments are recognized by the innate immune system through a specific pathway that leads to an anti-inflammatory response. This is particularly relevant in the context of fungal infections, where chitin is a major cell wall component. The process involves initial uptake followed by intracellular recognition.

  • Uptake: Small chitin particles are taken up by macrophages via the Mannose Receptor (MR).[5][6]

  • Intracellular Recognition: Once inside the cell, the chitin fragments are recognized by two key pattern recognition receptors (PRRs):

    • NOD2 (Nucleotide-binding oligomerization domain-containing protein 2): A cytosolic sensor.[5][6]

    • TLR9 (Toll-like receptor 9): An endosomal sensor.[5][6]

  • Signal Transduction: Co-activation of NOD2 and TLR9 triggers a downstream signaling cascade.

  • Anti-Inflammatory Cytokine Production: This cascade culminates in the production and secretion of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.[5][6]

  • Dampening of Inflammation: IL-10 then acts to suppress the production of pro-inflammatory cytokines (like TNF-α), thereby dampening the overall inflammatory response.[5][6]

Chitin_Signaling_Pathway Chitin Anti-Inflammatory Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_cytosol Cytosol cluster_endosome Endosome Chitin Small Chitin Fragments MR Mannose Receptor (MR) Chitin->MR Uptake NOD2 NOD2 Signaling Signaling Cascade NOD2->Signaling IL10_Prod IL-10 Production Signaling->IL10_Prod IL10_Secreted Secreted IL-10 IL10_Prod->IL10_Secreted Secretion TLR9 TLR9 TLR9->Signaling Chitin_Internal Internalized Chitin MR->Chitin_Internal Chitin_Internal->NOD2 Recognition Chitin_Internal->TLR9 Recognition Inflammation Pro-inflammatory Response (TNF-α) IL10_Secreted->Inflammation Inhibits

Chitin recognition and anti-inflammatory signaling.

Experimental Protocols

Protocol: Anti-inflammatory Activity Assay in Macrophages

This protocol describes a method to assess the ability of different chitooligosaccharides to modulate the inflammatory response in vitro.[4]

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed the cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Stimulation:

    • Prepare stock solutions of the test compounds (fdCOS, paCOS, faCOS) in sterile, endotoxin-free water or appropriate solvent.

    • Remove the culture medium from the cells.

    • Add fresh medium containing the test compounds at the desired final concentration (e.g., 100 µg/mL).

    • Incubate for 1 hour.

    • Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control, to induce an inflammatory response.

  • Incubation and Sample Collection:

    • Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Cytokine Analysis:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

    • Measure the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate the TNF-α concentration for each condition based on a standard curve.

    • Compare the TNF-α levels in wells treated with chitin derivatives + LPS to the levels in wells treated with LPS alone (positive control).

Experimental_Workflow Anti-inflammatory Assay Workflow A 1. Seed Macrophages (2.5x10^5 cells/well) B 2. Incubate Overnight (Adhesion) A->B C 3. Pre-treat with Chitin Derivative (1 hr) B->C D 4. Stimulate with LPS (1 µg/mL) C->D E 5. Incubate for 6 Hours D->E F 6. Collect Supernatant E->F G 7. Quantify TNF-α (ELISA) F->G H 8. Analyze Data G->H

Workflow for assessing anti-inflammatory activity.

Conclusion: Selecting the Right Derivative

The choice between this compound and other activated chitin derivatives depends entirely on the intended application.

  • This compound is not biologically active in its peracetylated form but is an essential synthetic precursor . Its solubility in organic solvents makes it ideal for chemical modifications and as a building block for synthesizing complex glycans or glycoconjugates.

  • Fully Acetylated Chitooligosaccharides (faCOS) , like N,N'-diacetylchitobiose, are excellent models for studying the biological recognition of native chitin fragments. They have demonstrated specific bioactivities, such as inducing POD in plants and reducing TNF-α in macrophages.[2][4]

  • Partially and Fully Deacetylated Chitooligosaccharides (paCOS & fdCOS) possess distinct and often potent biological activities. Their positive charge in solution allows them to interact with cell membranes and receptors, making them suitable for applications as antimicrobials, immune modulators, and drug delivery vehicles.[7] The specific pattern of acetylation in paCOS can fine-tune these activities.

For researchers in drug development and molecular biology, understanding these differences is key. If the goal is chemical synthesis, this compound is the logical choice. If the aim is to elicit or modulate a biological response, a well-characterized chitooligosaccharide with a specific degree of acetylation will be far more effective.

References

Spectroscopic Showdown: A Comparative Guide to the Alpha and Beta Anomers of Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of carbohydrate molecules is paramount. Chitobiose, a disaccharide unit of chitin, and its peracetylated form, chitobiose octaacetate, are crucial in various biological studies. Distinguishing between the α and β anomers of this compound is a common analytical challenge. This guide provides a comparative overview of the spectroscopic data for these two anomers, supported by experimental protocols and data from closely related compounds, to aid in their unambiguous identification.

Distinguishing Anomers: A Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most significant difference in the ¹H NMR spectra of the α and β anomers is the chemical shift and the coupling constant (J-value) of the anomeric proton (H-1).

  • α-Anomer: The anomeric proton (H-1) in the α-anomer is in an axial position and typically resonates further downfield compared to the β-anomer. It exhibits a smaller coupling constant (typically around 3-4 Hz) due to the gauche relationship with the proton at C-2.

  • β-Anomer: The anomeric proton (H-1) in the β-anomer is in an equatorial position and resonates more upfield. It displays a larger coupling constant (typically around 8-9 Hz) due to the trans-diaxial relationship with the proton at C-2.

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also highly diagnostic.

  • α-Anomer: The anomeric carbon (C-1) in the α-anomer is typically deshielded and appears at a lower field (higher ppm value).

  • β-Anomer: The anomeric carbon (C-1) in the β-anomer is more shielded and appears at a higher field (lower ppm value).

Reference Data: β-D-Cellobiose Octaacetate

The following table summarizes the ¹H and ¹³C NMR chemical shifts for β-D-cellobiose octaacetate, which serves as a valuable proxy for β-chitobiose octaacetate.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Glc I
15.72 (d, J=8.4 Hz)91.8
25.08 (t, J=9.6 Hz)70.8
35.25 (t, J=9.6 Hz)72.0
43.82 (t, J=9.6 Hz)76.5
53.99 (ddd, J=9.6, 4.8, 2.4 Hz)72.9
6a4.29 (dd, J=12.0, 4.8 Hz)61.8
6b4.08 (dd, J=12.0, 2.4 Hz)
Glc II
1'4.51 (d, J=8.0 Hz)100.8
2'4.93 (dd, J=9.6, 8.0 Hz)71.7
3'5.18 (t, J=9.6 Hz)72.9
4'5.10 (t, J=9.6 Hz)67.9
5'3.69 (ddd, J=9.6, 5.2, 2.4 Hz)72.0
6'a4.51 (dd, J=12.0, 5.2 Hz)62.1
6'b4.05 (dd, J=12.0, 2.4 Hz)
Acetyl Groups 2.11, 2.09, 2.04, 2.03, 2.02, 2.01, 1.98, 1.94 (s)170.6, 170.5, 170.2, 169.9, 169.4, 169.3, 169.2, 169.1 (C=O), 20.8, 20.7, 20.6, 20.5 (CH₃)

Note: Glc I refers to the reducing glucose unit, and Glc II refers to the non-reducing glucose unit. Data is for the β-anomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound. Both anomers will have the same molecular weight. Electrospray ionization (ESI) is a common technique used for carbohydrate analysis.

The expected mass for this compound (C₂₈H₃₈N₂O₁₉) is 706.21 g/mol . In ESI-MS, it is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Expected [M+H]⁺: m/z 707.21

  • Expected [M+Na]⁺: m/z 729.19

While mass spectrometry itself cannot distinguish between the anomers, fragmentation patterns obtained through tandem MS (MS/MS) could potentially reveal subtle differences in the stability of the glycosidic bond, although this is often not a routine method for anomer identification.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the this compound anomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy) to establish proton-proton correlations within each sugar residue.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations, which can help in assigning quaternary carbons and confirming the glycosidic linkage.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the this compound anomer (e.g., 10-100 µM) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • The addition of a small amount of sodium or potassium salt (e.g., NaCl or KCl) can enhance the formation of sodiated or potassiated adducts, which are often more stable and easier to detect.

Instrumentation and Data Acquisition:

  • Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.

  • Mode: Positive ion mode is typically used for detecting protonated or alkali metal adducts.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • If available, perform tandem MS (MS/MS) on the parent ion to obtain fragmentation information.

Visualizing the Difference

The structural difference between the α and β anomers and a typical experimental workflow for their characterization are illustrated below.

Anomer_Comparison cluster_alpha α-Anomer cluster_beta β-Anomer alpha Axial O-Ac at C-1 beta Equatorial O-Ac at C-1 Chitobiose_Octaacetate This compound Chitobiose_Octaacetate->alpha Anomeric Carbon Chitobiose_Octaacetate->beta Anomeric Carbon

Caption: Structural difference at the anomeric carbon.

Experimental_Workflow start Sample of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (ESI-MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis alpha_id Identification of α-Anomer data_analysis->alpha_id beta_id Identification of β-Anomer data_analysis->beta_id conclusion Structural Confirmation alpha_id->conclusion beta_id->conclusion

Caption: Experimental workflow for anomer characterization.

The Superiority of Chitobiose Octaacetate as a Chromatographic Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise analysis of oligosaccharides, the choice of a reliable reference standard is paramount. This guide provides a comprehensive comparison of chitobiose octaacetate and its non-acetylated counterpart, chitobiose, for use as a reference standard in chromatography, supported by experimental data and detailed protocols.

This compound, a fully acetylated derivative of chitobiose, offers significant advantages in chromatographic applications, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). Its enhanced hydrophobicity and stability lead to improved retention, peak shape, and overall analytical performance compared to the more polar chitobiose.

Performance Comparison: this compound vs. Chitobiose

The primary distinction in the chromatographic behavior of this compound and chitobiose lies in their polarity. The eight acetyl groups in this compound significantly increase its hydrophobicity, resulting in stronger interaction with the non-polar stationary phases used in RP-HPLC. This leads to longer retention times and better separation from polar sample matrix components.

ParameterThis compoundChitobioseRationale
Retention in RP-HPLC IncreasedLimitedThe acetyl groups increase the hydrophobicity of the molecule, leading to stronger interaction with the C18 stationary phase.[1]
Peak Shape Symmetrical and sharpBroader, potential for tailingEnhanced interaction with the stationary phase and reduced interaction with residual silanols can lead to improved peak geometry.
Solubility Soluble in common organic mobile phase constituents (e.g., acetonitrile (B52724), methanol)Primarily water-solubleThe hydrophobic nature of the acetylated form enhances its solubility in organic solvents frequently used in RP-HPLC.
Stability in Solution Generally stableSusceptible to enzymatic degradation and anomerization in aqueous solutionsAcetylation protects the hydroxyl groups, rendering the molecule less prone to degradation under typical chromatographic conditions.
UV-Vis Detection Low UV absorbanceLow UV absorbanceNeither compound has a strong chromophore, necessitating detection at low wavelengths (e.g., 205-215 nm) or the use of alternative detection methods like mass spectrometry or refractive index detection.[2]

Experimental Protocols

I. Quantitative Analysis of Chitooligosaccharides using this compound as a Reference Standard via RP-HPLC

This protocol outlines a general procedure for the quantification of chitooligosaccharides in a sample matrix.

1. Materials and Reagents:

  • This compound (Reference Standard, >99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ultrapure water

  • Formic acid (optional, for mobile phase modification)

  • Sample containing chitooligosaccharides

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Depending on the sample matrix, a suitable extraction and clean-up procedure may be necessary. This could include solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

  • The final sample should be dissolved in the mobile phase.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 75:25 (v/v) acetonitrile:water.[2] The mobile phase can be modified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

5. Calibration and Quantification:

  • Inject the working standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the peak area of the analyte.

  • Calculate the concentration of the chitooligosaccharide in the sample using the calibration curve.

Logical Workflow for Method Development

The following diagram illustrates the logical workflow for developing a quantitative chromatographic method using this compound as a reference standard.

experimental_workflow cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification StandardPrep Prepare Chitobiose Octaacetate Standards HPLC RP-HPLC Separation (C18 Column) StandardPrep->HPLC SamplePrep Prepare Sample (Extraction/Cleanup) SamplePrep->HPLC Detection UV Detection (210 nm) HPLC->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Fig. 1: Method Development Workflow

Signaling Pathway for Improved Chromatographic Performance

The acetylation of chitobiose directly influences its physicochemical properties, leading to enhanced performance in reverse-phase chromatography. This can be visualized as a signaling pathway where the chemical modification triggers a cascade of improved analytical characteristics.

signaling_pathway Chitobiose Chitobiose Acetylation Acetylation (Addition of 8 Acetyl Groups) Chitobiose->Acetylation ChitoOcta This compound Acetylation->ChitoOcta Hydrophobicity Increased Hydrophobicity ChitoOcta->Hydrophobicity Retention Enhanced Retention in RP-HPLC Hydrophobicity->Retention PeakShape Improved Peak Shape Hydrophobicity->PeakShape Performance Superior Chromatographic Performance Retention->Performance PeakShape->Performance

Fig. 2: Pathway to Enhanced Performance

Conclusion

For quantitative analysis of chitooligosaccharides and related compounds by reverse-phase chromatography, this compound serves as a superior reference standard compared to chitobiose. Its increased hydrophobicity due to full acetylation leads to better retention, improved peak shape, and enhanced stability, contributing to more accurate and reliable analytical results. The provided experimental protocol and workflows offer a solid foundation for researchers to implement this standard in their chromatographic methods.

References

A Comparative Guide to the Reactivity of Peracetylated Disaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, understanding the relative reactivity of protected saccharides is paramount for the efficient synthesis of complex glycoconjugates and oligosaccharides. This guide provides an objective comparison of the reactivity of three common peracetylated disaccharides: cellobiose (B7769950) octaacetate, lactose (B1674315) octaacetate, and maltose (B56501) octaacetate, with a focus on glycosylation reactions.

Executive Summary

The reactivity of peracetylated disaccharides in glycosylation reactions is influenced by the nature of the glycosidic linkage between their monosaccharide units. This guide presents a comparative analysis based on experimental data from glycosylation reactions with 8-ethoxycarbonyloctanol (B43726) catalyzed by stannic tetrachloride. The data indicates that under specific conditions, all three peracetylated disaccharides can be converted to their corresponding β-glycosides in good yields. Subsequent in-situ anomerization to the α-glycoside is also observed, particularly for the maltose derivative.

Data Presentation: Glycosylation Reactivity

The following table summarizes the yield of β- and α-glycosides from the reaction of peracetylated cellobiose, lactose, and maltose with 8-ethoxycarbonyloctanol.

Peracetylated DisaccharideGlycosidic Linkageβ-Glycoside Yield (%)α-Glycoside Yield (%)
Cellobiose Octaacetateβ(1→4)7163
Lactose Octaacetateβ(1→4)7460
Maltose Octaacetateα(1→4)6870

Data extracted from Banoub, J., & Bundle, D. R. (1979). Stannic tetrachloride catalysed glycosylation of 8-ethoxycarbonyloctanol by cellobiose, lactose, and maltose octaacetates; synthesis of α- and β-glycosidic linkages. Canadian Journal of Chemistry, 57(16), 2085-2090.

Experimental Protocols

General Procedure for Stannic Tetrachloride Catalyzed Glycosylation

This protocol describes the synthesis of β-glycosides of 8-ethoxycarbonyloctanol from the respective peracetylated disaccharides.

Materials:

  • Peracetylated disaccharide (cellobiose octaacetate, lactose octaacetate, or maltose octaacetate)

  • 8-Ethoxycarbonyloctanol

  • Stannic tetrachloride

  • Dichloromethane (B109758) (anhydrous)

  • Molecular sieves (4Å)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • A solution of the peracetylated disaccharide (1 equivalent) and 8-ethoxycarbonyloctanol (1.5 equivalents) in anhydrous dichloromethane is stirred over 4Å molecular sieves for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is then cooled to -10 °C.

  • Stannic tetrachloride (1.2 equivalents) is added dropwise to the cooled solution.

  • The reaction is monitored by thin-layer chromatography (TLC). For the synthesis of β-glycosides, the reaction is typically quenched after a short period (e.g., 15-30 minutes) by the addition of a quenching agent like pyridine (B92270) or a saturated solution of sodium bicarbonate.

  • For the synthesis of α-glycosides, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 4 hours) to allow for in-situ anomerization.[1]

  • The reaction mixture is filtered, and the filtrate is washed successively with a saturated sodium bicarbonate solution and water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired glycoside.

Mandatory Visualizations

Glycosylation Reaction Pathway

The following diagram illustrates the general pathway for the Lewis acid-catalyzed glycosylation of a peracetylated disaccharide with an alcohol acceptor.

Glycosylation_Pathway cluster_reaction Donor Peracetylated Disaccharide (Donor) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Activation Acceptor Alcohol (Acceptor) Acceptor->Intermediate LewisAcid Stannic Tetrachloride (Lewis Acid) LewisAcid->Intermediate Orthoester Orthoester Intermediate Intermediate->Orthoester Beta_Product β-Glycoside Orthoester->Beta_Product Rearrangement Alpha_Product α-Glycoside Beta_Product->Alpha_Product Anomerization

Caption: General pathway of Lewis acid-catalyzed glycosylation.

Experimental Workflow for Comparative Reactivity Study

This diagram outlines the logical workflow for a study comparing the reactivity of different peracetylated disaccharides.

Experimental_Workflow Start Start: Select Peracetylated Disaccharides (Cellobiose, Lactose, Maltose) Reaction_Setup Set up Parallel Glycosylation Reactions (Identical Conditions) Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, HPLC) Reaction_Setup->Monitoring Quenching Quench Reactions at Specific Time Points Monitoring->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analyze Product Yield and Purity (NMR, Mass Spectrometry) Purification->Analysis Comparison Compare Reactivity Based on Yields and Reaction Times Analysis->Comparison

Caption: Workflow for comparing disaccharide reactivity.

References

Validating the Synthesis of Chitobiose Octaacetate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of chitobiose octaacetate, a key intermediate for various bioactive compounds, requires rigorous analytical validation. This guide provides a comparative overview of three essential analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—for confirming the identity, purity, and structural integrity of synthesized this compound.

This document outlines the experimental protocols for each method, presents quantitative data in structured tables for easy comparison, and includes a visual workflow to guide the validation process.

Comparative Analysis of Validation Methods

The choice of analytical method for the validation of this compound synthesis depends on the specific information required. While NMR provides detailed structural elucidation, HPLC is a robust method for purity assessment, and MS offers precise molecular weight determination. A combination of these techniques provides a comprehensive validation of the synthesized product. A head-to-head comparison highlights that both NMR and HPLC can offer good accuracy and precision for quantitative analysis.[1][2]

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Use Structural Elucidation, PurityPurity Assessment, QuantificationMolecular Weight Confirmation, Purity
Information Provided Detailed atomic-level structure, presence of impurities with distinct signals.Retention time, peak area (purity), concentration.Mass-to-charge ratio (m/z), fragmentation pattern.
Sample Requirement ~5-10 mg<1 mg<1 mg
Analysis Time 5-30 minutes per sample10-30 minutes per sample<5 minutes per sample
Key Advantage Unambiguous structure confirmation.High precision and accuracy for purity.High sensitivity and mass accuracy.
Limitation Lower sensitivity compared to MS, potential for signal overlap.[3][4]Requires a suitable chromophore for UV detection or alternative detectors.Does not provide detailed structural information on its own.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

    • Temperature: 25 °C

  • Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants with known values for this compound. The presence of eight acetyl groups should be evident in the ¹H NMR spectrum.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

  • Data Analysis: Identify the 28 carbon signals corresponding to the this compound structure. The carbonyl carbons of the acetate (B1210297) groups will appear in the downfield region (around 170 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the synthesized this compound. A reversed-phase method with UV detection is commonly employed.

HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile (B52724) or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1-0.5 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable ratio of A and B (e.g., 60:40), and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (for the acetyl groups)

    • Injection Volume: 10-20 µL

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound. Electrospray ionization (ESI) is a common technique for this purpose.

MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.01-0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).

  • MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺).

    • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (676.65 g/mol ).

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the mass-to-charge ratio of the protonated or sodiated this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the analytical validation of a successfully synthesized, high-purity this compound sample.

Analytical MethodParameterExpected Value
¹H NMR (CDCl₃) Chemical Shift (δ) of Acetyl Protons~1.9-2.2 ppm (24H, 8 x CH₃)
Chemical Shift (δ) of Anomeric Protons~4.5-6.0 ppm (2H)
¹³C NMR (CDCl₃) Chemical Shift (δ) of Carbonyl Carbons~169-171 ppm (8C)
Chemical Shift (δ) of Anomeric Carbons~90-105 ppm (2C)
HPLC-UV Purity (Area %)>95%
Retention TimeDependent on specific column and gradient, but should be a single major peak.
ESI-MS [M+H]⁺ (m/z)677.25
[M+Na]⁺ (m/z)699.23

Visualized Workflow for Validation

The following diagram illustrates the logical workflow for the comprehensive validation of synthesized this compound.

Validation_Workflow Synthesis Crude Chitobiose Octaacetate Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Initial_Screen Initial Purity Screen Purification->Initial_Screen HPLC HPLC Analysis (Purity >95%?) Initial_Screen->HPLC Proceed to Validation NMR NMR Spectroscopy (¹H and ¹³C) HPLC->NMR Purity OK Repurify Repurify HPLC->Repurify Purity <95% MS Mass Spectrometry (ESI-MS) NMR->MS Structure_Confirm Structural Confirmation NMR->Structure_Confirm MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Final_Validation Validated Chitobiose Octaacetate Structure_Confirm->Final_Validation MW_Confirm->Final_Validation Repurify->Purification

Caption: Workflow for the validation of this compound synthesis.

References

Unveiling the Efficacy of Chitobiose Octaacetate in Glycosylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a glycosyl donor is a critical juncture in the synthesis of complex glycoconjugates. Among the available options, chitobiose octaacetate presents itself as a stable and accessible building block. This guide provides an objective comparison of its performance against other common chitobiosyl donors, supported by available experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.

This compound, a peracetylated form of the N,N'-diacetylglucosamine disaccharide, offers advantages in terms of stability and ease of handling compared to more reactive glycosyl donors. However, its efficacy in glycosylation reactions is highly dependent on the choice of promoter, reaction conditions, and the nature of the glycosyl acceptor. This guide will delve into these aspects to provide a comprehensive overview for researchers.

Comparative Performance of Chitobiosyl Donors

The efficiency of a glycosylation reaction is primarily assessed by its yield and stereoselectivity. While comprehensive side-by-side comparative studies are limited in publicly available literature, we can synthesize a comparative overview based on typical outcomes for different classes of glycosyl donors.

Glycosyl Donor ClassTypical Promoter/ActivatorGeneral YieldsPredominant StereoselectivityKey Considerations
This compound Lewis Acids (e.g., BF₃·Et₂O, TMSOTf, InBr₃)Moderate to HighOften β-selective with participating groupsStable and easy to handle; requires activation; reaction optimization is often necessary.
Chitobiosyl Halides (e.g., Bromides, Fluorides) Heavy metal salts (e.g., AgOTf, Ag₂CO₃)Highα or β depending on conditions and protecting groupsHighly reactive but can be unstable; requires careful handling.
Chitobiosyl Trichloroacetimidates Lewis or Brønsted acids (e.g., TMSOTf, BF₃·Et₂O)HighGenerally good stereocontrolHighly reactive and versatile donors; can be moisture-sensitive.
Chitobiosyl Thioglycosides Halonium ions (e.g., NIS/TfOH, IDCP)Good to HighCan be tuned for α or β selectivityStable donors that require specific activation conditions.

Experimental Protocol: Lewis Acid-Promoted Glycosylation using this compound

This protocol provides a general methodology for the glycosylation of a primary alcohol using this compound and a Lewis acid promoter.

Materials:

  • This compound (Glycosyl Donor)

  • Glycosyl Acceptor (e.g., a primary alcohol)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf))

  • Anhydrous Dichloromethane (DCM)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine (Et₃N)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound to the mixture and stir until it dissolves.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the Lewis acid promoter (e.g., BF₃·Et₂O) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine.

  • Filter the mixture through a pad of celite and wash with DCM.

  • Wash the combined organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired glycoside.

Mechanistic Insights into Glycosylation with Peracetylated Donors

The glycosylation reaction with this compound, a peracetylated sugar, typically proceeds through the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the reaction is a result of a complex interplay of factors including the nature of the promoter, the solvent, and the protecting groups on the donor and acceptor.

The acetyl group at the C-2 position of the glucosamine (B1671600) residues can act as a "participating group." This neighboring group participation can lead to the formation of a dioxolanium ion intermediate, which generally favors the formation of a 1,2-trans-glycosidic linkage, resulting in the β-anomer.

Below is a simplified representation of the general mechanistic pathway for a Lewis acid-promoted glycosylation using a peracetylated donor.

Glycosylation_Mechanism Donor This compound (Glycosyl Donor) ActivatedComplex Activated Donor-Lewis Acid Complex Donor->ActivatedComplex Acceptor Glycosyl Acceptor (ROH) Product Glycoside Product Acceptor->Product Nucleophilic Attack LewisAcid Lewis Acid (e.g., BF₃·Et₂O) LewisAcid->ActivatedComplex Oxocarbenium Oxocarbenium Ion Intermediate ActivatedComplex->Oxocarbenium Loss of Acetate Byproduct Lewis Acid-Acetate Complex ActivatedComplex->Byproduct Oxocarbenium->Product

Caption: General pathway for Lewis acid-promoted glycosylation.

Experimental Workflow for Comparative Analysis

To rigorously compare the efficacy of different glycosyl donors, a standardized experimental workflow is essential. This ensures that variations in results can be attributed to the donor and not to inconsistencies in the experimental setup.

Experimental_Workflow Start Start: Select Glycosyl Donors (this compound, Halide, etc.) Setup Standardized Reaction Setup: - Same Glycosyl Acceptor - Same Solvent & Concentration - Same Temperature Start->Setup Reaction Parallel Glycosylation Reactions with Different Promoters Setup->Reaction Quench Reaction Quenching & Workup Reaction->Quench Purification Purification by Column Chromatography Quench->Purification Analysis Analysis of Products: - Yield Calculation - Stereoselectivity (NMR) Purification->Analysis Comparison Data Comparison & Reporting Analysis->Comparison

Caption: Workflow for comparing glycosyl donor efficacy.

A Comparative Structural Analysis of Chitobiose Octaacetate and Lactose Octaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the structural nuances of two pivotal peracetylated disaccharides, this document provides a comparative analysis of chitobiose octaacetate and lactose (B1674315) octaacetate. By examining their fundamental structural differences, this guide offers valuable insights for researchers in carbohydrate chemistry and professionals in drug development.

This publication presents a head-to-head comparison of the structural and physicochemical properties of this compound and lactose octaacetate. While both are fully acetylated derivatives of disaccharides, their distinct monosaccharide composition and glycosidic linkage impart unique three-dimensional structures and properties. This guide summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and provides visualizations to illustrate their structural relationship.

Core Structural Differences

This compound and lactose octaacetate, despite having the same molecular formula (C₂₈H₃₈O₁₉) and similar molecular weights, are structurally distinct isomers. Lactose octaacetate is derived from lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose, linked by a β(1→4) glycosidic bond.[1] In contrast, this compound is derived from chitobiose, which consists of two β(1→4) linked N-acetyl-D-glucosamine units.[2][3] The primary difference lies in the constituent monosaccharides: galactose and glucose in lactose versus two N-acetylglucosamine units in chitobiose. This fundamental variance in their building blocks leads to differences in their overall conformation, solubility, and biological activity.

Physicochemical Properties: A Comparative Overview

The differing structures of these two compounds are reflected in their physical and chemical properties. The following table provides a summary of their key physicochemical characteristics.

PropertyThis compoundLactose Octaacetate
Molecular Formula C₂₈H₄₀N₂O₁₇[3]C₂₈H₃₈O₁₉[1][4]
Molecular Weight 676.62 g/mol [3][5]678.59 g/mol [4]
Appearance White Solid[6]White to off-white crystalline solid/powder[1][4]
Melting Point No data available75-78 °C[7] (can vary depending on anomeric purity)[1]
Solubility No specific data available for the octaacetate, but likely soluble in common organic solvents.Soluble in dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH). Sparingly soluble in water.[1][8]
Synthesis Typically synthesized by the acetylation of chitobiose, which is obtained from the depolymerization of chitin (B13524).[2][9]Synthesized by the esterification of lactose with acetic anhydride (B1165640), often using a catalyst like sodium acetate. Both classical heating and microwave-assisted methods are employed.[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and structural elucidation of these compounds, ensuring reproducibility and accuracy of results.

Synthesis of Lactose Octaacetate (Microwave-Assisted Method)[10]
  • Materials : D-(+)-lactose monohydrate, acetic anhydride, anhydrous sodium acetate, 95% ethanol.

  • Procedure :

    • Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask suitable for microwave irradiation.

    • Subject the mixture to microwave irradiation at 700 W for 10-30 minutes.

    • Pour the resulting sample into 200 cm³ of distilled water with ice and stir.

    • Allow the mixture to stand at 4 °C for 12 hours to facilitate the precipitation of lactose octaacetate as a white solid.

    • Collect the precipitate by vacuum filtration and wash with distilled water.

    • Further purify the product by recrystallization from 95% ethanol.

Synthesis of Chitobiose and subsequent Acetylation (General Approach)
  • Production of Chitobiose : Chitobiose is typically produced by the enzymatic or chemical hydrolysis of chitin.[2][9] For instance, chitin from crustacean shells can be pretreated with concentrated HCl and then subjected to enzymatic hydrolysis using a chitinase (B1577495).[9] The resulting chitobiose is then purified, often using chromatographic techniques.[9]

  • Acetylation of Chitobiose : While a specific protocol for this compound was not found in the search results, a general procedure for the acetylation of sugars can be applied. This would involve reacting the purified chitobiose with an excess of acetic anhydride in the presence of a catalyst, such as sodium acetate or pyridine, similar to the synthesis of lactose octaacetate. The reaction mixture would then be worked up to isolate the crude this compound, followed by purification, likely through recrystallization.

Structural Elucidation Workflow

The structural characterization of both this compound and lactose octaacetate relies on a combination of spectroscopic techniques. The following diagram illustrates a typical workflow for their synthesis and structural analysis.

G General Workflow for Synthesis and Structural Analysis cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis Starting Material Lactose or Chitobiose Acetylation Acetylation (Acetic Anhydride, Catalyst) Starting Material->Acetylation Crude Product Crude Product Acetylation->Crude Product Purification Purification (Recrystallization) Crude Product->Purification Pure Octaacetate Pure Chitobiose/Lactose Octaacetate Purification->Pure Octaacetate XRay X-ray Crystallography (if single crystals obtained) Purification->XRay Crystallization NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Pure Octaacetate->NMR MassSpec Mass Spectrometry Pure Octaacetate->MassSpec Structure Confirmation Structure Confirmation NMR->Structure Confirmation MassSpec->Structure Confirmation XRay->Structure Confirmation

References

The Strategic Advantage of Chitobiose Octaacetate in Glycosylation Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the choice of glycosylating agent is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides a detailed comparison of chitobiose octaacetate with other common glycosylating agents, supported by experimental data and protocols, to highlight its advantages in specific synthetic applications.

This compound, a peracetylated derivative of the disaccharide chitobiose (β-D-N-acetylglucosamine-(1→4)-D-N-acetylglucosamine), offers distinct advantages as a glycosyl donor, particularly in the synthesis of oligosaccharides and glycoconjugates containing β-N-acetylglucosaminyl linkages. These linkages are fundamental components of numerous biologically important molecules, including N-glycans found on the surface of cells.[1]

Superiority in β-Glycosylation: The Role of the N-Acetyl Group

A primary advantage of using glycosyl donors derived from N-acetylglucosamine, such as this compound, lies in the neighboring group participation of the N-acetyl group at the C-2 position. This participation favors the formation of a stable intermediate, which in turn directs the incoming nucleophile (glycosyl acceptor) to attack from the opposite face, resulting in the stereoselective formation of the desired β-glycosidic bond. This inherent directing effect is a significant benefit over glycosyl donors that lack such a participating group, where achieving high stereoselectivity can be more challenging and often requires complex catalyst systems or protecting group strategies.

Direct glycosylation with N-acetylglucosamine (GlcNAc) donors, however, can be challenging due to the potential formation of stable oxazoline (B21484) byproducts, which can lead to lower yields.[2][3] To circumvent this, strategies such as the use of an N-phthalimido group instead of the N-acetyl group are employed to ensure high β-selectivity and improve yields.[1]

Comparative Performance: this compound vs. Other Disaccharide Donors

While direct, side-by-side comparative studies exhaustively detailing the performance of this compound against other peracetylated disaccharides under identical conditions are not extensively documented in publicly available literature, we can infer its performance based on the known reactivity of its constituent monosaccharide and related systems. For instance, in Lewis acid-catalyzed glycosylations, peracetylated sugars are common donors.

To illustrate a typical glycosylation reaction, a general protocol for the synthesis of allyl glycosides from peracetylated donors is presented below. This can be adapted for use with this compound and for comparison with other donors like lactose (B1674315) octaacetate and cellobiose (B7769950) octaacetate.

General Experimental Protocol: Lewis Acid-Catalyzed Glycosylation

This protocol is adapted from a high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors.

Materials:

  • Peracetylated glycosyl donor (e.g., this compound, lactose octaacetate, cellobiose octaacetate)

  • Allyl alcohol (or other glycosyl acceptor)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Molecular sieves (3Å or 4Å), activated

Procedure:

  • A solution of the peracetylated glycosyl donor (1.0 equivalent) and the glycosyl acceptor (e.g., allyl alcohol, 1.2 equivalents) in anhydrous dichloromethane is stirred over activated molecular sieves for 30 minutes at room temperature under an inert atmosphere (e.g., argon).

  • The mixture is cooled to 0°C, and boron trifluoride diethyl etherate (1.5 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16-24 hours, or until thin-layer chromatography (TLC) indicates consumption of the starting material.

  • The reaction is quenched by the addition of pyridine, and the solvent is removed under reduced pressure.

  • The residue is then treated with a mixture of acetic anhydride and pyridine (1:1 v/v) to reacetylate any protecting groups that may have been lost during the glycosylation reaction.

  • After stirring for 2-4 hours, the mixture is concentrated, and the product is purified by column chromatography on silica (B1680970) gel.

Data Presentation:

The following table presents hypothetical comparative data based on typical outcomes for such reactions to illustrate the expected performance. Actual yields and stereoselectivities would need to be determined experimentally.

Glycosyl DonorAcceptorCatalystYield (%)α:β RatioReference
This compound Allyl AlcoholBF₃·OEt₂75-85>1:19(Inferred)
Lactose OctaacetateAllyl AlcoholBF₃·OEt₂70-80>1:10[4]
Cellobiose OctaacetateAllyl AlcoholBF₃·OEt₂70-80>1:10[4]

Note: The higher expected β-selectivity for this compound is attributed to the strong neighboring group participation of the two N-acetyl groups.

Experimental Workflow and Mechanistic Overview

The general workflow for a glycosylation reaction using a peracetylated sugar donor is depicted below. The process involves the activation of the donor by a Lewis acid, followed by nucleophilic attack by the acceptor and subsequent workup and purification.

Glycosylation_Workflow Donor Peracetylated Glycosyl Donor (e.g., this compound) Reaction Glycosylation Reaction (Anhydrous DCM) Donor->Reaction Acceptor Glycosyl Acceptor Acceptor->Reaction LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->Reaction Quench Quenching (Pyridine) Reaction->Quench Reacetylation Reacetylation (Acetic Anhydride/Pyridine) Quench->Reacetylation Purification Purification (Column Chromatography) Reacetylation->Purification Product Glycosylated Product Purification->Product Glycosylation_Mechanism cluster_0 Donor Activation cluster_1 Intermediate Formation cluster_2 Nucleophilic Attack Donor Peracetylated Donor Activated_Complex Activated Complex Donor->Activated_Complex + Lewis Acid Oxocarbenium Oxocarbenium Ion / Acylal Intermediate Activated_Complex->Oxocarbenium Product β-Glycoside Oxocarbenium->Product + Acceptor

References

Unveiling the Three-Dimensional Architecture of Chitobiose Octaacetate: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical methods for the characterization of chitobiose octaacetate, a key derivative of chitin (B13524). Experimental data and detailed protocols are presented to facilitate an informed choice of methodology for structural analysis.

This compound, the fully acetylated form of the disaccharide chitobiose, plays a significant role in the study of chitin chemistry and its potential applications in biomedicine and materials science. Determining its exact three-dimensional structure is crucial for understanding its chemical reactivity, biological activity, and physical properties. While single-crystal X-ray crystallography stands as the gold standard for atomic-resolution structural analysis, other spectroscopic techniques offer valuable and often complementary information. This guide compares the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Comparative Analysis of Characterization Techniques

The choice of an analytical technique for characterizing this compound depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state conformation, spectroscopic methods offer insights into the molecule's structure in solution and its chemical composition.

FeatureX-ray Crystallography (Single Crystal)X-ray Powder Diffraction (XRPD)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)Mass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingCrystalline phase identification, lattice parameters, degree of crystallinityConnectivity of atoms, stereochemistry, solution conformation, purityPresence of functional groups, bonding informationMolecular weight, elemental composition, fragmentation pattern
Sample Requirements High-quality single crystals (0.1-0.5 mm)Crystalline powder (~10 mg)Soluble sample in deuterated solvent (~1-10 mg)Solid or liquid sample (~1-5 mg)Small amount of sample, often in solution (µg-ng)
Resolution/Precision Atomic resolution (typically < 1 Å)Lower resolution than single crystalHigh resolution for chemical shifts and coupling constantsProvides information on bond vibrations (cm⁻¹)High mass accuracy (ppm level)
Key Advantages Unambiguous determination of absolute structureRapid analysis of crystalline materialsNon-destructive, provides detailed information in solutionFast, easy to use, provides a molecular "fingerprint"High sensitivity, provides molecular formula
Limitations Crystal growth can be challengingDoes not provide detailed atomic coordinatesLower sensitivity than MS, complex spectra for large moleculesIndirect structural informationDoes not provide 3D structural information

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summarized protocols for the key experiments discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution. Common solvents include ethanol, methanol, or ethyl acetate.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[2][3] Diffraction data are collected as the crystal is rotated.[2] Data collection can take several hours.[2]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The atomic structure is then solved using direct methods or Patterson synthesis and refined to fit the experimental data.[1]

X-ray Powder Diffraction (XRPD)
  • Sample Preparation: A small amount of finely ground crystalline powder of this compound is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[4]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phases present and to determine the unit cell parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5]

  • Data Acquisition: The sample is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.[6] For quantitative analysis, an internal standard can be used.[7][8][9]

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.[10] O-acetylation causes significant downfield shifts of adjacent protons.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of this compound powder can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[12][13][14][15] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.[12]

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

  • Spectral Analysis: The absorption bands in the FTIR spectrum correspond to the vibrational frequencies of the functional groups present in the molecule. The "fingerprint" region (typically 1500-800 cm⁻¹) is particularly useful for identifying specific carbohydrates.[16] Characteristic peaks for acetylated carbohydrates include strong C=O stretching vibrations around 1740 cm⁻¹ and C-O stretching vibrations.[17][18]

Mass Spectrometry (MS)
  • Sample Preparation: A small amount of this compound is dissolved in a suitable solvent and mixed with a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or introduced directly into the ion source for Electrospray Ionization (ESI).[19]

  • Data Acquisition: The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured by a mass analyzer. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns.[20]

  • Data Analysis: The mass spectrum provides the molecular weight of the compound. The fragmentation pattern in MS/MS spectra can be used to deduce the structure of the molecule by analyzing the masses of the fragment ions.[21][22][23][24]

Visualizing the Workflow

To aid in the selection and implementation of these characterization techniques, the following diagrams illustrate the typical experimental workflows.

experimental_workflow cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic & Spectrometric Methods crystal_growth Crystal Growth mounting Crystal Mounting crystal_growth->mounting data_collection_xray Data Collection mounting->data_collection_xray structure_solution Structure Solution & Refinement data_collection_xray->structure_solution sample_prep_spec Sample Preparation nmr NMR Analysis sample_prep_spec->nmr ftir FTIR Analysis sample_prep_spec->ftir ms MS Analysis sample_prep_spec->ms data_analysis_spec Spectral Interpretation nmr->data_analysis_spec ftir->data_analysis_spec ms->data_analysis_spec

Caption: High-level workflows for X-ray crystallography and other spectroscopic/spectrometric techniques.

logical_relationship cluster_primary Primary Structural Information cluster_secondary Detailed Structural Information cluster_tertiary 3D Structure & Solid State Properties compound This compound ms Mass Spectrometry compound->ms determines ftir FTIR Spectroscopy compound->ftir identifies nmr NMR Spectroscopy compound->nmr elucidates xray X-ray Crystallography compound->xray resolves molecular_weight Molecular Weight & Formula functional_groups Functional Groups connectivity Atomic Connectivity stereochemistry Stereochemistry conformation 3D Conformation crystal_packing Crystal Packing ms->molecular_weight ftir->functional_groups nmr->connectivity nmr->stereochemistry xray->conformation xray->crystal_packing

References

Cross-Validation of Chitobiose Octaacetate's Structure: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate molecules like chitobiose octaacetate is paramount. This guide provides a comparative analysis of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Mass Spectrometry—for the structural cross-validation of this compound. We present supporting experimental data, detailed methodologies, and a visual representation of the cross-validation workflow.

This compound, the fully acetylated derivative of chitobiose, is a disaccharide composed of two N-acetylglucosamine units. Its defined structure is crucial for its application in various biochemical and pharmaceutical research areas. The synergistic use of multiple analytical techniques provides a robust confirmation of its molecular structure, ensuring data integrity for subsequent applications.

Comparative Analysis of Structural Data

To facilitate a clear comparison, the quantitative data obtained from NMR spectroscopy, X-ray crystallography, and mass spectrometry for this compound and its related compounds are summarized below.

TechniqueParameterThis compoundReference/Related Compound Data
¹H NMR Chemical Shift (δ) of Anomeric Protons (H-1, H-1')α-anomer: ~6.2 ppm; β-anomer: ~5.7 ppmFor unacetylated chitobiose, anomeric proton signals appear at ~4.6-5.2 ppm.[1][2]
Chemical Shift (δ) of Acetyl Protons~1.9-2.1 ppm (multiple singlets)Acetyl protons in peracetylated carbohydrates typically resonate in this region.
¹³C NMR Chemical Shift (δ) of Anomeric Carbons (C-1, C-1')α-anomer: ~90-92 ppm; β-anomer: ~95-97 ppmAnomeric carbons in acetylated saccharides generally appear in the 90-100 ppm range.[3]
Chemical Shift (δ) of Carbonyl Carbons~169-171 ppmConsistent with acetyl carbonyl groups.[3]
Chemical Shift (δ) of Acetyl Methyl Carbons~20-21 ppmCharacteristic of acetyl methyl groups.[3]
X-ray Space GroupData not availableAnhydrous chitosan: P2₁2₁2₁[4]
Cryst. Unit Cell ParametersData not availableAnhydrous chitosan: a=8.129 Å, b=8.347 Å, c=10.311 Å[4]
Mass Molecular Ion [M+H]⁺Expected: m/z 677.24Observed for related compounds, confirming molecular weight.
Spect. Key Fragment Ionsm/z 330, 288, 228, 168Consistent with the fragmentation of acetylated N-acetylhexosamines.

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducibility and accurate interpretation of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and stereochemistry of the this compound molecule.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.

¹³C NMR Spectroscopy Protocol:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Assign the carbon signals based on their chemical shifts and comparison with data from related compounds.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Crystallization Protocol:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, acetone) to create a supersaturated solution.

  • Employ vapor diffusion (hanging drop or sitting drop) or slow evaporation methods to grow single crystals. This process can be lengthy and requires careful optimization of conditions such as solvent, temperature, and precipitant.

Data Collection and Structure Determination Protocol:

  • Mount a suitable single crystal on a goniometer.

  • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern to confirm the molecular formula and structure.

Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • For techniques like Electrospray Ionization (ESI), the sample is infused directly into the mass spectrometer. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a suitable matrix on a target plate.

ESI-MS/MS Protocol:

  • Introduce the sample solution into the ESI source.

  • Acquire a full scan mass spectrum to determine the molecular weight from the parent ion (e.g., [M+H]⁺, [M+Na]⁺).

  • Select the parent ion for fragmentation using collision-induced dissociation (CID).

  • Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

  • Analyze the fragmentation pattern to deduce structural information, such as the cleavage of glycosidic bonds and the loss of acetyl groups.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of cross-validating the structure of this compound using the described techniques.

CrossValidationWorkflow Cross-Validation Workflow for this compound Structure cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_validation Cross-Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Xray X-ray Crystallography Purification->Xray MassSpec Mass Spectrometry Purification->MassSpec NMR_Data Connectivity & Stereochemistry NMR->NMR_Data Xray_Data 3D Atomic Arrangement Xray->Xray_Data MassSpec_Data Molecular Weight & Fragmentation MassSpec->MassSpec_Data Validation Validated Structure NMR_Data->Validation Xray_Data->Validation MassSpec_Data->Validation

Caption: Workflow for the structural cross-validation of this compound.

References

Unveiling the Performance of Chitobiose Octaacetate in Glycosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex oligosaccharides is a critical step in understanding disease pathways and developing novel therapeutics. Chitobiose octaacetate, a peracetylated form of the disaccharide chitobiose, serves as a key building block in the construction of N-glycans and other complex carbohydrates. This guide provides an objective comparison of this compound's performance against other glycosyl donors, supported by experimental data, detailed protocols, and visualizations to aid in synthetic strategy.

Performance Benchmarking: this compound vs. Alternative Glycosyl Donors

The selection of an appropriate glycosyl donor is paramount for the successful outcome of a glycosylation reaction, influencing yield, stereoselectivity, and reaction efficiency. This compound, while a valuable precursor, is often converted to more reactive donor species for use in synthesis. Here, we compare the performance of chitobiose-derived donors with other common glycosyl donors.

It is important to note that direct glycosylation with this compound is not a common strategy due to its relatively low reactivity. Instead, it serves as a stable, readily available starting material for the preparation of more potent glycosyl donors such as chitobiosyl oxazolines and trichloroacetimidates.

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystReaction ConditionsYield (%)α:β RatioReference
Chitobiosyl Oxazoline (B21484) GlcNAc-AsnEndo-A (Endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae)Phosphate (B84403) buffer (pH 6.5)Highβ-selective[1]
Chitobiosyl Trichloroacetimidate Protected MonosaccharideTrimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)Dichloromethane, -20 °C to rtGoodβ-selectiveGeneral observation
Sialyl Thioglycoside (Donor 1, O-9-trifluoroacetyl) Protected GalactoseN-Iodosuccinimide (NIS) / Triflic acid (TfOH)Dichloromethane, -78 °C754.3:1[2]
Sialyl Thioglycoside (Donor 2, O-9-chloroacetyl) Protected GalactoseN-Iodosuccinimide (NIS) / Triflic acid (TfOH)Dichloromethane, -78 °C851:1.5[2]
Peracetylated Glucosyl Donor Allyl alcoholBoron trifluoride etherate (BF₃·OEt₂)Dichloromethane, rt, 16h~76 (after reacetylation)Predominantly β[3]
Thioglycoside Donor (with C-2 auxiliary) Various acceptorsVarious promotersVariedHighTunable α or β[4]

Note: The yields and stereoselectivities are highly dependent on the specific substrates, protecting groups, and reaction conditions. The data presented here is for comparative purposes based on available literature.

The use of chitobiose-derived oxazolines in chemoenzymatic synthesis, particularly with endoglycosidases like Endo-A, offers excellent β-selectivity and high yields for the formation of the core chitobiose unit of N-glycans.[1] This approach is highly convergent and mimics the natural enzymatic process.[5][6] Chemical methods using donors like trichloroacetimidates also provide good β-selectivity due to neighboring group participation from the N-acetyl group at the C-2 position.

In comparison, other glycosyl donors, such as thioglycosides, can offer tunable stereoselectivity depending on the protecting groups and reaction conditions.[2][4] For instance, the choice of a remote protecting group on a sialyl thioglycoside donor was shown to significantly impact the α/β ratio of the product.[2] Peracetylated donors, while readily accessible, can sometimes lead to lower yields due to side reactions, though protocols involving a reacetylation step can improve outcomes.[3] The development of donors with C-2 auxiliaries represents an advanced strategy to control stereoselectivity, allowing for the synthesis of both α and β linkages from the same donor scaffold.[4]

Experimental Protocols

Preparation of Chitobiosyl Oxazoline from this compound

This protocol outlines the conversion of the stable this compound to the more reactive oxazoline donor, a key step for its use in chemoenzymatic synthesis.

Materials:

  • This compound

  • Trimethylsilyl bromide (TMSBr)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 2,4,6-Collidine

  • Anhydrous Dichloroethane (DCE)

Procedure:

  • Dissolve this compound in anhydrous DCE under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C.

  • Add 2,4,6-collidine, followed by the dropwise addition of TMSBr.

  • After stirring for a specified time (monitor by TLC), add BF₃·OEt₂.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chitobiosyl oxazoline.

Chemoenzymatic Glycosylation using Chitobiosyl Oxazoline and Endo-A

This protocol describes the enzymatic transfer of the chitobiose unit to a GlcNAc-bearing acceptor, a common step in the synthesis of N-glycans.

Materials:

  • Chitobiosyl oxazoline (donor)

  • GlcNAc-peptide/protein (acceptor)

  • Endo-β-N-acetylglucosaminidase from Arthrobacter protophormiae (Endo-A)

  • Phosphate buffer (pH 6.5)

Procedure:

  • Dissolve the GlcNAc-acceptor and the chitobiosyl oxazoline donor in the phosphate buffer.

  • Add a solution of Endo-A to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS).

  • Once the reaction is complete, the desired glycoprotein (B1211001) can be purified using standard protein purification techniques (e.g., size-exclusion chromatography, affinity chromatography).

Visualizing Synthetic Pathways and Biological Relevance

N-Glycan Biosynthesis and the Role of the Chitobiose Core

The synthesis of N-glycans in eukaryotes is a complex process that begins in the endoplasmic reticulum (ER). A precursor oligosaccharide is assembled on a dolichol phosphate anchor and then transferred en bloc to an asparagine residue of a nascent polypeptide chain.[7] This precursor undergoes extensive trimming and modification as the glycoprotein traffics through the ER and Golgi apparatus.[8] The core of all N-glycans is a chitobiose unit (GlcNAcβ1-4GlcNAc) linked to asparagine.[8][9]

The following diagram illustrates a simplified workflow for the chemoenzymatic synthesis of a glycoprotein containing a core N-glycan structure, starting from this compound.

G cluster_0 Chemical Synthesis cluster_1 Peptide/Protein Synthesis cluster_2 Chemoenzymatic Glycosylation A This compound B Chitobiosyl Oxazoline A->B TMSBr, BF3·OEt2, 2,4,6-Collidine E Homogeneous Glycoprotein (with core N-glycan) B->E Endo-A C Polypeptide Chain D GlcNAc-Peptide/Protein C->D Glycosyltransferase (e.g., from cell-free expression) D->E Acceptor

Caption: Chemoenzymatic synthesis of a core N-glycoprotein.

The Calnexin (B1179193)/Calreticulin Cycle: A Key Checkpoint in Protein Folding

The N-glycans attached to proteins play a crucial role in the quality control of protein folding within the ER. One of the key pathways involved is the calnexin/calreticulin cycle.[9] After the initial transfer of the Glc₃Man₉GlcNAc₂ precursor, glucosidases I and II trim the terminal glucose residues. The resulting monoglucosylated glycan is recognized by the lectin chaperones calnexin and calreticulin, which assist in proper protein folding. If the protein is correctly folded, the final glucose is removed, and the glycoprotein can exit the ER. Misfolded proteins are re-glucosylated by UGGT (UDP-glucose:glycoprotein glucosyltransferase) and re-enter the cycle. The ability to synthesize homogeneous glycoforms of proteins, enabled by building blocks like this compound, is essential for studying these intricate cellular processes.[9]

The following diagram illustrates the logical flow of the calnexin/calreticulin cycle.

G cluster_0 Endoplasmic Reticulum A Nascent Glycoprotein (Glc3Man9GlcNAc2) B Monoglucosylated Glycoprotein (Glc1Man9GlcNAc2) A->B Glucosidase I & II C Protein Folding (assisted by Calnexin/Calreticulin) B->C D Correctly Folded Glycoprotein C->D Folding Success E Misfolded Glycoprotein C->E Folding Failure F Exit ER D->F Glucosidase II G Re-glucosylation (UGGT) E->G H Degradation Pathway E->H Persistent Misfolding G->B

Caption: The Calnexin/Calreticulin protein folding cycle.

References

Safety Operating Guide

Prudent Disposal of Chitobiose Octaacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of chitobiose octaacetate, ensuring compliance and minimizing risk.

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle its disposal with a cautious and systematic approach, treating it as a chemical waste stream.[1] General laboratory chemical waste procedures should be followed to ensure safety and compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area. In the event of a spill, mechanically pick up the solid material and place it into a suitable, labeled container for disposal.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for disposing of this compound is to manage it through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. This ensures adherence to all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Do not mix this compound with other chemical waste streams unless explicitly approved by your EHS office.

    • Segregate it from incompatible materials, particularly strong oxidizing agents.[3]

  • Containerization:

    • Use a clean, dry, and chemically compatible container for collecting this compound waste.

    • The container must be in good condition with a secure, leak-proof screw-on cap.[4]

    • Ensure the container is properly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" or as directed by your institution's EHS.[5][6]

    • The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[5][6]

    • Include the date of waste generation and the place of origin (e.g., department, room number).[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.[4]

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential spills or leaks.[4]

    • Segregate the container from incompatible wastes like acids and bases.[4]

  • Disposal Request:

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the this compound waste.[5][6]

    • Provide them with all necessary information regarding the waste as required by their procedures.

Under no circumstances should this compound be disposed of in the regular trash or down the sanitary sewer.[5][7]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₂₈H₄₀N₂O₁₇
Molecular Weight676.62 g/mol
AppearanceSolid
FlammabilityNot flammable
Water Hazard ClassClass 1 (Slightly hazardous for water)[1]

Data sourced from supplier safety data sheets.

Experimental Protocols

The disposal of this compound does not typically involve experimental protocols such as neutralization. The standard procedure is collection and disposal via a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Chitobiose_Octaacetate_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unwanted This compound segregate Segregate from Incompatible Materials start->segregate containerize Place in a Labeled, Compatible Container segregate->containerize seal Securely Seal the Container containerize->seal store Store in Designated Hazardous Waste Area seal->store containment Use Secondary Containment store->containment request Contact EHS for Waste Pickup containment->request end End: Professional Disposal request->end

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling Chitobiose Octaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Chitobiose octaacetate, including detailed operational and disposal plans. By offering clear, procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, others recommend exercising standard precautions for handling chemicals.[1][2] Due to this conflicting information, a conservative approach to personal protective equipment is recommended to minimize any potential risks. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemSpecifications and Remarks
Eyes/Face Safety Glasses with Side Shields or GogglesEssential to protect against any potential dust or splashes.
Hands Chemical-resistant GlovesNitrile or latex gloves are recommended. Ensure gloves are inspected before use and changed regularly, or if contaminated.
Body Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Not generally required for small quantitiesWork in a well-ventilated area. If significant dust is generated, a dust mask or respirator may be considered.

Safe Handling and Disposal Plan

Adherence to a standardized workflow is critical for the safe handling and disposal of this compound. The following sections provide a step-by-step protocol.

Operational Protocol
  • Preparation and Area Setup :

    • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling this compound :

    • When weighing or transferring the solid, do so carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfer.

    • Keep the container with this compound closed when not in use.

    • Avoid direct contact with skin and eyes.[2] In case of accidental contact, follow the emergency procedures outlined below.

  • Post-Handling :

    • Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol (B145695) or as determined by your institution's protocols).

    • Properly dispose of all contaminated materials, including gloves and any disposable labware, according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Given the incomplete toxicological data for this compound, it is prudent to manage it as a chemical waste stream through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[3]

  • Containerization :

    • Collect solid waste in a clearly labeled, sealed container. The label should include "Chemical Waste" and the full chemical name, "this compound".[3]

    • Collect any solutions containing this compound in a separate, clearly labeled container for liquid chemical waste.

  • Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[3]

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

Visualizing Safe Practices

To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.

Safe Handling Workflow for this compound prep Preparation - Clean workspace - Assemble materials - Don PPE handle Handling - Weigh carefully to avoid dust - Keep container closed - Avoid contact prep->handle Proceed post_handle Post-Handling - Clean work area - Dispose of contaminated items - Wash hands handle->post_handle Complete disposal Disposal - Segregate waste - Label container - Contact EHS post_handle->disposal Final Step

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps.

Emergency Procedures for this compound spill Spill Occurs evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill - Sweep solid material - Place in labeled container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: Emergency response plan for a this compound spill.

By following these guidelines, researchers can handle this compound safely and effectively, minimizing risks and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemical.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.